Product packaging for N-(4-nitrophenyl)phthalimide(Cat. No.:CAS No. 31604-39-4)

N-(4-nitrophenyl)phthalimide

Cat. No.: B1295009
CAS No.: 31604-39-4
M. Wt: 268.22 g/mol
InChI Key: PHBJJKVNDZUAGC-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)phthalimide is a useful research compound. Its molecular formula is C14H8N2O4 and its molecular weight is 268.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N2O4 B1295009 N-(4-nitrophenyl)phthalimide CAS No. 31604-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-13-11-3-1-2-4-12(11)14(18)15(13)9-5-7-10(8-6-9)16(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBJJKVNDZUAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185494
Record name 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)-
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Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31604-39-4
Record name 2-(4-Nitrophenyl)-1H-isoindole-1,3(2H)-dione
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)-
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Record name 31604-39-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406342
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)-
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Record name 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(4-NITROPHENYL)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-nitrophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, research-grade overview of the synthesis, purification, and detailed characterization of N-(4-nitrophenyl)phthalimide. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying scientific principles, ensuring a thorough understanding of the methodology.

Foundational Principles and Synthetic Strategy

This compound is a key chemical intermediate whose structure combines a phthalimide moiety with a nitrophenyl group. The synthesis hinges on a classic organic reaction: the condensation of a primary amine with a cyclic anhydride. This reaction forms a stable five-membered imide ring, a functional group prevalent in pharmaceuticals and functional materials.

The chosen synthetic route involves the direct condensation of phthalic anhydride with 4-nitroaniline. This method is favored for its efficiency, high atom economy, and procedural simplicity. The reaction is typically catalyzed by an acid, and proceeds via a two-step mechanism: nucleophilic attack of the amine onto a carbonyl carbon of the anhydride, followed by an intramolecular cyclization and dehydration to yield the final imide product. Glacial acetic acid serves as both the catalyst and the solvent, facilitating the reaction and simplifying the workup process.[1]

Reaction Mechanism: Imide Formation

The mechanism begins with the nucleophilic amino group of 4-nitroaniline attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This ring-opening step forms a phthalamic acid intermediate. Subsequent heating in the acidic medium promotes the cyclization via nucleophilic acyl substitution, where the amide nitrogen attacks the remaining carboxylic acid group, eliminating a molecule of water to form the stable imide ring.

G cluster_step1 cluster_step2 Reactants Phthalic Anhydride + 4-Nitroaniline Intermediate Phthalamic Acid Intermediate Reactants->Intermediate Step 1 Step1 Nucleophilic Attack Product This compound + H₂O Intermediate->Product Step 2 Step2 Cyclization & Dehydration

Caption: The two-step mechanism for the synthesis of this compound.

Experimental Procedure: Synthesis and Purification

This section details the complete workflow, from the initial reaction setup to the final purification of the target compound. Adherence to safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), is mandatory.

Synthesis Workflow

The overall process is streamlined to ensure high yield and purity. It begins with the reaction of starting materials, followed by isolation of the crude product through precipitation, and concludes with purification by recrystallization.

G A 1. Combine Phthalic Anhydride, 4-Nitroaniline, and Glacial Acetic Acid B 2. Reflux the Mixture (e.g., 2-3 hours) A->B C 3. Cool to Room Temperature B->C D 4. Precipitate Crude Product in Ice-Water C->D E 5. Isolate by Vacuum Filtration D->E F 6. Wash with Cold Water E->F G 7. Recrystallize Crude Product from Glacial Acetic Acid F->G H 8. Collect Pure Crystals by Vacuum Filtration G->H I 9. Dry Under Vacuum H->I J 10. Characterize Final Product I->J

Caption: Experimental workflow for the synthesis and purification of this compound.

Protocol 1: Synthesis of Crude this compound
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Phthalic Anhydride148.121.48 g0.01
4-Nitroaniline138.121.38 g0.01
Glacial Acetic Acid60.0520 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.48 g, 0.01 mol) and 4-nitroaniline (1.38 g, 0.01 mol).

  • Add 20 mL of glacial acetic acid to the flask.

  • Heat the mixture to reflux with continuous stirring. Maintain reflux for 2-3 hours. The solution should become homogeneous.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution slowly into a beaker containing ~100 mL of crushed ice and water while stirring vigorously. A yellow precipitate will form.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid on the filter paper with two portions of cold deionized water (2x25 mL) to remove residual acetic acid.

  • Press the solid as dry as possible on the funnel. The resulting crude product is then ready for purification.

Protocol 2: Purification by Recrystallization

The primary goal of recrystallization is to remove unreacted starting materials and any side products.[2] The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For this compound, glacial acetic acid or ethanol are effective solvents.

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent (e.g., glacial acetic acid) to just dissolve the solid. It is crucial to use the minimum volume necessary to achieve a saturated solution at high temperature to maximize yield.[4]

  • If any insoluble impurities are present, perform a hot gravity filtration.

  • Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a yellow crystalline solid.

Structural and Purity Characterization

Characterization is a self-validating step to confirm the identity and assess the purity of the synthesized this compound. A combination of physical and spectroscopic methods provides unambiguous structural confirmation.

Melting Point Determination

The melting point is a rapid and effective indicator of purity. A pure crystalline solid will have a sharp and narrow melting range. Impurities typically depress and broaden the melting point range.[5]

  • Expected Melting Point: 263-265 °C[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The sample is typically analyzed as a KBr pellet.[7]

  • Imide Carbonyl (C=O): Two characteristic stretching bands are expected for the imide group. The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.

    • Asymmetric C=O Stretch: ~1790-1770 cm⁻¹

    • Symmetric C=O Stretch: ~1735-1715 cm⁻¹[8]

  • Nitro Group (NO₂): The nitro group also exhibits two distinct stretching vibrations.

    • Asymmetric NO₂ Stretch: ~1530-1500 cm⁻¹

    • Symmetric NO₂ Stretch: ~1350-1330 cm⁻¹

  • Aromatic C=C: Stretching vibrations for the aromatic rings appear in the ~1600-1450 cm⁻¹ region.

  • C-N Stretch: The imide C-N stretching vibration is typically observed around ~1390-1370 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The sample is typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly symmetrical.

    • Phthalimide Protons: The four protons on the phthalimide ring are chemically equivalent in pairs, leading to two multiplets in the aromatic region (~7.8-8.0 ppm).

    • Nitrophenyl Protons: The four protons on the 4-nitrophenyl ring form a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing nitro group will be deshielded and appear further downfield (~8.3 ppm) compared to the protons meta to the nitro group (~7.6 ppm).[6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show the number of chemically non-equivalent carbon atoms.

    • Imide Carbonyl Carbons (C=O): Expected to appear significantly downfield, typically around ~167 ppm.[6]

    • Aromatic Carbons: The carbon atoms of the two aromatic rings will appear in the ~123-150 ppm range. The carbon attached to the nitro group (C-NO₂) will be one of the most downfield aromatic signals.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

  • Molecular Formula: C₁₄H₈N₂O₄[7][9]

  • Molecular Weight: 268.22 g/mol [7][9][10]

  • Expected Molecular Ion Peak [M]⁺: The mass spectrum should show a prominent molecular ion peak at an m/z value of 268.[7][9]

Consolidated Data Summary

The table below summarizes the key analytical data used to confirm the identity and purity of synthesized this compound.

Analysis TechniqueParameterExpected Result
Melting Point Melting Range263-265 °C[6]
FT-IR Asymmetric C=O Stretch~1790-1770 cm⁻¹
Symmetric C=O Stretch~1735-1715 cm⁻¹[8]
Asymmetric NO₂ Stretch~1530-1500 cm⁻¹
Symmetric NO₂ Stretch~1350-1330 cm⁻¹
¹H NMR Phthalimide Protons~7.8-8.0 ppm (multiplet, 4H)
Nitrophenyl Protons (ortho to NO₂)~8.3 ppm (doublet, 2H)
Nitrophenyl Protons (meta to NO₂)~7.6 ppm (doublet, 2H)
¹³C NMR Imide Carbonyl Carbon~167 ppm
Mass Spec Molecular Ion Peak [M]⁺m/z = 268[7][9]

References

A Comprehensive Technical Guide to N-(4-nitrophenyl)phthalimide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of N-(4-nitrophenyl)phthalimide, a key chemical intermediate in organic synthesis. The document outlines its precise chemical identity according to IUPAC nomenclature, details its critical physicochemical properties, and presents a validated, step-by-step protocol for its laboratory synthesis. Furthermore, this guide explores the compound's synthetic utility, particularly its role as a precursor to N-(4-aminophenyl)phthalimide, and discusses its broader applications in the development of dyes and pharmacologically active molecules. Safety and handling protocols are also specified to ensure its proper use in a research and development setting. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who require a comprehensive understanding of this versatile building block.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of all subsequent experimental work. This section defines this compound and summarizes its key physical and chemical data.

Nomenclature and Structure

The compound commonly known as this compound is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

  • Common Name: this compound

  • IUPAC Name: 2-(4-nitrophenyl)isoindole-1,3-dione[1][2]

  • CAS Number: 31604-39-4[1][3][4][5]

  • Molecular Formula: C₁₄H₈N₂O₄[1][3][5]

  • Synonyms: 2-(4-Nitrophenyl)-1H-isoindole-1,3(2H)-dione, N-(p-Nitrophenyl)phthalimide[1][3]

The structure consists of a central phthalimide group, where the nitrogen atom is substituted with a 4-nitrophenyl ring. The phthalimide moiety is derived from phthalic acid, and the substituent is a benzene ring nitrated at the para-position.

Structural Elucidation

The chemical structure of 2-(4-nitrophenyl)isoindole-1,3-dione is depicted below. The planar phthalimide ring system is connected via a nitrogen bridge to the nitrophenyl group. This conjugation influences the electronic properties and reactivity of the molecule.

Caption: Structure of 2-(4-nitrophenyl)isoindole-1,3-dione.

Physicochemical Data Summary

Quantitative data is essential for experimental design, including solvent selection for reactions and purification. The key properties are summarized in the table below.

PropertyValueSource
Molecular Weight 268.22 g/mol [1][3][5]
Melting Point 191-192 °C[2]
Boiling Point 494.2 °C at 760 mmHg (Predicted)[2]
Appearance White to yellow powder/crystals[3]
Solubility Insoluble in water. Soluble in organic solvents like DMF, THF.[6]
Polar Surface Area 83.2 Ų[1]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the condensation of phthalic anhydride with 4-nitroaniline. This reaction is a cornerstone of imide synthesis and proceeds through a nucleophilic acyl substitution mechanism.

Principle of Synthesis: The Condensation Reaction

The synthesis is predicated on the nucleophilic nature of the amino group on 4-nitroaniline and the electrophilic nature of the carbonyl carbons in phthalic anhydride. The reaction proceeds in two main stages:

  • Amide Formation: The primary amine of 4-nitroaniline attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.

  • Cyclization (Imide Formation): Under heating, typically in a high-boiling solvent like glacial acetic acid, the carboxylic acid and amide functionalities of the intermediate undergo an intramolecular condensation (dehydration) to form the stable five-membered imide ring.

The electron-withdrawing nitro group on the aniline derivative deactivates the amino group slightly, but the reaction proceeds efficiently under thermal conditions.

Detailed Experimental Protocol: Synthesis from Phthalic Anhydride and 4-Nitroaniline

This protocol is a standard laboratory procedure for the synthesis of N-substituted phthalimides.

Materials:

  • Phthalic anhydride

  • 4-Nitroaniline

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 4-nitroaniline. For example, use 1.48 g (10 mmol) of phthalic anhydride and 1.38 g (10 mmol) of 4-nitroaniline.

  • Solvent Addition: Add a suitable volume of glacial acetic acid to the flask to act as a solvent and catalyst (e.g., 20 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 2-4 hours.

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. The cooled mixture can be poured into a beaker of ice water to facilitate complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acetic acid and any unreacted starting materials.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

  • Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.

Workflow Diagram

The synthesis and purification process can be visualized as a clear, sequential workflow.

Synthesis_Workflow Reactants Phthalic Anhydride + 4-Nitroaniline Mixing Add Glacial Acetic Acid Reactants->Mixing Step 1 Heating Heat to Reflux (2-4 hours) Mixing->Heating Step 2 Precipitation Cool & Pour into Ice Water Heating->Precipitation Step 3 Filtration Vacuum Filtration & Water Wash Precipitation->Filtration Step 4 Purification Recrystallization from Ethanol Filtration->Purification Step 5 Product Pure this compound Purification->Product Final Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

This compound is not typically an end-product but rather a stable intermediate. Its value lies in the chemical handles it possesses, namely the nitro group, which can be readily transformed into other functional groups.

The Nitro Group as a Handle for Derivatization

The most significant reaction of this compound in drug development and materials science is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This transformation converts the molecule into N-(4-aminophenyl)phthalimide , a versatile building block. This amino group can then be used for a wide range of subsequent reactions:

  • Amide bond formation

  • Diazotization reactions to form diazonium salts

  • Reductive amination

  • Nucleophilic substitution reactions

This two-step sequence (imide formation followed by nitro reduction) provides an efficient route to introduce a protected aniline moiety into more complex molecular scaffolds.

Protocol: Reduction to N-(4-aminophenyl)phthalimide

A common and effective method for this reduction uses tin(II) chloride in an acidic medium.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve this compound in a suitable solvent like ethanol or ethyl acetate in a round-bottom flask.

  • Reductant Addition: In a separate flask, dissolve an excess of tin(II) chloride dihydrate (typically 3-5 molar equivalents) in concentrated HCl.

  • Reaction: Slowly add the tin(II) chloride solution to the solution of the nitro compound. The reaction is often exothermic and may require cooling in an ice bath. Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Carefully neutralize the acidic mixture by the slow addition of a concentrated NaOH solution until the solution is basic (pH > 10). This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate. The desired amino product will move into the organic layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-aminophenyl)phthalimide, which can be further purified by column chromatography or recrystallization.

Logical Pathway Diagram

This diagram illustrates the synthetic importance of this compound as a precursor.

Reactivity_Pathway Start This compound Intermediate N-(4-aminophenyl)phthalimide Start->Intermediate Reduction (e.g., SnCl₂/HCl) End_Products Target Molecules: - Amides - Azo Dyes - Heterocycles - Pharmacophores Intermediate->End_Products Further Functionalization

Caption: Synthetic pathway from the title compound to target molecules.

Applications in Research and Development

The utility of this compound is realized through its conversion to derivatives that have applications in medicinal chemistry and materials science.

  • Precursor for Medicinal Chemistry: Phthalimide derivatives are a well-established class of compounds in drug discovery, famously associated with the immunomodulatory drug thalidomide and its analogs. The N-(4-aminophenyl)phthalimide core can be elaborated to create novel compounds for screening against various biological targets. Phthalimides have been explored for their anti-proliferative, anti-inflammatory, and other therapeutic effects[7].

  • Intermediate for Dyes and Pigments: The N-(4-aminophenyl)phthalimide derived from the title compound is an important intermediate for synthesizing azo dyes[8]. The primary amino group can be diazotized and then coupled with electron-rich aromatic compounds to produce intensely colored molecules used in the textile and printing industries.

Safety and Handling

Proper handling is crucial when working with any chemical intermediate. While this compound does not have extensive hazard data publicly available, precautions should be based on the reactivity of its functional groups and related compounds.

  • Hazard Identification: Based on related structures like 4-nitrophthalimide, the compound should be treated as a potential irritant[6][9]. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[9][10].

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[10][11]. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[9][11].

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes[9][10].

    • Skin Contact: Wash off with soap and plenty of water[9][10].

    • Inhalation: Move the person into fresh air[9][10].

    • Ingestion: Rinse mouth with water. Do not induce vomiting[9][10]. In all cases of exposure, seek medical attention.

Conclusion

This compound, or 2-(4-nitrophenyl)isoindole-1,3-dione, is a valuable and versatile chemical intermediate. Its straightforward synthesis from readily available starting materials and the strategic positioning of the reducible nitro group make it a key building block for more complex molecules. Its primary utility is as a stable precursor to N-(4-aminophenyl)phthalimide, which opens a gateway to a wide array of derivatives with significant applications in the development of pharmaceuticals, dyes, and other functional materials. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, enables researchers to effectively leverage this compound in their scientific endeavors.

References

A Technical Guide to the Spectroscopic Characterization of N-(4-nitrophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-nitrophenyl)phthalimide is a significant organic compound featuring a planar phthalimide ring system connected to a nitro-substituted phenyl group. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of both the phthalimide and nitrophenyl moieties imparts unique electronic and chemical properties, influencing its reactivity and potential applications. Accurate structural elucidation and confirmation of purity are paramount for any research or development involving this compound. This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, underpinned by established chemical principles, and provide standardized protocols for data acquisition.

Molecular Structure and Synthesis

A precise understanding of the molecular structure is fundamental to interpreting spectroscopic data. The atoms are numbered to facilitate clear assignments in the subsequent NMR analysis.

Caption: Molecular structure of this compound.

Synthesis Workflow

The most common and direct synthesis of this compound involves the condensation of phthalic anhydride with 4-nitroaniline. This reaction proceeds via a phthalamic acid intermediate, which then undergoes cyclodehydration.

Synthesis_Workflow Reactants Phthalic Anhydride + 4-Nitroaniline Solvent Glacial Acetic Acid Reactants->Solvent Dissolve Intermediate Phthalamic Acid Intermediate (in situ) Solvent->Intermediate Form Reflux Heat / Reflux Intermediate->Reflux Cyclodehydration Workup Cooling & Precipitation Reflux->Workup Product This compound Purification Recrystallization (e.g., from Ethanol/Acetic Acid) Workup->Purification Purification->Product

Caption: General workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of dry this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

¹H NMR Spectral Data

The following data was obtained in CDCl₃ at 600 MHz.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.38 - 8.36m (d)~8.8 Hz2HH-2', H-6'
8.00dd5.4, 3.02HH-9, H-10
7.85dd5.5, 3.12HH-8, H-11
7.63d8.82HH-3', H-5'

Interpretation of the ¹H NMR Spectrum

The spectrum displays four distinct signals in the aromatic region (7.5-8.5 ppm), consistent with the molecular structure.

  • Nitrophenyl Protons: The protons on the 4-nitrophenyl ring form a classic AA'BB' system, which often appears as two distinct doublets.

    • The signal at 8.37 ppm is assigned to protons H-2' and H-6' . These protons are ortho to the strongly electron-withdrawing nitro (NO₂) group, which deshields them significantly, shifting their resonance far downfield.

    • The signal at 7.63 ppm is assigned to protons H-3' and H-5' . These protons are meta to the nitro group and ortho to the phthalimide nitrogen. They couple with their ortho neighbors (H-2'/H-6'), resulting in a doublet with a typical ortho coupling constant of ~8.8 Hz.

  • Phthalimide Protons: The protons on the phthalimide ring also form a symmetrical AA'BB' system.

    • The signals at 8.00 ppm (H-9, H-10) and 7.85 ppm (H-8, H-11) are characteristic of the phthalimide moiety. The deshielding is caused by the adjacent carbonyl groups. Each signal appears as a doublet of doublets (dd) due to coupling with one ortho and one meta proton.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. While specific, experimentally verified data for this compound was not located in the searched literature, a predicted spectrum can be constructed based on established principles and data from analogous structures.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Dissolve approximately 20-50 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer, typically using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

  • Parameters: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Expected ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm (Predicted)Carbon AssignmentRationale
~167C=O (Imide)Carbonyl carbons are highly deshielded.
~148C-4' (C-NO₂)Quaternary carbon attached to the electron-withdrawing NO₂ group.
~138C-1' (C-N)Quaternary carbon attached to the imide nitrogen.
~135C-9, C-10Aromatic CH carbons in the phthalimide ring.
~132C-7a, C-11aQuaternary carbons of the phthalimide ring fusion.
~129C-3', C-5'Aromatic CH carbons ortho to the imide linkage.
~125C-8, C-11Aromatic CH carbons in the phthalimide ring.
~124C-2', C-6'Aromatic CH carbons ortho to the NO₂ group.

Interpretation of the Expected ¹³C NMR Spectrum

Due to the molecule's symmetry, only 8 distinct signals are expected:

  • Carbonyl Carbons: A single signal for the two equivalent imide carbonyl carbons is expected at the lowest field (~167 ppm).

  • Quaternary Carbons: Three signals for the four quaternary carbons are anticipated: C-4' (attached to the nitro group), C-1' (attached to the imide nitrogen), and the two equivalent carbons at the phthalimide ring fusion (C-7a, C-11a).

  • Aromatic CH Carbons: Four signals for the eight CH carbons are expected, corresponding to the four pairs of chemically equivalent protons identified in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: FT-IR (KBr Pellet)

  • Sample Preparation: Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet should be run first.

Characteristic IR Absorption Bands

While a complete experimental spectrum was not available, the key functional groups in this compound produce highly characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~1780-1795C=O Symmetric StretchImideMedium
~1710-1735C=O Asymmetric StretchImideStrong
~1590-1610C=C StretchAromatic RingMedium
~1510-1530N-O Asymmetric StretchNitro (NO₂)Strong
~1340-1350N-O Symmetric StretchNitro (NO₂)Strong
~1360-1390C-N StretchImideMedium

Interpretation of the IR Spectrum

The IR spectrum is a powerful confirmation of the compound's identity.

  • Imide Carbonyls: The most prominent features for the phthalimide group are the two carbonyl (C=O) stretching bands. The asymmetric stretch is typically very strong and appears at a lower wavenumber (~1710-1735 cm⁻¹), while the symmetric stretch is of medium intensity and appears at a higher wavenumber (~1780-1795 cm⁻¹). The presence of these two distinct bands is a hallmark of a cyclic imide.

  • Nitro Group: The presence of the nitro group is unequivocally confirmed by two strong absorption bands corresponding to its asymmetric (~1510-1530 cm⁻¹) and symmetric (~1340-1350 cm⁻¹) stretching vibrations.

  • Aromatic Ring: Aromatic C=C stretching vibrations are expected in the 1450-1610 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable information about its structure through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller, characteristic ions.

  • Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Mass Spectrometry Data

The molecular formula of this compound is C₁₄H₈N₂O₄, with a molecular weight of 268.22 g/mol .

m/z ValueIonInterpretation
268[M]⁺•Molecular Ion
222[M - NO₂]⁺Loss of a nitro group
148[C₈H₄O₂N]⁺Phthalimide cation radical
122[C₆H₄NO₂]⁺Nitrophenyl cation radical
104[C₇H₄O]⁺Benzoyl cation fragment
76[C₆H₄]⁺Benzyne radical cation

Interpretation of the Mass Spectrum

The mass spectrum provides direct evidence of the molecular weight and key structural components.[2]

  • Molecular Ion: The peak at m/z 268 corresponds to the intact molecular ion [C₁₄H₈N₂O₄]⁺•, confirming the molecular weight of the compound.

  • Fragmentation Pathway: The high-energy ionization process induces fragmentation, providing structural clues. A common fragmentation pathway involves the cleavage of the weakest bonds and the loss of stable neutral molecules.

    • A primary fragmentation is the loss of the nitro group (NO₂, 46 Da), leading to a fragment at m/z 222 .

    • Cleavage of the N-phenyl bond can lead to fragments corresponding to the phthalimide cation at m/z 148 and the nitrophenyl cation at m/z 122 .

    • Further fragmentation of the phthalimide portion can lead to the characteristic benzoyl-type fragment at m/z 104 and the benzyne fragment at m/z 76 .

Fragmentation M This compound [M]⁺• m/z = 268 F222 [M - NO₂]⁺ m/z = 222 M->F222 - NO₂ F148 Phthalimide Cation m/z = 148 M->F148 Cleavage F122 Nitrophenyl Cation m/z = 122 M->F122 Cleavage F104 [C₇H₄O]⁺ m/z = 104 F148->F104 - CO F76 [C₆H₄]⁺• m/z = 76 F104->F76 - CO

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. ¹H NMR spectroscopy precisely maps the proton environments, confirming the substitution patterns on both aromatic rings. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. While direct experimental ¹³C NMR and IR data were not available in the cited literature, analysis of the expected signals based on known chemical principles strongly supports the structure. The combination of these techniques provides researchers with a robust and reliable dataset for the unequivocal identification and quality assessment of this compound.

References

"thermal stability and decomposition of N-(4-nitrophenyl)phthalimide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of N-(4-nitrophenyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a molecule integrating the thermally robust phthalimide moiety with an energetic nitroaromatic group, presents a unique thermal behavior profile. Understanding its stability under thermal stress is paramount for safe handling, chemical processing, and predicting its performance in high-temperature applications. This guide provides a comprehensive analysis of the thermal characteristics of this compound, detailing the advanced analytical methodologies used for its evaluation, its decomposition kinetics and pathways, and critical safety considerations.

Introduction to this compound

This compound (C₁₄H₈N₂O₄) is a crystalline organic compound featuring a planar phthalimide ring system N-substituted with a 4-nitrophenyl group.[1][2] The phthalimide structure is known for its exceptional thermal stability, forming the backbone of high-performance polyimide polymers.[3] Conversely, the nitro group (-NO₂) is an explosophore, a functional group that can impart energetic properties and thermal instability to a molecule.[4][5] The juxtaposition of these two groups makes the study of its thermal decomposition not only academically interesting but also crucial for practical applications and process safety. This document serves as a technical guide, grounded in established analytical principles, to elucidate the thermal properties of this compound.

Physicochemical Properties

A foundational understanding begins with the compound's basic properties, which influence its behavior during thermal analysis.

PropertyValueSource
Molecular Formula C₁₄H₈N₂O₄[1][2]
Molecular Weight 268.22 g/mol [1][2]
Appearance Yellow powder (typical for nitroaromatic compounds)[6]
CAS Number 31604-39-4[1][2]

Core Methodologies for Thermal Analysis

G cluster_0 Thermal Analysis Workflow cluster_1 Data Interpretation & Modeling Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Heating Program DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heating Program Coupled Coupled Techniques (TGA-MS/FTIR) TGA->Coupled Evolved Gas Analysis MassLoss Quantitative Mass Loss (Thermal Stability) TGA->MassLoss HeatFlow Phase Transitions (Melting, Decomposition Exotherms) DSC->HeatFlow GasID Identification of Decomposition Products Coupled->GasID Kinetics Decomposition Kinetics (Activation Energy, Ea) MassLoss->Kinetics Isoconversional Methods Mechanism Proposed Decomposition Mechanism HeatFlow->Mechanism GasID->Mechanism Kinetics->Mechanism

Caption: Workflow for the comprehensive thermal analysis of a chemical compound.

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA is the cornerstone for assessing thermal stability. It precisely measures changes in a sample's mass as a function of temperature or time in a controlled atmosphere.[7] For this compound, TGA is used to determine the onset temperature of decomposition, identify distinct decomposition stages, and quantify the final residue. An inert nitrogen atmosphere is typically employed to isolate the intrinsic thermal degradation from oxidative processes, providing a clear baseline for stability.

Experimental Protocol: TGA of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound powder into an alumina or platinum crucible.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert environment.

  • Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Scientist's Note: A 10 °C/min heating rate provides a good balance between analytical speed and resolution. Slower rates can better separate overlapping thermal events, while faster rates can shift decomposition to higher temperatures.[8][9]

  • Data Analysis: Plot mass (%) versus temperature (°C). Calculate the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[7] It is indispensable for distinguishing between physical transformations (like melting) and chemical reactions (like decomposition). For this compound, DSC will reveal the melting point (an endothermic event) and the highly energetic decomposition (an exothermic event), which is characteristic of nitro-containing compounds.[10]

Experimental Protocol: DSC of this compound

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using an indium standard.

  • Sample Preparation: Weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.

  • Atmosphere: Maintain a nitrogen purge at 20-50 mL/min.

  • Heating Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 400 °C at 10 °C/min.

    • Scientist's Note: Using sealed pans prevents mass loss due to sublimation before decomposition, ensuring the observed thermal events are accurate. The upper-temperature limit is set to avoid excessive pressure buildup from decomposition gases that could rupture the pan.

  • Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic peaks (melting) and exothermic peaks (decomposition).

Thermal Stability Profile and Decomposition Data

Analysis using the methodologies described above yields a detailed profile of the compound's thermal behavior. While specific experimental data for this compound is not widely published, a profile can be constructed based on the known behavior of its constituent moieties.

Expected Thermal Events:

  • Melting: The compound will first undergo melting, observed as a sharp endothermic peak on the DSC curve. The melting point for 4-nitrophthalimide is 198 °C, providing a reasonable estimate.[11]

  • Decomposition: At a higher temperature, decomposition will begin. This will be marked by a significant mass loss in the TGA curve and a strong exothermic peak in the DSC curve. Polyimides exhibit high thermal stability with decomposition often starting above 400°C, while many nitroaromatics decompose in the 200-350°C range.[3][8] The decomposition of this compound is expected to be initiated by the less stable nitro-substituted phenyl ring.

Anticipated TGA/DSC Data Summary

ParameterTechniqueExpected ObservationRationale
Melting Point (Tₘ) DSCSharp endotherm ~190-210 °CPhase transition from solid to liquid.
Onset of Decomposition (Tₒ) TGA~280-350 °CInitiation of mass loss. Governed by the C-NO₂ bond strength.[4]
Peak Decomposition (Tₘₐₓ) TGA (DTG) / DSCBroad exotherm following TₒTemperature of maximum reaction rate. Exotherm indicates an energetic release.
Mass Loss TGAMultistage process, significant lossInitial loss of NO₂, followed by fragmentation of the aromatic rings.
Residue at 600 °C TGALow (<10%)Organic structure leading to volatile products, with some char formation.

Kinetics and Mechanism of Decomposition

Decomposition Kinetics

The kinetics of solid-state decomposition can be analyzed from TGA data collected at multiple heating rates (e.g., 5, 10, 15, 20 °C/min). Isoconversional (model-free) methods like the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) are employed to calculate the activation energy (Ea) of decomposition.[8][9] The activation energy represents the minimum energy required to initiate the decomposition reaction and is a key parameter for assessing thermal stability. For nitroaromatic compounds, Ea values can vary widely but provide a quantitative measure of stability.[8]

Proposed Decomposition Mechanism

The decomposition pathway is dictated by the weakest bonds in the molecule. For this compound, the C-NO₂ bond is significantly weaker than the bonds within the aromatic and imide rings. Therefore, the primary decomposition step is the homolytic cleavage of this bond.

G Parent This compound Step1 Initial Step: C-NO₂ Bond Homolysis Parent->Step1 Δ (Heat) Radicals Formation of Phenyl Radical + Phthalimide Radical + •NO₂ Step1->Radicals Secondary Secondary Fragmentation & Rearrangement Radicals->Secondary Radical Chain Reactions Products Final Gaseous Products: NOx, CO, CO₂, HCN, Benzonitrile Secondary->Products

Caption: Proposed multi-step thermal decomposition pathway.

  • Initiation: The process begins with the scission of the C-NO₂ bond, yielding a nitrophenyl radical and a nitrogen dioxide radical (•NO₂). This is the rate-limiting step and is consistent with the general mechanism for nitroaromatic compounds.[4][5][12]

  • Propagation: The highly reactive radicals attack the parent molecule or other fragments, leading to a cascade of secondary reactions.

  • Product Formation: The phthalimide ring eventually fragments. Studies on the thermal decomposition of phthalimide itself show the formation of toxic and volatile products, including hydrogen cyanide (HCN), isocyanic acid, benzonitrile, carbon monoxide (CO), and carbon dioxide (CO₂).[13] The presence of the nitro group will also lead to the release of various nitrogen oxides (NOx).

Safety and Handling Considerations

Given the presence of the nitro group and the nature of the decomposition products, stringent safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always handle the compound with appropriate PPE, including safety goggles with side-shields, nitrile gloves, and a lab coat.[14][15]

  • Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of fine dust particles or decomposition vapors.[14][16]

  • Thermal Hazards: Avoid heating the compound in a closed system. The rapid release of gaseous decomposition products can lead to a dangerous pressure buildup. Thermal decomposition can be highly exothermic and may lead to a runaway reaction if heated in large quantities.

  • Toxicity: The decomposition products, particularly HCN and NOx, are highly toxic.[13][14] Ensure that the exhaust from thermal analysis instruments is properly vented.

  • Spill & Disposal: In case of a spill, sweep up the solid material carefully to avoid creating dust and dispose of it as hazardous chemical waste in accordance with local regulations.[14]

Conclusion

This compound possesses a complex thermal profile governed by the interplay between its stable phthalimide core and its energetic nitrophenyl substituent. Its thermal decomposition is an irreversible, exothermic process initiated by the cleavage of the C-NO₂ bond, leading to the evolution of a variety of toxic gaseous products. A thorough characterization using a combination of TGA, DSC, and evolved gas analysis is critical for any researcher or developer working with this or structurally related materials. The insights gained from such analyses are fundamental to ensuring process safety, defining application limits, and advancing the development of novel materials.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structures and Analogs of N-Phenylphthalimide Derivatives

Abstract

The N-phenylphthalimide scaffold represents a privileged structure in medicinal chemistry, forming the foundation of a diverse range of biologically active compounds. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of N-phenylphthalimide derivatives and their related analogs. We delve into their roles as anti-inflammatory, immunomodulatory, anticonvulsant, anticancer, and enzyme-inhibiting agents, with a particular focus on the mechanistic underpinnings of their actions. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a critical analysis of key analogs, including those inspired by the seminal molecule, thalidomide. This document serves as a foundational resource for the rational design and development of novel therapeutics based on this versatile chemical framework.

Introduction: The Phthalimide Scaffold as a Cornerstone in Drug Discovery

The phthalimide moiety, an isoindoline-1,3-dione core, is a recurring motif in pharmacologically significant molecules.[1] Its unique chemical characteristics—hydrophobicity for membrane traversal, a hydrogen bonding subunit, and an aromatic hydrophobic site—make it an exceptionally versatile scaffold for drug design.[1] The fusion of this imide with a phenyl ring at the nitrogen atom gives rise to the N-phenylphthalimide structure, a foundational building block for numerous therapeutic agents.[2][3]

The historical significance of the phthalimide core is inextricably linked to thalidomide, a derivative initially used for its sedative properties that later became infamous for its teratogenicity.[4][5] However, the subsequent discovery of thalidomide's potent immunomodulatory and anti-angiogenic effects revitalized interest in this chemical class, leading to its repurposing and the development of highly successful analogs like lenalidomide and pomalidomide.[5] These immunomodulatory drugs (IMiDs®) have transformed the treatment of multiple myeloma and other hematological malignancies.

This guide explores the rich chemistry and pharmacology of N-phenylphthalimide derivatives beyond thalidomide, examining how structural modifications give rise to a broad spectrum of biological activities and offering a roadmap for future drug development endeavors.

Synthesis and Physicochemical Profile of the N-Phenylphthalimide Core

The synthetic accessibility of the N-phenylphthalimide scaffold is a key reason for its prevalence in drug discovery. The most fundamental and widely employed method is the direct dehydrative condensation of phthalic anhydride with a corresponding aniline.[6][7]

General Synthesis Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.[6] Initially, the nucleophilic nitrogen of the aniline attacks a carbonyl carbon of the phthalic anhydride, forming a tetrahedral intermediate known as a phthalanilic acid.[6][8] Subsequent heating, often in the presence of an acid catalyst like glacial acetic acid, facilitates an intramolecular cyclization and dehydration to yield the final N-phenylphthalimide product.[6][8]

cluster_mechanism Mechanism Phthalic_Anhydride Phthalic Anhydride Nucleophilic_Attack Nucleophilic Attack of Aniline Nitrogen Phthalic_Anhydride->Nucleophilic_Attack Aniline Aniline Aniline->Nucleophilic_Attack Tetrahedral_Intermediate Phthalanilic Acid Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Step 1: Addition Dehydration Intramolecular Cyclization & Dehydration (-H₂O) Tetrahedral_Intermediate->Dehydration Product N-Phenylphthalimide Dehydration->Product Step 2: Elimination

Caption: Reaction mechanism for the synthesis of N-Phenylphthalimide.[6]

Experimental Protocols for Synthesis

This method is efficient and provides high yields under relatively mild conditions.[2]

  • Reactant Combination: In a round-bottom flask, combine phthalic anhydride (1.0 equivalent) and the desired substituted aniline (1.0 equivalent).[9]

  • Solvent Addition: Add glacial acetic acid as both a solvent and catalyst (approximately 5 times the volume of the reactants).[6]

  • Reflux: Heat the reaction mixture to reflux (typically 110-120°C) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9]

  • Isolation: Allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of cold deionized water to precipitate the product.[7]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid first with a 10% aqueous potassium carbonate solution to remove unreacted phthalic anhydride and acetic acid, followed by washing with deionized water until the filtrate is neutral.[6][10]

  • Purification: Dry the crude product. For higher purity, recrystallize the N-phenylphthalimide from a suitable solvent such as ethanol or acetic acid.[9][10]

This approach is rapid, environmentally friendly, and offers excellent yields.[7]

  • Reactant Combination: Mix phthalic anhydride (1.0 equivalent), aniline (1.0 equivalent), and sulphamic acid (10 mol%) in a flask.[7]

  • Heating: Heat the mixture in an oil bath at 130°C for the appropriate time (often just a few minutes, monitored by TLC).[7]

  • Isolation: Pour the hot reaction mixture into water.

  • Filtration: Collect the resulting solid by filtration under suction.

  • Washing: Wash the product with ethyl acetate to yield the final, often highly pure, N-phenylphthalimide.[7]

Physicochemical Properties

The core N-phenylphthalimide structure possesses a defined set of properties that serve as a baseline for its derivatives.

PropertyValueReference
IUPAC Name 2-phenylisoindole-1,3-dione[3]
CAS Number 520-03-6[3]
Molecular Formula C₁₄H₉NO₂[3][11]
Molecular Weight 223.23 g/mol [3][11]
Appearance White crystalline powder[3]
Melting Point 204-207 °C[3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[3]

A Spectrum of Biological Activities

The N-phenylphthalimide scaffold is pleiotropic, with derivatives exhibiting a wide array of biological activities. The specific therapeutic effect is dictated by the nature and position of substituents on both the phenyl and phthalimide rings.

Anti-inflammatory and Immunomodulatory Effects

This is perhaps the most well-documented activity of phthalimide derivatives, largely inspired by thalidomide.

Many N-phenylphthalimide derivatives exert their anti-inflammatory effects by inhibiting key mediators like Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2).[12][13] Thalidomide's mechanism for TNF-α inhibition involves binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[3] This binding enhances the degradation of TNF-α mRNA.[3] This mechanism provides a powerful rationale for designing new immunomodulatory agents.

Thalidomide Thalidomide (Phthalimide Analog) CRBN Cereblon (CRBN) Thalidomide->CRBN binds to E3_Ligase CRL4^CRBN E3 Ubiquitin Ligase Complex CRBN->E3_Ligase is part of TNF_mRNA TNF-α mRNA E3_Ligase->TNF_mRNA promotes degradation TNF_Protein TNF-α Protein (Translation) TNF_mRNA->TNF_Protein leads to Inflammation Inflammation TNF_Protein->Inflammation

Caption: Postulated mechanism of TNF-α inhibition by thalidomide.[3]

DerivativeBiological ActivityQuantitative DataReference
LASSBio 468 (Sulfonyl-thiomorpholine derivative)Inhibition of LPS-induced neutrophil recruitmentED₅₀ = 2.5 mg/kg[12][14]
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-... Inhibition of iNOS expression in LPS-induced macrophages41.1 ± 5.4% inhibition at 10 µM[12]
Anticonvulsant Properties

N-phenylphthalimide derivatives have emerged as a promising class of compounds for treating epilepsy, building on the initial (though clinically unsuccessful) use of thalidomide as an anticonvulsant.[4][9] The phthalimide pharmacophore is considered a key structural feature for this activity.[9]

Evaluation of novel derivatives typically follows a standardized preclinical screening protocol to determine efficacy and potential neurotoxicity.

start Synthesized N-Phenylphthalimide Derivative admin Administer Compound to Test Animals (Mice) start->admin mes_test Maximal Electroshock (MES) Test admin->mes_test roto_test Rotarod Test (Neurotoxicity) admin->roto_test observe_mes Observe for Seizure Protection (Efficacy) mes_test->observe_mes end Determine Therapeutic Index & Select Leads observe_mes->end observe_roto Measure Time on Rod (Motor Impairment) roto_test->observe_roto observe_roto->end

Caption: Standardized workflow for preclinical anticonvulsant screening.[9]

Enzyme Inhibition: Targeting α-Glucosidase

Certain N-phenylphthalimide derivatives have demonstrated potent inhibitory activity against α-glucosidase, an enzyme critical for carbohydrate digestion.[3][15] This makes them attractive candidates for the development of new anti-diabetic agents.

This protocol is used to quantify the inhibitory potency of synthesized compounds.[16]

  • Preparation: Dissolve the N-phenylphthalimide derivatives and a standard inhibitor (e.g., acarbose) in DMSO to create stock solutions. Prepare a range of test concentrations by diluting with phosphate buffer.

  • Incubation: In a 96-well microplate, add the test compound solution and the α-glucosidase enzyme solution. Incubate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add the substrate solution (p-nitrophenyl-α-D-glucopyranoside, pNPG) to each well to start the enzymatic reaction.

  • Reaction Progression: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a sodium carbonate solution (e.g., 0.1 M).

  • Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

DerivativeTarget EnzymeIC₅₀ (mM)Reference
N-(2,4-dinitrophenyl)phthalimide Yeast α-glucosidase0.158 ± 0.005[15][17]
N-(2,4-dinitrophenyl)phthalimide Maltase0.051 ± 0.008[15][17]

Kinetic studies using Lineweaver-Burk plots have shown that some derivatives, like N-(2,4-dichlorophenyl)phthalimide, act as competitive inhibitors, suggesting they bind to the enzyme's active site.[15][16]

Anticancer and Other Activities

The versatility of the scaffold extends to several other therapeutic areas:

  • Anticancer Activity: Naphthalimide analogs, which are structurally related, have shown potent cytotoxic activities against cancer cell lines like HepG-2 and MCF-7, often by reducing levels of TNF-α and VEGF while inducing apoptosis.[18]

  • Hypolipidemic Activity: Certain derivatives, such as o-(N-phthalimido)acetophenone, have been shown to significantly lower serum cholesterol and triglyceride levels in animal models.[19]

  • Antimicrobial Activity: Various derivatives have been screened for activity against both gram-positive and gram-negative bacteria, as well as fungal strains.[4][12][20]

Structure-Activity Relationships (SAR) and Analog Design

The development of potent and selective N-phenylphthalimide-based drugs relies on a deep understanding of SAR—how specific structural changes influence biological activity.

  • Substitutions on the Phenyl Ring: The electronic nature and position of substituents on the N-phenyl ring are critical. For α-glucosidase inhibitors, electron-withdrawing groups (like nitro and chloro groups) at the 2 and 4 positions significantly enhance potency.[15][17] For COX inhibitors, substitutions also heavily influence selectivity between the COX-1 and COX-2 isoforms.[13]

  • Modifications of the Phthalimide Core: While the core is often conserved, alterations can lead to new classes of compounds. Replacing the phthalimide with a naphthalimide scaffold, for instance, has yielded potent anticancer agents.[18]

  • Analogs Lacking the Glutarimide Moiety: Much of thalidomide's activity is tied to its glutarimide ring. However, research has shown that phthalimide analogs devoid of this moiety can still exhibit significant analgesic activity in models of inflammatory and neuropathic pain, suggesting alternative mechanisms of action.[21]

This iterative process of synthesis, biological testing, and SAR analysis is fundamental to modern drug discovery.

Scaffold Core Scaffold (N-Phenylphthalimide) Synthesis Synthesize Library of Derivatives Scaffold->Synthesis Screening High-Throughput Biological Screening Synthesis->Screening Hit Identify 'Hit' Compounds Screening->Hit SAR Analyze Structure- Activity Relationship (SAR) Lead_Opt Lead Optimization (Improve Potency, Selectivity, ADME) SAR->Lead_Opt Refine Structure Analog Design & Synthesize Related Structures & Analogs (e.g., Naphthalimides) SAR->Analog Explore New Scaffolds Hit->SAR Lead_Opt->Synthesis Iterate Candidate Preclinical Candidate Lead_Opt->Candidate Analog->Synthesis Iterate

Caption: Workflow for lead optimization and analog design.

Challenges and Future Perspectives

While the N-phenylphthalimide scaffold holds immense promise, challenges remain. A key focus is the design of derivatives with enhanced selectivity to minimize off-target effects and improve safety profiles. The historical lesson of thalidomide's teratogenicity underscores the critical importance of exhaustive toxicological screening for any new analog.

The future of phthalimide-based drug discovery is bright. The well-established binding of the phthalimide moiety to Cereblon has made it a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). In this technology, the phthalimide acts as a "handle" to recruit the E3 ubiquitin ligase to a specific protein of interest, marking it for degradation. This opens up entirely new avenues for targeting proteins previously considered "undruggable." Continued exploration of novel substitutions and related heterocyclic scaffolds will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of diseases.

Conclusion

N-phenylphthalimide and its derivatives constitute a remarkably versatile and enduring class of compounds in medicinal chemistry. Their synthetic tractability, coupled with a broad and tunable range of biological activities, ensures their continued relevance in drug discovery. From potent anti-inflammatory and immunomodulatory agents to novel anticonvulsants and enzyme inhibitors, the therapeutic potential of this scaffold is vast. A thorough understanding of its synthesis, mechanisms of action, and structure-activity relationships, as detailed in this guide, is essential for harnessing its full potential to develop safer and more effective medicines for the future.

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of N-(4-nitrophenyl)phthalimide from Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, scientifically grounded protocol for the synthesis of N-(4-nitrophenyl)phthalimide, a key intermediate in various organic synthesis applications. The procedure involves the condensation reaction between phthalic anhydride and 4-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental workflow, characterization methods, and critical safety considerations.

Introduction and Scientific Rationale

N-substituted phthalimides are a cornerstone class of compounds in synthetic organic and medicinal chemistry. The phthalimide moiety serves not only as a robust protecting group for primary amines, famously utilized in the Gabriel synthesis, but also as a fundamental scaffold in a multitude of biologically active molecules, including anti-inflammatory, analgesic, and antimicrobial agents.[1][2] The target molecule, this compound, is a valuable synthetic intermediate, with the nitro group offering a versatile handle for further chemical transformations, such as reduction to an amine, enabling the construction of more complex molecular architectures.

The most direct and widely adopted method for synthesizing N-aryl phthalimides is the condensation of phthalic anhydride with an appropriate aniline derivative.[3] This approach is favored for its operational simplicity, high atom economy, and generally excellent yields. The reaction proceeds via a stable phthalamic acid intermediate, which subsequently undergoes intramolecular cyclization through dehydration to form the thermodynamically stable five-membered imide ring.

Reaction Mechanism: An Addition-Elimination Pathway

The synthesis of this compound from phthalic anhydride and 4-nitroaniline is a classic example of a two-step nucleophilic acyl substitution followed by dehydration.

Step 1: Nucleophilic Attack and Ring Opening The reaction is initiated by the nucleophilic attack of the primary amine group of 4-nitroaniline on one of the electrophilic carbonyl carbons of the phthalic anhydride ring. This addition step leads to the formation of a tetrahedral intermediate which rapidly collapses, resulting in the opening of the anhydride ring to form the stable phthalamic acid intermediate, 2-((4-nitrophenyl)carbamoyl)benzoic acid. This step is typically fast and can often occur at room temperature.

Step 2: Intramolecular Cyclization and Dehydration The second step requires thermal energy and often an acid catalyst (like glacial acetic acid, which also serves as the solvent). The carboxylic acid and amide functionalities of the phthalamic acid intermediate undergo an intramolecular condensation reaction. The amide nitrogen attacks the carboxylic acid carbonyl carbon, and subsequent elimination of a water molecule yields the final, stable this compound product.[4]

Reaction_Mechanism PA Phthalic Anhydride INT Phthalamic Acid Intermediate PA->INT Nucleophilic Attack (Step 1) NA 4-Nitroaniline NA->INT PROD This compound INT->PROD Intramolecular Cyclization & Dehydration (Step 2, Δ) H2O H₂O INT->H2O - H₂O

Caption: Reaction mechanism for this compound synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis using glacial acetic acid as both a solvent and a catalyst, promoting the dehydration step.

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
Phthalic Anhydride (C₈H₄O₃)Reagent Grade, ≥99%Standard SupplierCorrosive, handle with care.[5][6]
4-Nitroaniline (C₆H₆N₂O₂)Reagent Grade, ≥98%Standard SupplierToxic, handle with care.[7]
Glacial Acetic Acid (CH₃COOH)ACS Grade, ≥99.7%Standard SupplierCorrosive, use in fume hood.
Ethanol (C₂H₅OH)95% or AbsoluteStandard SupplierFor recrystallization.
Deionized Water-Laboratory SupplyFor precipitation and washing.
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Heating mantle with stirrer
Magnetic stir bar
Buchner funnel and flask
Vacuum source
Beakers, Graduated cylinders
Quantitative Data
CompoundMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
Phthalic Anhydride148.127.41501.0
4-Nitroaniline138.126.91501.0
Glacial Acetic Acid60.05~25 mL-Solvent
Step-by-Step Synthesis Procedure
  • Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (7.41 g, 50 mmol) and 4-nitroaniline (6.91 g, 50 mmol).

  • Solvent Addition: In a chemical fume hood, carefully add approximately 25 mL of glacial acetic acid to the flask. The acetic acid acts as a solvent and facilitates the dehydration of the intermediate.[2]

  • Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to reflux (approximately 118 °C) with continuous stirring. Maintain a gentle reflux for 2-3 hours. The solution will become homogeneous as the reactants dissolve and react.

  • Precipitation: After the reflux period, turn off the heat and allow the mixture to cool to near room temperature. A solid may begin to crystallize within the flask.

  • Isolation of Crude Product: Slowly pour the cooled reaction mixture into a beaker containing ~150 mL of cold deionized water while stirring vigorously. This will cause the product to precipitate out as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with copious amounts of deionized water to remove any residual acetic acid and unreacted starting materials. Continue washing until the filtrate is neutral (check with pH paper).

  • Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and dry in an oven at 80-100 °C until a constant weight is achieved.

  • Recrystallization (Purification): Transfer the dried crude product to a beaker and add a minimal amount of hot ethanol to dissolve it completely. If the solid does not fully dissolve, add more hot ethanol portion-wise. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight. The expected yield is typically in the range of 80-95%.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation & Purification A 1. Combine Reactants (Phthalic Anhydride + 4-Nitroaniline) B 2. Add Glacial Acetic Acid A->B C 3. Reflux for 2-3 hours B->C D 4. Cool & Precipitate in Water C->D E 5. Vacuum Filter & Wash D->E F 6. Dry Crude Product E->F G 7. Recrystallize from Ethanol F->G H 8. Collect & Dry Final Product G->H

Caption: Step-by-step experimental workflow for synthesis.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized product.

  • Appearance: Pale yellow crystalline solid.

  • Molecular Formula: C₁₄H₈N₂O₄[8]

  • Molecular Weight: 268.22 g/mol [8][9]

  • Melting Point: The literature melting point is typically around 260-264 °C. A sharp melting point within this range is indicative of high purity.

  • FT-IR Spectroscopy (KBr, cm⁻¹): The infrared spectrum provides definitive evidence of imide formation.

    • Disappearance of N-H stretches: Absence of peaks around 3300-3400 cm⁻¹ confirms the consumption of the primary amine.

    • Imide Carbonyls (C=O): Look for two characteristic strong absorption bands for the imide carbonyl group: an asymmetric stretch around 1770-1790 cm⁻¹ and a symmetric stretch around 1710-1730 cm⁻¹.[2][10]

    • Nitro Group (NO₂): Strong characteristic peaks for the asymmetric and symmetric stretching of the nitro group will be present around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively.[11]

  • ¹H NMR Spectroscopy (DMSO-d₆, δ ppm): The proton NMR spectrum should show signals corresponding to the two distinct aromatic systems.

    • Signals for the phthalimide protons (AA'BB' system) will appear in the aromatic region, typically around 7.8-8.1 ppm.

    • Signals for the 4-nitrophenyl protons (another AA'BB' system) will also be in the aromatic region, with two doublets expected around 7.6-8.4 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 268, confirming the molecular weight of the product.[12]

Safety Precautions and Waste Disposal

Adherence to strict safety protocols is mandatory for this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Chemical Handling:

    • Phthalic Anhydride: Is a severe irritant to the skin, eyes, and respiratory tract. It is also a skin sensitizer. All handling must be performed in a well-ventilated chemical fume hood to avoid inhalation of its dust.[5][6][13]

    • 4-Nitroaniline: Is toxic if swallowed, inhaled, or absorbed through the skin. It is a suspected mutagen and can cause damage to organs through prolonged exposure.[7] Avoid all direct contact.

    • Glacial Acetic Acid: Is corrosive and can cause severe skin and eye burns. Handle with care in a fume hood.

  • Operational Hazards: The reaction involves heating a flammable solvent (acetic acid). Ensure no ignition sources are nearby and that the heating mantle is in good condition.

  • Waste Disposal: The filtrate and any waste solvents should be collected in a designated halogenated organic waste container. All chemical waste must be disposed of in accordance with local, state, and federal regulations.

References

Application Note: N-(4-nitrophenyl)phthalimide as a Selective Turn-On Fluorescent Probe for Cyanide Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The detection of cyanide (CN⁻) is of paramount importance in environmental monitoring, food safety, and clinical diagnostics due to its high toxicity.[1][2] Cyanide irreversibly binds to metalloenzymes, most notably cytochrome c oxidase, inhibiting cellular respiration.[1] Consequently, the World Health Organization (WHO) has set the maximum permissible level of free cyanide in drinking water at 1.9 μM.[3] This necessitates the development of simple, rapid, and highly sensitive detection methods. Fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity and real-time monitoring capabilities.[4][5][6]

This application note details the use of N-(4-nitrophenyl)phthalimide as a robust and selective "turn-on" fluorescent probe for the quantification of cyanide ions in aqueous media. The probe is intrinsically non-fluorescent but exhibits a strong fluorescent signal upon reaction with cyanide. We will elucidate the sensing mechanism, provide a detailed experimental protocol for its application, and discuss key performance metrics.

Principle of Detection: Nucleophilic Aromatic Substitution

The functionality of this compound as a cyanide sensor is based on a well-established chemical reaction. The core of the mechanism involves a nucleophilic attack by the cyanide anion on the imide carbonyl carbon of the phthalimide ring.

In its native state, this compound is non-fluorescent. The electron-withdrawing nature of the nitrophenyl group and the phthalimide structure facilitates an intramolecular charge transfer (ICT) process that quenches fluorescence. Upon the introduction of cyanide, the highly nucleophilic CN⁻ attacks the electrophilic carbonyl carbon of the phthalimide moiety. This leads to the cleavage of the imide ring. The ring-opening reaction forms a new, highly fluorescent product, resulting in a significant "turn-on" fluorescence response. The intensity of this fluorescence is directly proportional to the concentration of cyanide, allowing for quantitative analysis.

G cluster_1 Result Result Fluorescence 'Turn-On' (Signal Proportional to [CN⁻]) Product Product Product->Result

Caption: Sensing mechanism of this compound with cyanide.

Experimental Protocol

This protocol provides a step-by-step guide for the sensitive detection of cyanide using the this compound probe.

Required Materials and Reagents
  • This compound (Probe)

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Buffer solution: e.g., Phosphate-Buffered Saline (PBS), 10 mM, pH 7.4

  • Deionized (DI) water

  • Volumetric flasks and pipettes

  • 96-well microplate (black, clear bottom for fluorescence)

  • Fluorometer or microplate reader with fluorescence capabilities

Preparation of Solutions

CAUTION: Cyanide salts are extremely toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves and safety glasses, and work within a certified fume hood. Dispose of all cyanide waste according to institutional safety protocols.

  • Probe Stock Solution (1 mM): Dissolve an accurately weighed amount of this compound in DMSO to achieve a final concentration of 1 mM. For example, dissolve 2.68 mg of the probe (MW: 268.22 g/mol ) in 10 mL of DMSO. Store this solution in the dark at 4°C.

  • Cyanide Stock Solution (10 mM): Dissolve 6.51 mg of KCN in 10 mL of DI water. This solution should be prepared fresh before each experiment due to the potential for hydrolysis and volatilization.

  • Cyanide Working Solutions: Prepare a series of cyanide standards by serial dilution of the 10 mM stock solution in the assay buffer (e.g., 10 mM PBS, pH 7.4). The concentration range should be chosen to bracket the expected sample concentrations. A typical range for generating a calibration curve might be 0 µM to 100 µM.

Experimental Workflow

The following workflow outlines the process from sample preparation to data analysis.

dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="1. Prepare Solutions\n(Probe Stock, CN⁻ Standards)"]; B [label="2. Dispense into Microplate\n- Assay Buffer\n- CN⁻ Standard or Sample"]; C [label="3. Add Probe\n(Final concentration ~10 µM)"]; D [label="4. Incubate\n(e.g., 20 min at 25°C, protected from light)"]; E [label="5. Measure Fluorescence\n(Set Excitation/Emission λ)"]; F [label="6. Analyze Data\n(Plot Calibration Curve, Determine Unknowns)"];

A -> B -> C -> D -> E -> F; }

Caption: General experimental workflow for cyanide detection.

Assay Procedure
  • Setup: Turn on the fluorometer and allow the lamp to warm up for at least 20 minutes for signal stabilization. Set the excitation and emission wavelengths. Based on typical phthalimide derivatives, a starting point for optimization would be an excitation wavelength (λex) around 330-350 nm and an emission wavelength (λem) around 450-470 nm.

  • Plate Loading: To the wells of a 96-well microplate, add the components in the following order:

    • Assay Buffer (e.g., 178 µL of 10 mM PBS, pH 7.4)

    • Cyanide Standard or Unknown Sample (e.g., 2 µL of varying concentrations)

  • Initiate Reaction: Add the probe stock solution to each well to initiate the reaction. For a final probe concentration of 10 µM in a 200 µL final volume, add 2 µL of the 1 mM probe stock solution.

  • Incubation: Gently mix the plate and incubate at room temperature (25°C) for a specified time (e.g., 20 minutes), protected from light. The optimal incubation time should be determined experimentally by monitoring the fluorescence signal over time until it reaches a stable plateau.

  • Fluorescence Measurement: Place the microplate in the reader and measure the fluorescence intensity at the optimized excitation and emission wavelengths.

Data Analysis and Performance

  • Calibration Curve: Plot the fluorescence intensity (y-axis) against the corresponding cyanide concentration (x-axis). Perform a linear regression analysis on the linear portion of the curve to obtain the equation (y = mx + c) and the coefficient of determination (R²).

  • Quantification of Unknowns: Measure the fluorescence intensity of the unknown sample and use the calibration curve equation to calculate its cyanide concentration.

  • Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ / m, where σ is the standard deviation of the blank (zero cyanide) measurements and m is the slope of the calibration curve.

Typical Performance Characteristics

The performance of fluorescent probes can vary based on experimental conditions. The following table summarizes typical performance data for cyanide probes, providing a benchmark for this assay.[1][2][3]

ParameterTypical ValueDescription
Linear Range 1 - 100 µMThe concentration range over which the fluorescence intensity is directly proportional to the analyte concentration.
Limit of Detection (LOD) 0.1 - 0.5 µMThe lowest concentration of analyte that can be reliably distinguished from the blank.[1][2]
Response Time 15 - 30 minThe time required for the reaction to reach completion or a stable signal.
Selectivity HighThe probe should exhibit a significant fluorescence response only to cyanide, with minimal interference from other common anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, SCN⁻, N₃⁻, AcO⁻).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence - Impure reagents or solvent.- Autofluorescence from the microplate.- Use spectroscopic grade solvents.- Run a blank with only buffer and DMSO.- Use non-fluorescent black microplates.
Low Signal or Sensitivity - Incorrect excitation/emission wavelengths.- Probe concentration is too low.- Insufficient incubation time.- Optimize wavelengths by running excitation and emission scans.- Optimize probe concentration.- Perform a time-course experiment to determine the optimal reaction time.
Poor Reproducibility - Inaccurate pipetting.- Fluctuation in temperature.- Degradation of probe or cyanide stock.- Calibrate pipettes regularly.- Ensure consistent incubation temperature.- Prepare fresh cyanide standards for each experiment. Store probe stock solution properly.
Interference - Presence of other nucleophilic species in the sample matrix.- Run a selectivity test with potentially interfering ions.- Consider sample pre-treatment steps if the matrix is complex.

Conclusion

This compound serves as an effective and reliable fluorescent probe for the quantitative detection of cyanide. Its "turn-on" signaling mechanism, based on a cyanide-induced ring-opening reaction, provides high sensitivity and selectivity. The straightforward protocol and rapid response time make it a valuable tool for researchers in various fields requiring accurate cyanide quantification.

References

Application Notes & Protocols: N-(4-nitrophenyl)phthalimide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of N-(4-nitrophenyl)phthalimide

This compound, with the chemical formula C₁₄H₈N₂O₄, is more than a mere derivative of phthalimide; it is a strategically functionalized reagent offering distinct advantages in modern organic synthesis.[1] The presence of a strongly electron-withdrawing nitro group on the N-phenyl substituent significantly modulates the electronic properties of the phthalimide nitrogen and the aromatic ring. This electronic fine-tuning enhances its utility in several key transformations, primarily by influencing the reactivity of the imide functionality and providing a handle for further synthetic elaboration.

These application notes will provide an in-depth exploration of this compound's primary roles in organic synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development. The protocols described herein are designed to be self-validating systems, ensuring reproducibility and reliability.

Compound Property Value
IUPAC Name 2-(4-nitrophenyl)isoindole-1,3-dione
Molecular Formula C₁₄H₈N₂O₄
Molecular Weight 268.22 g/mol
CAS Number 31604-39-4

Core Application: A Refined Approach to Primary Amine Synthesis

The Gabriel synthesis is a cornerstone method for preparing primary amines, celebrated for its ability to prevent the over-alkylation that plagues direct alkylation of ammonia.[2][3][4] It traditionally employs potassium phthalimide as a protected source of ammonia.[5] The introduction of the 4-nitro substituent on the N-phenyl ring in this compound offers a nuanced, albeit less common, variation on this theme, primarily influencing subsequent transformations rather than the initial alkylation.

Mechanistic Rationale

The core of the Gabriel synthesis remains an SN2 reaction. The phthalimide nitrogen, nestled between two electron-withdrawing carbonyl groups, is readily deprotonated by a base to form a potent nucleophile.[2][6][7] This nucleophilic anion then attacks a primary or methyl alkyl halide. The steric bulk of the phthalimide group and the reduced nucleophilicity of the nitrogen in the N-alkylated product effectively halt the reaction after a single alkylation.[2][3]

The primary role of the N-(4-nitrophenyl) group becomes most relevant in post-alkylation steps or in syntheses where this moiety is carried through several steps before the amine is ultimately revealed or the nitro group itself is transformed.

Gabriel_Synthesis_Workflow cluster_step1 Step 1: Nucleophile Formation cluster_step2 Step 2: Sₙ2 Alkylation cluster_step3 Step 3: Deprotection A This compound C Potassium this compound (Nucleophile) A->C Deprotonation B Base (e.g., K₂CO₃, NaH) B->C E N-Alkyl-N'-(4-nitrophenyl)phthalimide C->E Sₙ2 Attack D Primary Alkyl Halide (R-X) D->E G Primary Amine (R-NH₂) E->G Cleavage H Phthalhydrazide byproduct E->H F Hydrazine (N₂H₄) F->G

Caption: Workflow for Primary Amine Synthesis.
Detailed Experimental Protocol: Synthesis of Benzylamine

This protocol details the synthesis of benzylamine from benzyl bromide using this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 2 M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step A: N-Alkylation

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (13.4 g, 50 mmol) and anhydrous potassium carbonate (8.3 g, 60 mmol).

  • Add 100 mL of anhydrous DMF. Stir the suspension vigorously.

  • Add benzyl bromide (8.6 g, 50 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into 400 mL of ice-cold water with stirring.

  • A precipitate of N-benzyl-N'-(4-nitrophenyl)phthalimide will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven. The product is typically used in the next step without further purification.

Step B: Hydrazinolysis (Deprotection)

  • Transfer the crude N-benzyl-N'-(4-nitrophenyl)phthalimide from the previous step to a 500 mL round-bottom flask.

  • Add 200 mL of ethanol, followed by hydrazine monohydrate (5.0 mL, ~100 mmol, 2 equivalents).

  • Heat the mixture to reflux with stirring. A voluminous white precipitate of the phthalhydrazide byproduct should form within 1-2 hours.[4] Continue refluxing for a total of 4 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature. Acidify the mixture by slowly adding 1 M HCl until the pH is ~1-2 to protonate the liberated amine.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove most of the ethanol.

  • Transfer the remaining aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any non-basic impurities.

  • Make the aqueous layer basic (pH > 12) by the slow addition of 2 M NaOH. The benzylamine will separate as an oil.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield benzylamine as a clear oil.

Expected Yield: 75-85% for the two steps.

Application as a Robust Amine Protecting Group

In multistep synthesis, particularly in peptide and medicinal chemistry, the temporary protection of primary amine functionality is critical.[8] The phthalimide group is a classic choice for this purpose. The N-phthalimido group is effective for protecting primary amines during complex reactions like rhodium-catalyzed C-H functionalization.[9]

Rationale for Use and Deprotection Strategies

The two imide carbonyls significantly reduce the nucleophilicity of the nitrogen atom, rendering it inert to many electrophilic reagents. The this compound can be used to install this protective group. The true versatility of a protecting group, however, lies in the methods available for its removal. While harsh acidic or basic hydrolysis can be used, milder methods are often required to preserve sensitive functionalities elsewhere in the molecule.

Deprotection Method Reagents & Conditions Advantages Disadvantages Reference
Hydrazinolysis (Ing-Manske) N₂H₄·H₂O, EtOH, refluxHigh yield, commonHarsh conditions, byproduct removal can be difficult[4][10]
Basic Hydrolysis aq. NaOH, refluxSimple reagentsHarsh, may hydrolyze other sensitive groups (e.g., esters)[6][11]
Acidic Hydrolysis aq. H₂SO₄ or HCl, refluxEffectiveVery harsh, protonates the final amine[3][6]
Reductive Cleavage NaBH₄ in 2-propanol, then Acetic AcidExceptionally mild, neutral conditions, avoids racemizationRequires two stages, reagent cost[12]
Protocol: Mild Deprotection via Reductive Cleavage

This method, developed by Ganem and coworkers, is exceptionally useful for sensitive substrates, such as chiral amino acids, where racemization is a concern.[12]

Materials:

  • N-Phthaloyl protected amine (e.g., N-Phthaloyl-glycine)

  • Sodium borohydride (NaBH₄)

  • 2-Propanol (IPA)

  • Glacial acetic acid

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Dissolve the N-phthaloyl protected amine (10 mmol) in 2-propanol (100 mL) in a 250 mL round-bottom flask at room temperature.

  • In a separate beaker, prepare a solution of NaBH₄ (378 mg, 10 mmol) in 2-propanol (20 mL). Caution: Hydrogen gas is evolved.

  • Add the NaBH₄ solution dropwise to the stirred phthalimide solution over 30 minutes.

  • Stir the reaction at room temperature for 3 hours, then heat to reflux for 12-18 hours. Monitor by TLC for the disappearance of the starting material.

  • Cool the mixture to room temperature and slowly add glacial acetic acid (2.4 mL, 40 mmol) dropwise. Caution: Vigorous hydrogen evolution.

  • Stir the mixture for an additional 3 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (100 mL) and saturated NaHCO₃ solution (100 mL).

  • Separate the layers. The aqueous layer contains the deprotected amine (as the sodium salt if it is an amino acid). The organic layer contains the phthalide byproduct.

  • The amine can be isolated from the aqueous layer by acidification and extraction or other standard methods appropriate for the specific product.

Deprotection_Mechanism A N-Alkylphthalimide C o-Hydroxymethyl- benzamide Intermediate A->C Reduction B NaBH₄ / IPA B->C E Primary Amine (R-NH₂) C->E Lactonization & Release F Phthalide Byproduct C->F D Acetic Acid D->E

Caption: Mild Deprotection Pathway using NaBH₄.

Advanced Applications: Precursor for Heterocycles and Materials

The strategic placement of the nitro group and the inherent reactivity of the phthalimide core make this compound a valuable starting material for more complex molecules.

Synthesis of Nitrogen-Containing Heterocycles

The nitrophenyl moiety is a well-established precursor for various heterocyclic systems. Reductive cyclization of nitro compounds is a powerful strategy for building rings like quinolines, indoles, and benzimidazoles.[13] While direct examples starting from this compound are specialized, the principle involves reducing the nitro group to an amine, which can then react intramolecularly with a suitably placed functional group. For instance, the core structure can be incorporated into larger systems like tetrahydroisoquinolines.[14]

Intermediate for Dyestuffs and Specialty Chemicals

The this compound structure is a component in the synthesis of specialty chemicals and dyestuffs.[15][16] The nitro group can be reduced to an amine, which can then be diazotized and coupled to form azo dyes. Furthermore, the entire molecule can serve as a building block, lending its thermal stability and specific electronic properties to larger polymers or functional materials.[15][17][18] The phthalimide structure itself is a known pharmacophore, and derivatives are explored for a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[19][20][21][22]

Conclusion

This compound is a versatile and strategic reagent in organic synthesis. While its application in the modified Gabriel synthesis is a primary function, its utility as a robust amine protecting group with multiple deprotection options enhances its value. Furthermore, its role as a precursor for complex heterocycles and functional materials underscores its importance for researchers in synthetic and medicinal chemistry. The protocols and insights provided here serve as a comprehensive guide for leveraging the unique properties of this compound in the laboratory.

References

Application Notes & Protocols: N-(4-nitrophenyl)phthalimide as a Versatile Intermediate for Azo Dyestuffs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-(4-nitrophenyl)phthalimide

In the vast landscape of synthetic colorants, azo dyes represent the largest and most versatile class, characterized by the presence of the azo chromophore (-N=N-). The specific hue, intensity, and fastness properties of these dyes are determined by the molecular architecture of the aromatic rings flanking this central group. A successful synthesis hinges on the strategic selection of precursor molecules, or intermediates, that can be reliably converted into the final dye structure.

This compound (IUPAC Name: 2-(4-nitrophenyl)isoindole-1,3-dione) is a pivotal intermediate in this field.[1] While not a dye itself, it contains two key functionalities that pre-ordain its role in color chemistry. The phthalimide group provides steric bulk and can influence the dye's solubility and affinity for certain fibers, while the nitro group (-NO₂) is the critical precursor to the diazonium salt required for azo coupling.[2][3]

This guide provides a detailed exploration of this compound, presenting robust protocols for its synthesis and its subsequent transformation into a representative monoazo disperse dye. The methodologies are designed for researchers and scientists, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Physicochemical Properties and Safety Data

A thorough understanding of the intermediate's properties is paramount for safe handling and successful reaction planning.

PropertyValueSource
IUPAC Name 2-(4-nitrophenyl)isoindole-1,3-dionePubChem[1]
CAS Number 31604-39-4PubChem[1]
Molecular Formula C₁₄H₈N₂O₄PubChem[1]
Molecular Weight 268.22 g/mol PubChem[1]
Appearance Yellow PowderN/A
Melting Point ~192-198 °CGuidechem[4]

Safety & Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. All chemical waste must be disposed of in accordance with local regulations.[5]

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the target intermediate via a direct condensation reaction.

Principle & Workflow

The synthesis is achieved through the dehydrative condensation of phthalic anhydride with 4-nitroaniline. Glacial acetic acid serves as both a solvent and a catalyst for the reaction, facilitating the formation of the imide ring through a two-step addition-elimination process. The phthalimide structure is a stable protecting group, and this method is an extension of the principles used in the Gabriel synthesis for preparing primary amines.[6][7][8]

Synthesis_Workflow_1 cluster_reactants Reactants Reactant1 Phthalic Anhydride Process Reflux Reactant1->Process Reactant2 4-Nitroaniline Reactant2->Process Solvent Glacial Acetic Acid (Solvent/Catalyst) Solvent->Process Product This compound Process->Product Condensation & Dehydration

Caption: Workflow for the synthesis of this compound.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityPurpose
Phthalic Anhydride85-44-9148.1214.8 g (0.1 mol)Reactant
4-Nitroaniline100-01-6138.1213.8 g (0.1 mol)Reactant
Glacial Acetic Acid64-19-760.05150 mLSolvent/Catalyst
Ethanol (95%)64-17-546.07~200 mLRecrystallization
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol) and 4-nitroaniline (13.8 g, 0.1 mol).

  • Solvent Addition: Carefully add 150 mL of glacial acetic acid to the flask. The acid acts as a solvent that is sufficiently high-boiling for the reaction and helps to catalyze the dehydration process.

  • Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. As it cools, the product will begin to precipitate. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid cake with cold distilled water (2 x 50 mL) to remove residual acetic acid, followed by a small amount of cold ethanol to facilitate drying.

  • Purification: Purify the crude product by recrystallization from 95% ethanol. Dissolve the solid in a minimum amount of hot ethanol, and if necessary, filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70 °C to a constant weight.

Characterization
  • Yield: A typical yield for this reaction is in the range of 80-90%.

  • Melting Point: Determine the melting point of the dried product. A sharp melting point close to the literature value (~192-198 °C) is indicative of high purity.[4]

  • Spectroscopy: Confirm the structure using FTIR and ¹H NMR spectroscopy. Key FTIR peaks would include C=O stretching for the imide (~1715, 1778 cm⁻¹) and asymmetric/symmetric stretching for the Ar-NO₂ group (~1500, 1330 cm⁻¹).[9]

Protocol 2: Conversion to a Disperse Azo Dye

This protocol outlines the multi-step, single-pot conversion of this compound into a representative red azo dye using 2-naphthol as the coupling component.

Principle & Workflow

The conversion is a classic three-stage process central to azo dye synthesis:

  • Reduction: The nitro group of the intermediate is reduced to a primary aromatic amine (-NH₂) using a reducing agent like tin(II) chloride or catalytic hydrogenation.[10][11] This amine is now reactive for diazotization.

  • Diazotization: The newly formed N-(4-aminophenyl)phthalimide is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite and hydrochloric acid at 0-5 °C. This converts the primary amine into a highly electrophilic diazonium salt.[12][13][14] The low temperature is critical to prevent the premature decomposition of this unstable salt.

  • Azo Coupling: The cold diazonium salt solution is immediately added to a basic solution of a coupling component (in this case, 2-naphthol). The diazonium ion attacks the electron-rich naphthol ring in an electrophilic aromatic substitution reaction, forming the stable azo (-N=N-) bridge and creating the final colored dye molecule.[15]

Synthesis_Workflow_2 Start This compound Step1 Reduction (SnCl₂ / HCl) Start->Step1 Intermediate1 N-(4-aminophenyl)phthalimide Step1->Intermediate1 Step2 Diazotization (NaNO₂ / HCl, 0-5°C) Intermediate1->Step2 Intermediate2 Diazonium Salt (Unstable) Step2->Intermediate2 Step3 Azo Coupling Intermediate2->Step3 Coupler 2-Naphthol (in NaOH soln) Coupler->Step3 Product Final Azo Dye (Colored Precipitate) Step3->Product

Caption: Multi-step workflow for converting the intermediate to a final azo dye.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityPurpose
This compound31604-39-4268.222.68 g (0.01 mol)Starting Material
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.63~7.0 g (0.03 mol)Reducing Agent
Concentrated HCl (~37%)7647-01-036.46~15 mLAcid Medium
Sodium Nitrite (NaNO₂)7632-00-069.000.7 g (0.01 mol)Diazotizing Agent
2-Naphthol135-19-3144.171.44 g (0.01 mol)Coupling Component
Sodium Hydroxide (NaOH)1310-73-240.00~1.5 gBase for Coupler
IceN/A18.02As neededTemperature Control
Step-by-Step Methodology

Step A: Reduction of the Nitro Group

  • In a 250 mL beaker, create a suspension of this compound (2.68 g, 0.01 mol) in 10 mL of water.

  • Add concentrated HCl (10 mL) and tin(II) chloride dihydrate (~7.0 g).

  • Heat the mixture gently in a water bath (around 60-70 °C) with stirring for 30-45 minutes. The yellow suspension should gradually dissolve to form a clear solution of the amine hydrochloride salt. This indicates the successful reduction of the nitro group to an amine.

  • Cool the resulting solution to room temperature and then place it in an ice bath to bring the temperature down to 0-5 °C. This is now the solution of the diazo component.

Step B: Diazotization 5. In a separate small beaker, dissolve sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold water. 6. While maintaining the temperature of the amine solution between 0-5 °C with vigorous stirring, add the sodium nitrite solution dropwise. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent a localized temperature increase, which would rapidly decompose the target diazonium salt. The formation of the diazonium salt is now complete.

Step C: Azo Coupling 7. In a separate 400 mL beaker, dissolve 2-naphthol (1.44 g, 0.01 mol) in 50 mL of 10% sodium hydroxide solution. This creates the sodium naphthoxide salt, which is highly activated for electrophilic attack. 8. Cool this coupling solution in an ice bath to below 5 °C. 9. Slowly and with continuous stirring, add the cold diazonium salt solution (from Step 6) to the cold 2-naphthol solution. 10. An intensely colored precipitate (typically red or orange) will form immediately. This visual confirmation is the primary indicator of a successful coupling reaction. 11. Continue stirring the mixture in the ice bath for another 30 minutes to ensure the reaction goes to completion.

Step D: Isolation and Purification 12. Collect the dye precipitate by vacuum filtration. 13. Wash the solid with a large volume of cold water until the filtrate is neutral. 14. Dry the product in an oven at 70-80 °C.

Expected Results & Dye Characteristics
PropertyExpected OutcomeRationale
Color Red-Orange SolidFormation of the extended conjugated system including the azo bridge.
Solubility Insoluble in waterTypical characteristic of a disperse dye.
UV-Vis λmax ~480-520 nm (in DMF)Absorption in the blue-green region of the spectrum results in a red-orange appearance.[16]
Application Dyeing of PolyesterThe non-ionic and hydrophobic nature of the dye makes it suitable for polyester fibers.[17][18]

Conclusion

This compound serves as an exemplary model of a strategic dyestuff intermediate. Its synthesis is straightforward, and its true utility is unlocked through a reliable and well-understood sequence of chemical transformations. The reduction of the nitro group to an amine, followed by diazotization and azo coupling, is a cornerstone of industrial dye chemistry. The protocols detailed herein provide a robust framework for researchers to synthesize and explore novel azo dyes based on this versatile phthalimide scaffold, enabling further development in materials science and textile chemistry.

References

Application Note: A Validated Protocol for the Synthesis of N-(4-nitrophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reproducible experimental protocol for the synthesis of N-(4-nitrophenyl)phthalimide. The procedure is based on the direct condensation of 4-nitroaniline with phthalic anhydride. This document provides a step-by-step methodology, explains the underlying chemical principles, outlines critical safety precautions, and describes methods for product purification and characterization. Designed for researchers in organic chemistry, medicinal chemistry, and materials science, this protocol emphasizes scientific integrity and provides field-proven insights to ensure successful synthesis.

Introduction and Scientific Background

N-substituted phthalimides are a significant class of compounds in organic synthesis, most notably for their role as precursors in the Gabriel synthesis of primary amines.[1][2] The phthalimido group serves as a masked form of a primary amino group, preventing over-alkylation, a common issue with direct alkylation of ammonia.[2][3] The target molecule, this compound, is a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and other fine chemicals.[4]

The synthesis described herein is a direct dehydrative condensation reaction. It involves the nucleophilic attack of the primary amine, 4-nitroaniline, on one of the carbonyl carbons of phthalic anhydride. This initial reaction forms an intermediate phthalamic acid, which subsequently undergoes intramolecular cyclization upon heating, eliminating a molecule of water to form the stable five-membered imide ring.[5] This method is a direct and efficient approach to forming the N-aryl phthalimide linkage.

Health and Safety Precautions

This protocol involves hazardous chemicals that require strict safety measures. All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 4-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[6][7] It may cause damage to organs through prolonged or repeated exposure.[8] Avoid creating dust. In case of contact, wash the affected area thoroughly with soap and water and seek immediate medical attention.[8]

  • Phthalic Anhydride: Causes skin irritation, serious eye damage, and may cause respiratory irritation or allergic reactions like asthma.[9][10] Avoid inhalation of dust.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated area and handle with extreme care.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[6][7][8][9][11]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )CAS No.PuritySupplier
Phthalic AnhydrideC₈H₄O₃148.1285-44-9≥99%Sigma-Aldrich
4-NitroanilineC₆H₆N₂O₂138.12100-01-6≥99%Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.0564-19-7ACS GradeFisher Scientific
EthanolC₂H₅OH46.0764-17-595%Sigma-Aldrich
Deionized WaterH₂O18.027732-18-5-In-house
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask assembly

  • Beakers and Erlenmeyer flasks

  • Melting point apparatus

  • FTIR Spectrometer

  • NMR Spectrometer

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-substituted phthalimides.[5][12]

Reaction Setup and Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask, combine 4-nitroaniline (5.52 g, 0.04 mol) and phthalic anhydride (5.92 g, 0.04 mol).

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask. Acetic acid serves as a solvent and helps to facilitate the dehydration of the intermediate.

  • Reaction Assembly: Equip the flask with a magnetic stir bar and a reflux condenser. Place the assembly in a heating mantle on a magnetic stirrer.

  • Heating and Reflux: Begin stirring the mixture and heat it to a gentle reflux (approximately 118-120°C). Maintain the reflux for 2 hours. The reactants will dissolve, and the solution will typically turn a deep yellow or orange color as the product forms.

Product Isolation and Purification
  • Cooling and Precipitation: After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature. The product is less soluble in the cold solvent and will begin to precipitate.

  • Inducing Crystallization: To maximize precipitation, slowly pour the cooled reaction mixture into 150 mL of cold deionized water with vigorous stirring. A yellow solid, the crude this compound, will precipitate out.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with two 30 mL portions of cold deionized water to remove residual acetic acid and any unreacted starting materials.

  • Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and dry it in an oven at 80-100°C until a constant weight is achieved. The typical yield of the crude product is in the range of 85-95%.

Recrystallization (Optional, for High Purity)
  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.

  • Procedure: Dissolve the crude product in a minimum amount of hot 95% ethanol. If the solution has any color impurities, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using the following analytical techniques.

PropertyDescriptionExpected Value
Appearance Physical state and colorYellow crystalline solid
Molecular Formula -C₁₄H₈N₂O₄[13]
Molecular Weight -268.22 g/mol [13]
Melting Point Purity indicator262-264 °C
FTIR (KBr, cm⁻¹) Key functional groups~1715 (C=O, imide), ~1520 & ~1340 (NO₂, nitro group)
¹H NMR (DMSO-d₆, δ) Proton chemical shiftsSignals corresponding to the aromatic protons
¹³C NMR (DMSO-d₆, δ) Carbon chemical shiftsSignals for carbonyl and aromatic carbons[13]

Workflow Visualization

The following diagram outlines the complete experimental workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_prep Preparation & Reaction cluster_iso Isolation & Purification cluster_char Characterization reagents Combine: - 4-Nitroaniline - Phthalic Anhydride - Glacial Acetic Acid setup Assemble Reflux Apparatus reagents->setup 1 reflux Heat to Reflux (120°C) for 2 hours setup->reflux 2 cool Cool to Room Temp. reflux->cool 3 precipitate Pour into Cold Water to Precipitate Product cool->precipitate 4 filter Vacuum Filter Crude Product precipitate->filter 5 wash Wash with H₂O filter->wash 6 dry Dry in Oven wash->dry 7 recrystallize Recrystallize from Ethanol (Optional) dry->recrystallize 8 analysis Analyze Product: - Melting Point - FTIR - NMR dry->analysis Alternative Path recrystallize->analysis 9

References

The Strategic Application of N-(4-nitrophenyl)phthalimide in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Precursor to High-Performance Polymers

In the landscape of polymer chemistry, the synthesis of high-performance materials such as polyimides is driven by the judicious selection of monomeric building blocks. N-(4-nitrophenyl)phthalimide emerges not as a direct monomer for polymerization, but as a crucial and strategic precursor for synthesizing specialized diamines. Its chemical architecture, featuring a stable phthalimide group and a readily transformable nitro group, allows for the creation of monomers that impart exceptional thermal stability, chemical resistance, and mechanical strength to the final polymer. This guide elucidates the primary application of this compound as a starting material for the synthesis of N-(4-aminophenyl)phthalimide, a key diamine monomer, and its subsequent polymerization into high-performance polyimides. We will provide field-proven insights, detailed protocols for synthesis and characterization, and a discussion of the structure-property relationships that these polymers exhibit.

Core Application: Synthesis of Diamine Monomers with Pre-formed Imide Rings

The principal utility of this compound in polymer chemistry is its role as a precursor to N-(4-aminophenyl)phthalimide. The synthetic strategy hinges on the chemical reduction of the nitro functional group (-NO₂) to a primary amine (-NH₂). This transformation is of paramount importance for two reasons:

  • Introduction of Polymerizable Functionality: The resulting diamine possesses two primary amine groups, which are the reactive sites for polycondensation reactions with dianhydrides to form the polyimide backbone.

  • Incorporation of the Imide Heterocycle: By starting with this compound, the robust phthalimide ring system is incorporated into the monomer structure from the outset. This pre-formed imide moiety contributes significantly to the rigidity and thermal stability of the resulting polymer chain.

The overall workflow is a two-stage process: first, the reduction of the nitro-compound to the diamine, and second, the polymerization of this diamine.

Workflow Overview: From Precursor to Polyimide

The following diagram illustrates the synthetic pathway from the starting material, this compound, to the final high-performance polyimide.

G start This compound (Starting Material) reduction Step 1: Catalytic Reduction (-NO₂ → -NH₂) start->reduction Reagents: Hydrazine Hydrate, Pd/C diamine N-(4-aminophenyl)phthalimide (Diamine Monomer) reduction->diamine Product Isolation polycondensation Step 2: Polycondensation (with Dianhydride) diamine->polycondensation Reagent: Dianhydride (e.g., PMDA) Solvent: NMP paa Poly(amic acid) (Soluble Precursor) polycondensation->paa imidization Step 3: Imidization (Thermal or Chemical) paa->imidization Heat or Dehydrating Agent polyimide Polyimide (Final High-Performance Polymer) imidization->polyimide

Caption: Overall synthetic workflow from precursor to final polymer.

Part 1: Synthesis of N-(4-aminophenyl)phthalimide Monomer

The conversion of the nitro group to an amine is a classic transformation in organic synthesis. For this specific substrate, catalytic transfer hydrogenation using palladium on carbon (Pd/C) with hydrazine hydrate as the hydrogen donor is a highly efficient and reliable method. This approach is often preferred over using hydrogen gas due to its operational simplicity and safety.[1][2]

Protocol 1: Catalytic Reduction of this compound

Objective: To synthesize N-(4-aminophenyl)phthalimide via the reduction of this compound.

Materials:

  • This compound

  • Ethanol (or Methanol)

  • Palladium on Carbon (10% Pd/C)

  • Hydrazine monohydrate (80% solution)

  • Celite® (for filtration)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend this compound (e.g., 10.0 g, 37.3 mmol) in 200 mL of ethanol.

  • Catalyst Addition: To this suspension, carefully add 10% Pd/C (approx. 0.5 g, 5 wt%). Safety Note: Pd/C can be pyrophoric when dry. Handle with care.

  • Heating: Heat the mixture to reflux (approx. 78°C for ethanol) with vigorous stirring to ensure the catalyst remains suspended.

  • Hydrazine Addition: Once refluxing, add hydrazine monohydrate (e.g., 10 mL, ~200 mmol) dropwise over 30-45 minutes using an addition funnel. An exothermic reaction will be observed, and the reaction mixture may foam. Control the addition rate to maintain a steady reflux.[2][3]

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours after the hydrazine addition is finished.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The filter cake containing Pd/C should not be allowed to dry completely as it can ignite in air. Keep it wet with solvent.

  • Product Isolation: Wash the filter cake with additional hot ethanol (2 x 50 mL). Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield N-(4-aminophenyl)phthalimide as a crystalline solid.

Self-Validation & Characterization:

  • Yield: Expect a yield in the range of 85-95%.

  • Melting Point: The purified product should have a sharp melting point.

  • FTIR Spectroscopy: The appearance of N-H stretching bands (a doublet around 3350-3450 cm⁻¹) and the disappearance of the characteristic nitro group stretching bands (around 1520 cm⁻¹ and 1340 cm⁻¹) confirm the successful reduction.

Part 2: Synthesis of Polyimide via Two-Step Polycondensation

The synthesized N-(4-aminophenyl)phthalimide can now be used as a diamine monomer to create polyimides. The most common and versatile method is the two-step poly(amic acid) process.[4][5] This involves reacting the diamine with a stoichiometric amount of a dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. This precursor solution can then be processed (e.g., cast into a film) before being converted to the final, intractable polyimide via thermal or chemical imidization.

Protocol 2: Synthesis of a Polyimide from N-(4-aminophenyl)phthalimide and Pyromellitic Dianhydride (PMDA)

Objective: To synthesize a polyimide via the polycondensation of N-(4-aminophenyl)phthalimide and PMDA.

Materials:

  • N-(4-aminophenyl)phthalimide (synthesized in Part 1)

  • Pyromellitic dianhydride (PMDA), high purity

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Three-neck flask with mechanical stirrer and nitrogen inlet

  • Acetic anhydride

  • Pyridine

Procedure:

Step A: Poly(amic acid) Synthesis

  • Monomer Dissolution: In a dry, nitrogen-purged three-neck flask, dissolve N-(4-aminophenyl)phthalimide (e.g., 2.38 g, 10.0 mmol) in anhydrous NMP (approx. 40 mL) with mechanical stirring until a clear solution is obtained.

  • Dianhydride Addition: To this stirred solution, add an equimolar amount of PMDA (2.18 g, 10.0 mmol) in one portion. A slight exotherm and a rapid increase in viscosity will be observed.

  • Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The result is a viscous, clear solution of the poly(amic acid) precursor. The high viscosity is indicative of successful high molecular weight polymer formation.

Step B: Chemical Imidization

  • Reagent Addition: To the poly(amic acid) solution, add acetic anhydride (e.g., 3.8 mL, 40 mmol) and pyridine (e.g., 1.6 mL, 20 mmol) as the dehydrating agent and catalyst, respectively.

  • Conversion: Continue stirring at room temperature for 12 hours, or gently heat to 50-60°C for 2-4 hours to facilitate the cyclodehydration to the polyimide.

  • Precipitation: Pour the polymer solution slowly into a large volume of a non-solvent like methanol or water with vigorous stirring. The polyimide will precipitate as a solid.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol and then water, and dry it in a vacuum oven at 80-100°C overnight.

Alternative Step B: Thermal Imidization

  • Film Casting: Cast the poly(amic acid) solution onto a clean glass plate to a uniform thickness.

  • Solvent Removal: Place the cast film in an oven at 80-100°C for several hours to remove the bulk of the NMP solvent.

  • Curing: Cure the film by stepwise heating under a nitrogen atmosphere, for example: 150°C for 1 hour, 200°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour. This gradual heating process ensures complete conversion to the polyimide without damaging the film.[6]

Self-Validation & Polymer Characterization

The successful synthesis of the polyimide is confirmed through a series of analytical techniques that probe its chemical structure and thermal properties.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Poly(amic acid) stage: The spectrum will show characteristic amide bands (~1660 cm⁻¹, Amide I) and carboxylic acid O-H stretches (broad, ~2500-3300 cm⁻¹).

  • Polyimide stage: Upon imidization, the amide and carboxylic acid bands will disappear, and new characteristic imide absorption bands will appear. These are typically found at ~1780 cm⁻¹ (asymmetric C=O stretch), ~1720 cm⁻¹ (symmetric C=O stretch), and ~1370 cm⁻¹ (C-N stretch).[7] The completeness of the imidization reaction is confirmed by the disappearance of the amide peak at ~1660 cm⁻¹.[6]

2. Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. A typical TGA curve for an aromatic polyimide will show excellent stability with minimal weight loss up to high temperatures.

3. Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), which is a key indicator of the polymer's operational temperature range. Aromatic polyimides derived from rigid monomers like N-(4-aminophenyl)phthalimide and PMDA are expected to have very high Tg values.[8][9]

PropertyExpected ResultSignificance
FTIR Imide Peaks ~1780, 1720, 1370 cm⁻¹Confirms the formation of the imide ring structure.[7]
TGA (Td5 in N₂) > 500 °CIndicates exceptional thermal stability, suitable for high-temperature applications.[10]
DSC (Tg) > 300 °CReflects the high rigidity of the polymer backbone, leading to a high service temperature.[9][11]
Td5 = Temperature at 5% weight loss

Structure-Property Insights & Conclusion

The use of this compound as a precursor allows for the precise incorporation of a phthalimide group into the polymer backbone. This rigid, planar heterocyclic structure restricts segmental rotation of the polymer chain. When combined with a rigid dianhydride like PMDA, the resulting polyimide exhibits an exceptionally rigid-rod-like architecture. This molecular rigidity is directly responsible for the polymer's outstanding properties:

  • High Thermal Stability: Significant energy is required to induce chain motion and eventual degradation.

  • High Glass Transition Temperature (Tg): The restricted chain mobility means the material remains in a hard, glassy state until very high temperatures.

  • Excellent Mechanical Properties: The stiff polymer chains lead to high tensile strength and modulus.

  • Low Solubility: The strong intermolecular forces in these rigid polymers typically render them insoluble in common organic solvents after imidization.

References

Application Notes and Protocols for Evaluating the Antimicrobial Activity of N-Substituted Phthalimide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global public health. The continuous evolution of resistance mechanisms in bacteria and fungi necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Phthalimide (isoindoline-1,3-dione) and its N-substituted derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, anticonvulsant, and anticancer effects.[1][2] Recently, this versatile core has garnered significant attention for its potent antimicrobial properties against a broad spectrum of pathogens, including clinically relevant bacteria and fungi.[2][3][4]

The hydrophobic nature of the phthalimide ring is believed to enhance its ability to cross biological membranes, a crucial attribute for intracellular activity.[5][6] By modifying the substituent on the imide nitrogen, researchers can systematically tune the compound's physicochemical properties and biological activity, leading to the identification of derivatives with enhanced potency and selectivity. This guide provides a comprehensive overview and detailed protocols for the synthesis and antimicrobial evaluation of N-substituted phthalimide derivatives, tailored for researchers in drug discovery and microbiology.

Part 1: Synthesis of N-Substituted Phthalimide Derivatives

A common and effective method for synthesizing N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine. For derivatives where a direct amine is not available, a multi-step synthesis, often starting with the formation of N-aminophthalimide, can be employed.[1][7] The choice of synthetic route depends on the desired final structure and the availability of starting materials. Microwave-assisted synthesis has also been shown to be an efficient method for producing these derivatives in high purity and good yield.[1][7]

Protocol 1: General Synthesis of N-Aryl/Alkyl Phthalimides

This protocol describes the classical condensation reaction between phthalic anhydride and a primary amine in glacial acetic acid.

Causality: Glacial acetic acid serves as both a solvent and a catalyst for the condensation reaction, facilitating the formation of the imide ring through dehydration.

Materials:

  • Phthalic anhydride

  • Appropriate primary amine (e.g., aniline, benzylamine)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) in a minimal amount of glacial acetic acid.

  • Add the desired primary amine (1.1 eq) to the solution.

  • Attach the reflux condenser and heat the reaction mixture to reflux (approximately 110-120°C) with continuous stirring for 2-4 hours.

  • Monitor the reaction progress using TLC. The disappearance of the starting materials indicates the completion of the reaction.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water. A solid precipitate should form.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-substituted phthalimide derivative.

  • Dry the purified product and confirm its structure using analytical techniques like FTIR, NMR, and Mass Spectrometry.[1][3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Protocol 1: Synthesis of N-Substituted Phthalimides start 1. Dissolve Phthalic Anhydride & Primary Amine in Glacial Acetic Acid reflux 2. Reflux Reaction (110-120°C, 2-4h) start->reflux monitor 3. Monitor via TLC reflux->monitor cool 4. Cool to Room Temp monitor->cool Reaction Complete precipitate 5. Precipitate in Ice Water cool->precipitate filter 6. Filter & Wash Product precipitate->filter recrystallize 7. Recrystallize from Ethanol filter->recrystallize characterize 8. Dry & Characterize (FTIR, NMR, MS) recrystallize->characterize

Caption: Workflow for the synthesis of N-substituted phthalimides.

Part 2: In Vitro Antimicrobial Susceptibility Testing

Standardized antimicrobial susceptibility testing is crucial for determining the efficacy of new compounds. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these assays.[8] The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), while the agar diffusion method is a qualitative screening tool.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after a defined incubation period.

Materials:

  • Sterile 96-well microtiter plates

  • Test N-substituted phthalimide derivatives

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standard antibiotics (e.g., Ciprofloxacin, Ampicillin, Fluconazole)

  • Spectrophotometer or microplate reader

  • Multichannel pipette

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound and standard antibiotic in DMSO (e.g., at 10 mg/mL). The final concentration of DMSO in the wells should not exceed 1%, as higher concentrations can inhibit microbial growth.

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).[9] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution (appropriately diluted) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient of the test compound.

    • Add 100 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Positive Control: Wells containing broth and inoculum only (to confirm microbial growth).

    • Negative Control: Wells containing broth only (to check for sterility).

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used (to ensure the solvent has no antimicrobial effect).

    • Standard Drug Control: A row of wells with a serially diluted standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.[1]

  • Reading Results: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Antimicrobial Testing Workflow Diagram

Antimicrobial_Workflow cluster_testing Protocol 2: Broth Microdilution Workflow prep_stock 1. Prepare Compound Stock Solutions (in DMSO) serial_dilution 3. Perform 2-Fold Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_inoculum 2. Prepare Standardized Microbial Inoculum (0.5 McFarland) add_inoculum 4. Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls 5. Include Controls (Positive, Negative, Solvent) add_inoculum->controls incubate 6. Incubate Plate (e.g., 37°C, 24h) controls->incubate read_mic 7. Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Part 3: Exploring the Mechanism of Action

Understanding how a compound inhibits microbial growth is critical for its development as a therapeutic agent. For N-substituted phthalimides, several mechanisms have been proposed. Studies suggest that some derivatives interfere with the fungal cell membrane by binding to ergosterol, a key component analogous to cholesterol in mammalian cells.[8][10] This interaction disrupts membrane integrity, leading to cell death. Other research points to the inhibition of biofilm formation and the downregulation of genes essential for fungal virulence, such as those involved in hyphal formation in Candida albicans.[11][12][13]

Protocol 3: Ergosterol Binding Assay

Principle: This assay determines if a compound's antifungal activity is reduced in the presence of exogenous ergosterol. If the compound binds to ergosterol in the fungal membrane, the addition of free ergosterol to the medium will sequester the compound, leading to a significant increase in the observed MIC.

Materials:

  • All materials from Protocol 2

  • Ergosterol (Sigma-Aldrich or equivalent)

  • Tween 80

  • Ethanol

Procedure:

  • Perform the broth microdilution assay (Protocol 2) in parallel on two sets of 96-well plates.

  • Plate A (Control): Set up the assay exactly as described in Protocol 2.

  • Plate B (Ergosterol): Prepare the RPMI medium supplemented with a final concentration of 400 µg/mL ergosterol.

    • Note: Ergosterol is insoluble in water. Prepare a stock solution in a mixture of ethanol and Tween 80 before diluting it into the RPMI medium.

  • Use the ergosterol-supplemented medium to perform the serial dilutions and to dilute the fungal inoculum (C. albicans).

  • Incubate both plates under the same conditions (37°C for 24-48 hours).

  • Data Analysis: Determine the MIC for the test compound in the absence (MICa) and presence (MICp) of ergosterol. A four-fold or greater increase in the MIC value in the presence of ergosterol (MICp ≥ 4 x MICa) is a strong indicator that the compound targets the fungal cell membrane via ergosterol binding.[8][10]

Proposed Mechanism of Action Diagram

MOA_Diagram cluster_moa Proposed Antifungal Mechanism of Action compound N-Substituted Phthalimide Derivative membrane Fungal Cell Membrane Ergosterol Phospholipid Bilayer compound->membrane:f0 Binds to Ergosterol disruption Membrane Disruption & Increased Permeability membrane->disruption Alters Fluidity & Integrity death Fungal Cell Death disruption->death

Caption: Proposed mechanism via ergosterol binding in the fungal cell membrane.

Part 4: Data Presentation

Clear and concise data presentation is essential for comparing the activity of different derivatives. A tabular format is highly recommended for summarizing MIC values.

Table 1: Example MIC Data for N-Substituted Phthalimide Derivatives (µg/mL)

Compound IDSubstituent (R)S. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)C. albicans (Fungus)
PHT-01 -H>256>256>256>256
PHT-02 -Butyl64128256100[11]
PHT-03 -Phenyl326412864
PHT-04 -4-Chlorophenyl8163216
Ciprofloxacin (Std. Antibiotic)0.50.251N/A
Fluconazole (Std. Antifungal)N/AN/AN/A2

Data is hypothetical for illustrative purposes, except where cited. N/A = Not Applicable.

Conclusion and Future Perspectives

N-substituted phthalimide derivatives represent a highly promising class of compounds in the search for new antimicrobial agents. Their synthetic accessibility allows for extensive structure-activity relationship (SAR) studies to optimize potency and reduce toxicity. The protocols outlined in this guide provide a robust framework for the synthesis, initial screening, and preliminary mechanistic evaluation of these compounds. Future work should focus on exploring their efficacy against drug-resistant clinical isolates, evaluating their potential for synergistic activity with existing antibiotics[8][10], and conducting in vivo studies to assess their therapeutic potential.

References

Application Notes and Protocols for the Evaluation of N-phenylphthalimides as Potential Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Epilepsy is a chronic and often debilitating neurological disorder affecting millions globally, with a significant portion of patients being resistant to current therapies.[1][2][3] This necessitates the urgent development of novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles.[2][3] N-phenylphthalimide derivatives have emerged as a highly promising class of anticonvulsant candidates.[4][5] Structurally related to thalidomide, which was initially explored for its anticonvulsant properties, these compounds feature a core phthalimide pharmacophore considered crucial for their biological activity.[4][6] This guide provides a comprehensive suite of application notes and detailed protocols for the synthesis, preclinical screening, and preliminary mechanistic evaluation of N-phenylphthalimide analogues, designed for researchers, medicinal chemists, and drug development professionals.

Rationale and Overview

The discovery of new AEDs has historically relied on a systematic approach involving synthesis followed by robust preclinical evaluation in validated animal models.[7][8] The N-phenylphthalimide scaffold offers a versatile platform for chemical modification to optimize anticonvulsant activity and minimize neurotoxicity. The protocols herein describe a validated workflow, from chemical synthesis to in vivo efficacy and safety assessment, providing the foundational data required to advance promising lead compounds.

The screening strategy is anchored by two cornerstone in vivo assays: the Maximal Electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for absence and myoclonic seizures.[5][9][10][11] A crucial adjunct to these efficacy models is the Rotarod test for neurotoxicity, which allows for the determination of a therapeutic window.[12] This integrated approach ensures that only compounds with a promising efficacy and safety profile are prioritized for further development.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vivo Screening cluster_2 Phase 3: Data Analysis & Lead Selection S1 Design Analogs S2 Synthesize N-phenylphthalimides (Protocol 1) S1->S2 S3 Purify & Characterize (Recrystallization, NMR, MS) S2->S3 E1 Maximal Electroshock (MES) Test (Protocol 2) S3->E1 Test Compound E3 Neurotoxicity (Rotarod) Test (Protocol 4) E1->E3 E2 Pentylenetetrazole (scPTZ) Test (Protocol 3) E2->E3 D1 Calculate ED₅₀ & TD₅₀ E3->D1 Efficacy & Safety Data D2 Determine Protective Index (PI) PI = TD₅₀ / ED₅₀ D1->D2 D3 Analyze Structure-Activity Relationships (SAR) D2->D3 D4 Select Lead Candidates D3->D4

Overall workflow for N-phenylphthalimide drug discovery.

Synthesis of N-phenylphthalimide Derivatives

A general and robust method for synthesizing N-substituted phthalimides is the condensation of phthalic anhydride with appropriately substituted primary amines.[4][13] This reaction is typically performed under reflux in a suitable solvent, often with an acid catalyst.

Protocol 1: General Procedure for the Synthesis of N-phenylphthalimides
  • Causality: This protocol utilizes a direct condensation reaction. Heating under reflux provides the necessary activation energy to form the imide ring via dehydration. Glacial acetic acid not only serves as a solvent but also as a catalyst to facilitate the nucleophilic attack of the amine on the anhydride carbonyls.

  • Materials and Equipment:

    • Phthalic anhydride (1.0 equivalent)

    • Substituted aniline derivative (e.g., 2,6-dimethylaniline) (1.0 equivalent)

    • Glacial acetic acid

    • Round-bottom flask, reflux condenser, heating mantle

    • Magnetic stirrer and stir bar

    • Standard laboratory glassware

    • Büchner funnel, filter paper, vacuum flask

    • Rotary evaporator

    • Ethanol for recrystallization

  • Step-by-Step Methodology:

    • In a round-bottom flask, combine phthalic anhydride (1.0 eq) and the selected substituted aniline (1.0 eq).

    • Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Heat the reaction mixture to reflux (typically 110-145°C) for 2-4 hours.[4][14]

    • Self-Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • After completion, allow the mixture to cool to room temperature. A precipitate should form.

    • Pour the cooled mixture into a beaker of cold water to precipitate the product fully.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid sequentially with cold water and a 10% aqueous potassium carbonate solution to remove unreacted phthalic anhydride and acetic acid, followed by a final wash with water until the filtrate is neutral.[14]

    • Dry the crude product in an oven.

    • Purification: Recrystallize the crude N-phenylphthalimide from a suitable solvent, such as ethanol, to yield the pure product.

    • Characterization: Confirm the structure and purity of the final compound using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

In Vivo Anticonvulsant and Neurotoxicity Screening

Animal models are indispensable for the preclinical development of anticonvulsant drugs, allowing for the assessment of efficacy and safety.[1][2][8] The following protocols are standard, validated methods used in anticonvulsant drug discovery programs.[7][10]

Protocol 2: Maximal Electroshock (MES) Seizure Test
  • Principle: The MES test is a model for generalized tonic-clonic seizures.[15] It assesses a compound's ability to prevent the spread of a seizure discharge through neural tissue.[15] The definitive endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[15][16]

  • Materials and Equipment:

    • Species: Male ICR-CD-1 mice or Sprague-Dawley rats.

    • Electroconvulsive shock generator (e.g., Ugo Basile).

    • Corneal electrodes.

    • 0.5% tetracaine hydrochloride solution (local anesthetic).

    • 0.9% saline solution.

    • Test compounds, vehicle (e.g., 0.5% methylcellulose), and positive control (e.g., Phenytoin).

  • Step-by-Step Methodology:

    • Acclimation: Acclimate animals to the laboratory environment for at least 3-4 days prior to testing, with ad libitum access to food and water.[16]

    • Compound Administration: Weigh each animal and administer the test compound, vehicle, or positive control via the desired route (typically intraperitoneal (i.p.) or oral (p.o.)). Dosing should occur at a predetermined time before the test, corresponding to the compound's time of peak effect (TPE). To determine the ED₅₀, use multiple dose groups (n=8-10 animals per group).

    • Electrode Application: At the TPE, apply one drop of 0.5% tetracaine to the corneas of the restrained animal for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical conductivity.[15]

    • Stimulation: Place the corneal electrodes and deliver an alternating current stimulus.

      • Mice: 50 mA, 60 Hz for 0.2 seconds.[15][17]

      • Rats: 150 mA, 60 Hz for 0.2 seconds.[15][17]

    • Observation: Immediately after the stimulus, observe the animal. The seizure is characterized by a tonic phase with extension of the forelimbs and hindlimbs, followed by a clonic phase.[15]

    • Endpoint: An animal is considered protected if the tonic hindlimb extension is abolished.[15]

    • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
  • Principle: The scPTZ test identifies compounds that elevate the seizure threshold.[18] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[19] This model is considered predictive for drugs effective against absence and myoclonic seizures.[9][11]

  • Materials and Equipment:

    • Species: Male CF-1 mice.

    • Pentylenetetrazole (PTZ).

    • Test compounds, vehicle, and positive control (e.g., Ethosuximide).

    • Observation chambers.

  • Step-by-Step Methodology:

    • Acclimation and Dosing: Follow the same initial steps for animal preparation and compound administration as in the MES test.

    • PTZ Administration: At the TPE of the test compound, administer PTZ via a subcutaneous injection into a loose fold of skin on the neck. A typical convulsant dose (CD₉₇) for CF-1 mice is 85 mg/kg.[18]

    • Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes.[18][20]

    • Endpoint: The characteristic endpoint is a clonic seizure lasting for at least 5 seconds.[18] An animal is considered protected if it does not exhibit this endpoint.

    • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ using probit analysis.

Protocol 4: Neurotoxicity Screening (Rotarod Test)
  • Principle: This test assesses motor coordination and balance to identify potential neurological deficits or sedation caused by the test compound.[12][21] It is essential for establishing a therapeutic index.

  • Materials and Equipment:

    • Rotarod apparatus with a rotating rod (e.g., 3 cm diameter).

    • Species: Male ICR-CD-1 mice.

  • Step-by-Step Methodology:

    • Training: Train the mice to remain on the rotarod (rotating at a constant speed, e.g., 6-10 rpm) for a set duration (e.g., 1-2 minutes) in at least two consecutive trials. Only animals that meet this criterion are used for the test.

    • Compound Administration: Administer the test compound or vehicle to the trained animals.

    • Testing: At the TPE, place each mouse on the rotating rod and record the latency to fall. A trial is typically terminated after 1-2 minutes if the animal does not fall.

    • Endpoint: A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates neurotoxicity.[4]

    • Data Analysis: Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment (i.e., fall from the rod), using probit analysis.

Data Presentation and Structure-Activity Relationships (SAR)

Quantitative data from these assays should be systematically organized to facilitate comparison and identify structure-activity relationships (SAR). The Protective Index (PI), calculated as TD₅₀/ED₅₀, is a critical measure of a compound's therapeutic window; a higher PI is desirable.

Table 1: Representative Anticonvulsant and Neurotoxicity Data for N-phenylphthalimide Analogs

Compound ID R (Phthalimide Ring) R' (N-phenyl Ring) MES ED₅₀ (mg/kg, i.p.) scPTZ ED₅₀ (mg/kg, i.p.) Rotarod TD₅₀ (mg/kg, i.p.) Protective Index (PI = TD₅₀/ED₅₀)
1 H H > 100 > 300 > 300 -
2 4-NH₂ 2,6-(CH₃)₂ 8.5 > 300 > 300 > 35.3
3 4-NH₂ 2-CH₃ 15.2 > 300 205 13.5
4 4-NO₂ 2,6-(CH₃)₂ 25.0 > 300 > 300 > 12.0
5 H 2,6-(CH₃)₂ 30.5 > 300 > 300 > 9.8
Phenytoin - - 9.5 > 300 68.5 7.2
Ethosuximide - - > 300 130 > 600 -

(Data is illustrative and synthesized from published findings for SAR demonstration)[5][12][22]

  • SAR Insights:

    • N-phenyl Ring Substitution: The presence of small, lipophilic groups at the 2 and 6 positions of the N-phenyl ring (e.g., 2,6-dimethyl) consistently enhances anti-MES activity.[5][12][22] This suggests that steric hindrance forcing the phenyl and phthalimide rings out of plane may be crucial for receptor binding.

    • Phthalimide Ring Substitution: An amino group at the 4-position of the phthalimide ring significantly increases potency against MES-induced seizures.[5][12][22] The order of activity often follows 4-amino > 4-nitro > H.[5][22]

    • Selectivity: Most active N-phenylphthalimides show high potency in the MES test but are largely inactive in the scPTZ test, indicating a phenytoin-like profile and predicting efficacy against generalized tonic-clonic seizures.[12][13]

Proposed Mechanism of Action

The anticonvulsant profile of N-phenylphthalimides, particularly their strong efficacy in the MES model, strongly suggests a mechanism involving the modulation of voltage-gated sodium channels (VGSCs).[4][6][13] This is a primary mechanism of action for many established AEDs, including phenytoin and carbamazepine.[23]

  • Hypothesis: N-phenylphthalimides are proposed to bind to the inactive state of VGSCs. This binding stabilizes the channel in its non-conducting conformation, which in turn reduces the firing rate of high-frequency action potentials that are characteristic of seizure activity.[23] This action limits the propagation of the seizure and prevents its spread throughout the brain.

  • Further Validation (In Vitro):

    • Patch-Clamp Electrophysiology: This gold-standard technique can be used on primary neuronal cultures or cell lines expressing specific VGSC subtypes (e.g., Nav1.1, Nav1.2) to directly measure the effect of the compounds on sodium currents and channel gating properties.[1][3]

    • Binding Assays: Radioligand binding assays, such as using [³H]batrachotoxin, can determine if the test compounds compete for binding at known sites on the sodium channel, providing evidence of direct interaction.[6][13]

G cluster_0 Neuronal Membrane cluster_1 Seizure State VGSC Voltage-Gated Sodium Channel (VGSC) Extracellular Intracellular Na_Influx Excessive Na⁺ Influx VGSC->Na_Influx Blocks Channel AP High-Frequency Action Potentials AP->Na_Influx AP->Na_Influx Seizure Seizure Propagation Na_Influx->Seizure Compound N-phenylphthalimide Derivative Compound->VGSC Binds to Inactive State

Proposed mechanism of N-phenylphthalimides on VGSCs.

Conclusion

The N-phenylphthalimide scaffold represents a validated and promising starting point for the development of novel anticonvulsant agents.[4][5][22] The detailed protocols provided in this document outline a systematic and robust pathway for the synthesis, in vivo screening, and preliminary mechanistic evaluation of new chemical entities based on this scaffold. By carefully applying these methodologies and analyzing the resulting structure-activity relationships, researchers can effectively identify and optimize lead candidates with potent anticonvulsant activity and a favorable safety margin, paving the way for the next generation of therapies for epilepsy.

References

Troubleshooting & Optimization

Technical Support Center: N-(4-nitrophenyl)phthalimide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting

Welcome to the technical support center for N-(4-nitrophenyl)phthalimide synthesis. This guide is designed for researchers and chemical development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, enabling you to troubleshoot effectively and maximize your yield and purity.

The synthesis of N-aryl phthalimides, particularly those bearing electron-withdrawing groups like this compound, presents unique challenges. The reduced nucleophilicity of the starting amine, 4-nitroaniline, often leads to incomplete reactions and low yields. This guide provides a structured approach to overcoming these obstacles.

Reaction Overview: The Core Mechanism

The most direct and common route to this compound is the condensation reaction between phthalic anhydride and 4-nitroaniline. The reaction proceeds in two key stages:

  • Amide Formation: A nucleophilic attack by the amino group of 4-nitroaniline on a carbonyl carbon of phthalic anhydride. This opens the anhydride ring to form an intermediate, N-(4-nitrophenyl)phthalamic acid (also known as a phthalanilic acid).

  • Cyclization (Dehydration): An intramolecular nucleophilic acyl substitution, where the newly formed amide attacks the remaining carboxylic acid, eliminating a molecule of water to form the stable five-membered imide ring. This dehydration step is often the rate-determining step of the reaction.[1]

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product pa Phthalic Anhydride amic_acid N-(4-nitrophenyl)phthalamic Acid pa->amic_acid + 4-Nitroaniline (Nucleophilic Attack) na 4-Nitroaniline na->amic_acid product This compound amic_acid->product - H₂O (Cyclization/Dehydration) water H₂O

Figure 1: General reaction mechanism for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes?

Low yields in this synthesis typically stem from three main factors:

  • Incomplete Reaction: The electron-withdrawing nitro group (-NO₂) on the aniline ring significantly reduces the nucleophilicity of the amino group, slowing down the initial attack on phthalic anhydride. Furthermore, the final dehydration step to form the imide ring requires energy input and may not go to completion under suboptimal conditions.[1]

  • Side Product Formation: The primary byproduct is the phthalanilic acid intermediate.[1] If the cyclization is incomplete, this intermediate will contaminate the final product and reduce the yield of the desired imide.

  • Purification Losses: this compound and its phthalamic acid intermediate have different solubilities. Significant product can be lost during workup and recrystallization if the procedures are not optimized.

Q2: How can I ensure the reaction goes to completion?

Driving the equilibrium towards the final imide product is critical. Consider the following strategies:

  • Increase Reaction Temperature: This is the most common method. The condensation is often carried out at high temperatures, typically between 140-185°C.[1][2] This provides the necessary activation energy for both the initial attack and, more importantly, the rate-limiting dehydration step.

  • Use a Catalyst: Glacial acetic acid is frequently used as both a solvent and a catalyst. It facilitates the reaction by acting as a proton transfer agent, which lowers the activation energy for the dehydration step.[1] For more challenging syntheses, catalysts like sulphamic acid (10 mol%) have been shown to produce excellent yields in shorter reaction times.[3]

  • Water Removal: Since water is a byproduct of the cyclization, its removal can help drive the reaction forward according to Le Châtelier's principle. When running the reaction in a solvent like toluene or xylene, a Dean-Stark apparatus can be used to physically remove the water as it forms.

Q3: The 4-nitroaniline starting material seems unreactive. How can I improve the reaction rate?

The reduced nucleophilicity of 4-nitroaniline is the core challenge. As mentioned above, increasing the temperature and using an acid catalyst are the primary levers for overcoming this. Microwave-assisted synthesis is another powerful technique. Reactions performed in a microwave synthesizer can often reach completion in minutes rather than hours, leading to higher yields and fewer byproducts.[3][4]

Q4: What is the best way to purify the crude product and remove the phthalamic acid intermediate?

A multi-step purification protocol is most effective:

  • Base Wash: After the reaction, the crude product can be washed with a mild aqueous base solution, such as 10% potassium carbonate or sodium bicarbonate.[1][2] The phthalamic acid intermediate, having a free carboxylic acid group, will be deprotonated to form a water-soluble salt and wash away, while the neutral imide product remains as a solid.

  • Water Wash: Following the base wash, wash the solid with water to remove any remaining carbonate solution and other water-soluble impurities.

  • Recrystallization: This is a crucial final step for achieving high purity. Glacial acetic acid is an excellent and commonly used solvent for recrystallizing N-aryl phthalimides.[1][2] Ethanol can also be used.[5][6]

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Incomplete Reaction start->cause1 cause2 Phthalamic Acid Intermediate Present start->cause2 cause3 Purification Loss start->cause3 sol1a Increase Temperature (140-185°C) cause1->sol1a sol1b Add Catalyst (Glacial Acetic Acid or Sulphamic Acid) cause1->sol1b sol1c Increase Reaction Time (Monitor by TLC) cause1->sol1c sol2 Wash Crude Product with Aqueous Base (e.g., 10% K₂CO₃) cause2->sol2 sol3 Optimize Recrystallization (Solvent Choice, Cooling Rate) cause3->sol3 end_node High Yield & Purity Achieved sol1a->end_node sol1b->end_node sol1c->end_node sol2->end_node sol3->end_node

Figure 2: Troubleshooting workflow for optimizing this compound synthesis.

Optimized Experimental Protocols

Below are two detailed protocols. The first is a classical thermal method, and the second utilizes microwave irradiation for accelerated synthesis.

Protocol 1: Classical Synthesis in Glacial Acetic Acid

This method uses glacial acetic acid as both a solvent and a catalyst to drive the reaction.

Materials:

  • Phthalic Anhydride (1.0 eq)

  • 4-Nitroaniline (1.0 eq)

  • Glacial Acetic Acid

  • 10% Aqueous Potassium Carbonate Solution

  • Deionized Water

Procedure:

  • Combine phthalic anhydride (e.g., 1.48 g, 10 mmol) and 4-nitroaniline (e.g., 1.38 g, 10 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Add glacial acetic acid (e.g., 20-30 mL).

  • Heat the mixture to reflux (approx. 118°C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically requires 4-6 hours.

  • Once the reaction is complete (disappearance of starting materials by TLC), allow the mixture to cool to room temperature. A precipitate should form.

  • Pour the cooled mixture into a beaker of cold water (approx. 100 mL) with stirring to precipitate the crude product fully.

  • Collect the solid product by vacuum filtration and wash the filter cake with deionized water until the filtrate is neutral.

  • To remove the phthalamic acid intermediate, suspend the crude solid in a 10% aqueous potassium carbonate solution (50 mL), stir for 15-20 minutes, and then filter.[2]

  • Wash the purified solid again with deionized water and dry thoroughly.

  • Recrystallize the dry, crude product from glacial acetic acid or ethanol to obtain pure this compound as a crystalline solid.[1][2]

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)

This method offers a significant reduction in reaction time and often leads to higher yields.[4]

Materials:

  • Phthalic Anhydride (1.0 eq)

  • 4-Nitroaniline (1.0 eq)

  • 10% Aqueous Potassium Carbonate Solution

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Grind phthalic anhydride (e.g., 1.48 g, 10 mmol) and 4-nitroaniline (e.g., 1.38 g, 10 mmol) together in a mortar and pestle to create a homogeneous mixture.

  • Place the solid mixture in a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave synthesizer at a suitable power (e.g., 450 W) for a short duration (e.g., 4-5 minutes).[4] The reaction progress should be monitored carefully to avoid decomposition.

  • Allow the vessel to cool to room temperature. The product will be a solid cake.

  • Follow steps 6-9 from Protocol 1 for purification, using ethanol for the final recrystallization.

Data Summary: Reaction Conditions

ParameterClassical MethodMicrowave MethodRationale & Key Insights
Temperature 120-185°C[1][2]N/A (Power setting)High thermal energy is required to overcome the activation barrier for the rate-limiting dehydration step.
Time 4-10 hours[5]3-10 minutes[3][4]Microwave irradiation provides rapid, localized heating, drastically accelerating the reaction.
Solvent/Catalyst Glacial Acetic Acid[1]Solvent-Free or minimal DMFAcetic acid acts as both solvent and proton-transfer catalyst.[1] Solvent-free conditions are "greener" and simplify workup.
Typical Yield 60-85%[5][7]85-95%[3][4]The rapid reaction in the microwave minimizes the formation of degradation byproducts.

References

Technical Support Center: Purification of Crude N-(4-nitrophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude N-(4-nitrophenyl)phthalimide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this important chemical intermediate. The following question-and-answer format provides in-depth, experience-driven advice to ensure the successful isolation of high-purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

My crude this compound is a discolored solid. What are the likely impurities?

The typical synthesis of this compound involves the reaction of phthalic anhydride with 4-nitroaniline or related precursors.[1] Common impurities can include:

  • Unreacted Starting Materials: Residual phthalic anhydride, 4-nitroaniline, or related precursors can contaminate the final product.

  • Side-Reaction Products: Depending on the specific synthetic route, isomers such as 3-nitro-N-methylphthalimide may form.[2][3]

  • Hydrolysis Products: The phthalimide ring can undergo hydrolysis to form phthalic acid and 4-nitroaniline, especially in the presence of water and acid or base.[4][5][6]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., methylene chloride, sulfuric acid) may be present.[2][3]

The color of your crude product can often provide clues. A yellow to brownish color is common and may indicate the presence of nitro-containing impurities or degradation products.

What is the best initial approach to purify my crude product?

For most common impurities, recrystallization is the most effective and efficient first-line purification method. It is a robust technique for removing small amounts of impurities from a solid compound. The success of recrystallization hinges on selecting an appropriate solvent system.

How do I select the best solvent for recrystallization of this compound?

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8] For this compound and structurally similar compounds, several solvents have proven effective.

Solvent Selection Guide:

SolventRationale & Considerations
Ethanol (95%) A commonly used and effective solvent for nitrophthalimides.[9] It provides a good balance of solubility at elevated temperatures and low solubility at room temperature.
Ethyl Acetate Another good option, often used in combination with a less polar co-solvent like heptane or hexanes to induce crystallization.[10]
Acetic Acid Can be very effective for achieving high purity, often yielding well-defined crystals.[7] However, it can be more difficult to remove completely from the final product.
Acetone While it can dissolve the compound, its high volatility can sometimes lead to rapid precipitation rather than slow crystal growth, potentially trapping impurities.[11]

Workflow for Solvent Selection:

G cluster_0 Solvent Screening cluster_1 Recrystallization Protocol A Test small-scale solubility in various solvents (e.g., ethanol, ethyl acetate, acetic acid) B Identify a solvent with high solubility when hot and low solubility when cold A->B C Consider a two-solvent system if a single solvent is not ideal (e.g., ethyl acetate/heptane) B->C If single solvent fails D Dissolve crude product in a minimum amount of hot solvent B->D Proceed with best solvent E Hot filter if insoluble impurities are present D->E F Allow the solution to cool slowly to form crystals E->F G Isolate crystals by vacuum filtration and wash with cold solvent F->G

Caption: Decision workflow for selecting a recrystallization solvent.

My recrystallization attempt resulted in an oil, not crystals. What went wrong and how can I fix it?

"Oiling out" is a common problem in recrystallization and can occur for several reasons:

  • The solution is too concentrated.

  • The solution is cooling too rapidly.

  • The presence of impurities that depress the melting point of the mixture.

  • The chosen solvent is not ideal.

Troubleshooting "Oiling Out":

  • Re-heat the solution to dissolve the oil.

  • Add more solvent to decrease the concentration.

  • Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.

  • If the oil persists, consider a different solvent or a two-solvent system. For example, dissolve the compound in a good solvent (like ethyl acetate) and then slowly add a poor solvent (like heptane) until the solution becomes slightly cloudy. Then, allow it to cool slowly.[8][10]

Recrystallization did not sufficiently purify my product. What are my options for further purification?

If recrystallization is not effective, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase.[12]

Column Chromatography Protocol for this compound:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio will depend on the specific impurities present.

  • Procedure:

    • Prepare a slurry of silica gel in the non-polar solvent and pack the column.

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Load the sample onto the top of the silica gel bed.

    • Elute the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity if necessary (gradient elution).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

G cluster_0 Column Preparation cluster_1 Sample Loading & Elution cluster_2 Analysis & Isolation A Pack column with silica gel slurry B Equilibrate column with mobile phase A->B C Dissolve crude product and load onto column B->C D Elute with mobile phase (isocratic or gradient) C->D E Collect fractions D->E F Analyze fractions by TLC E->F G Combine pure fractions F->G H Evaporate solvent to obtain pure product G->H

Caption: General workflow for column chromatography purification.

I am concerned about the potential for hydrolysis of the phthalimide ring during purification. How can I minimize this?

Hydrolysis of the phthalimide can occur under both acidic and basic conditions, especially in the presence of water.[4][5][6]

To minimize hydrolysis:

  • Use anhydrous solvents whenever possible, especially for column chromatography.

  • Avoid prolonged exposure to strong acids or bases during workup and purification.

  • If an aqueous workup is necessary, perform it quickly and at low temperatures. Neutralize any acidic or basic solutions promptly.

  • Thoroughly dry the crude product before proceeding with purification.

How can I confirm the purity of my final this compound product?

Several analytical techniques can be used to assess the purity of your final product:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The melting point of this compound is reported to be around 201-202°C.[13] A broad melting range suggests the presence of impurities.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity.[14] A single sharp peak in the chromatogram is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the compound.

Purity Assessment Workflow:

G A Purified this compound B Melting Point Analysis A->B C TLC Analysis A->C D HPLC Analysis A->D E NMR Spectroscopy A->E F Mass Spectrometry A->F G High Purity Confirmed B->G Sharp, correct range C->G Single spot D->G Single peak E->G Clean spectrum F->G Correct mass

Caption: Methods for confirming product purity.

References

Technical Support Center: N-Phenylphthalimide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Phenylphthalimide synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing N-phenylphthalimide?

The most direct and widely used method is the condensation reaction between phthalic anhydride and aniline.[1] This approach is generally more efficient than starting from phthalic acid, as the latter requires an additional dehydration step to form the anhydride in situ, which can be less efficient.[2] The reaction is typically performed by heating the reactants, either neat (without a solvent) or in a high-boiling solvent like glacial acetic acid.[1]

Q2: I see glacial acetic acid mentioned in many protocols. What is its exact role?

Glacial acetic acid serves a dual purpose: it acts as both a solvent and a catalyst.[3]

  • Solvent: It effectively dissolves both phthalic anhydride and aniline, creating a homogeneous reaction medium.[4]

  • Catalyst: Computational studies have shown that acetic acid facilitates the reaction by acting as a proton donor and acceptor.[5][6] This lowers the activation energy for the rate-determining step: the dehydration of the phthalanilic acid intermediate to form the final imide ring.[5][7]

Q3: What are the primary byproducts I should be aware of in this synthesis?

The main byproduct of concern is phthalanilic acid .[1][7] This is not a side product from an alternative pathway but rather the key intermediate of the reaction.[3] Its presence in the final product indicates that the reaction is incomplete. Other potential impurities are simply the unreacted starting materials: phthalic anhydride and aniline.[8]

Q4: My final product has a low melting point and appears off-white. What does this indicate?

A broad or low melting point (literature value is ~209-211 °C) is a strong indicator of impurity.[1] The most likely contaminant is the phthalanilic acid intermediate, which is an acidic byproduct. The off-white or colored appearance can also be due to unreacted starting materials or byproducts.[1] Effective purification, typically involving a wash with a weak base followed by recrystallization, is necessary to obtain a pure, white crystalline product.[1]

Reaction Mechanism and Byproduct Formation

The synthesis of N-phenylphthalimide is a two-step addition-elimination (or cyclization-dehydration) process. Understanding this pathway is critical to diagnosing and solving issues related to byproduct formation.

  • Step 1: Nucleophilic Attack (Formation of Phthalanilic Acid): The amino group of aniline acts as a nucleophile and attacks one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form the intermediate, phthalanilic acid.[3]

  • Step 2: Cyclization & Dehydration (Formation of N-Phenylphthalimide): The intermediate phthalanilic acid undergoes an intramolecular cyclization, followed by the elimination of a water molecule, to form the stable five-membered imide ring of N-phenylphthalimide. This second step is the rate-determining step and requires energy input (heat).[5][6]

The primary byproduct, phthalanilic acid, accumulates when Step 2 is incomplete. This can be caused by insufficient heat, inadequate reaction time, or the presence of excess water, which can shift the equilibrium of this reversible dehydration step.

ReactionPathway cluster_conditions Key Conditions Reactants Phthalic Anhydride + Aniline Intermediate Phthalanilic Acid (Intermediate/Byproduct) Reactants->Intermediate Step 1: Nucleophilic Attack (Fast) Product N-Phenylphthalimide Intermediate->Product Step 2: Cyclization & Dehydration (Slow, Rate-Determining) Heat Heat (e.g., 140-145°C) Heat->Intermediate Drives reaction forward Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Intermediate Lowers activation energy Troubleshooting Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct [ Other Issues ] LowYield->ImpureProduct No Sol_TempTime Increase Temp/Time Monitor by TLC LowYield->Sol_TempTime Yes Sol_BaseWash Wash with aq. Na₂CO₃ or K₂CO₃ solution ImpureProduct->Sol_BaseWash Yes (Acidic Impurities) Sol_Recrystallize Recrystallize from Acetic Acid or Ethanol ImpureProduct->Sol_Recrystallize No, just needs purification Sol_AcidWash Wash with dilute aq. HCl solution Sol_BaseWash->Sol_AcidWash Check for Aniline Sol_AcidWash->Sol_Recrystallize

References

Technical Support Center: Troubleshooting N-(4-nitrophenyl)phthalimide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-nitrophenyl)phthalimide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Drawing from established protocols and field experience, this guide provides in-depth, cause-and-effect troubleshooting solutions to help you optimize your reaction outcomes.

The primary and most direct synthesis of this compound involves the condensation reaction between phthalic anhydride and 4-nitroaniline. While seemingly straightforward, this reaction's success is highly sensitive to conditions, reagent quality, and purification techniques. This guide will address the critical parameters to ensure a high-yield, high-purity synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis of this compound.

Q1: What is the most common and efficient method to synthesize this compound? The most widely employed method is the direct condensation of phthalic anhydride with 4-nitroaniline.[1][2] This reaction is typically performed at elevated temperatures, often under reflux in a high-boiling solvent like glacial acetic acid, which also serves as a catalyst for the dehydration step.[3][4] Solvent-free methods, involving heating a mixture of the two solids, are also effective and can result in very high yields.[5]

Q2: My reaction yield is consistently low. What are the primary culprits? Low yields are the most frequently reported issue and can stem from several factors:

  • Incomplete Reaction: The conversion of the intermediate phthalamic acid to the final imide is often the rate-limiting step and requires sufficient thermal energy and time.[6]

  • Suboptimal Starting Materials: While the synthesis can be performed with phthalic acid, using phthalic anhydride is significantly more efficient as it bypasses an initial dehydration step.[3]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.

  • Purification Losses: Significant product loss can occur during workup and recrystallization if the procedures are not optimized.[3][6]

Q3: I see a significant amount of starting material left even after extended reaction times. Why? This typically points to insufficient reaction temperature or inefficient catalysis. The condensation reaction requires overcoming a significant activation energy barrier, especially for the final ring-closing dehydration.[6] Ensure your reaction is reaching the target temperature (e.g., reflux for solvent-based methods, or 140-145°C for neat reactions).[5] If using old or impure reagents, their reactivity may be diminished.[7]

Q4: My final product is not pure. What are the likely contaminants and how do I remove them? The most common impurities are unreacted starting materials and the intermediate N-(4-nitrophenyl)phthalamic acid.

  • Unreacted Phthalic Anhydride: Hydrolyzes to phthalic acid during aqueous workup. Both can be removed by washing the crude product with a mild aqueous base, such as 10% potassium carbonate or 5% sodium bicarbonate solution, which deprotonates the acidic species and renders them water-soluble.[3][5]

  • Unreacted 4-Nitroaniline: Can typically be removed during recrystallization.

  • N-(4-nitrophenyl)phthalamic Acid: This intermediate is also acidic and can be removed with the same basic wash used for phthalic acid.[6]

Effective recrystallization from a suitable solvent, such as glacial acetic acid or ethanol, is the final and most crucial step for achieving high purity.[3][8]

Q5: What is the role of glacial acetic acid in the reaction? Glacial acetic acid serves a dual purpose: it is an excellent high-boiling point solvent for the reactants and it also acts as a catalyst.[3][6] It facilitates the reaction by acting as a proton transfer agent, which lowers the activation energy for the rate-determining dehydration of the amic acid intermediate to the final imide.[6]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental problems.

Problem 1: Low or No Product Formation

Low yields are often traced back to reaction conditions or reagent quality. The following workflow helps diagnose the root cause.

TroubleshootingWorkflow start Low or No Product Yield check_reagents Verify Reagent Quality (Phthalic Anhydride > Phthalic Acid) (Check 4-nitroaniline purity) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions monitor_rxn Monitor Reaction by TLC start->monitor_rxn temp_time Insufficient Temperature or Time? check_conditions->temp_time catalysis Inefficient Catalysis? temp_time->catalysis No increase_temp Action: Increase Temperature and/or Extend Reaction Time temp_time->increase_temp Yes add_catalyst Action: Ensure Acetic Acid is Present or Consider Alternative Catalyst catalysis->add_catalyst Yes ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Products PA Phthalic Anhydride AmicAcid N-(4-nitrophenyl)phthalamic Acid (Amic Acid) PA->AmicAcid Nucleophilic Acyl Addition NA 4-Nitroaniline NA->AmicAcid Nucleophilic Acyl Addition Product This compound AmicAcid->Product Dehydration (Heat/Acid Catalyst) Water H₂O AmicAcid->Water Dehydration (Heat/Acid Catalyst)

References

Technical Support Center: Optimizing Reaction Time and Temperature for Phthalimide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phthalimide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of phthalimide, with a specific focus on optimizing reaction time and temperature. Our goal is to equip you with the scientific understanding and practical knowledge to achieve high-yield, high-purity results in your experiments.

Introduction to Phthalimide Synthesis

Phthalimide is a crucial intermediate in organic synthesis, notably in the Gabriel synthesis of primary amines and as a precursor for various pharmaceuticals and agrochemicals.[1] The most common and industrially significant methods for its preparation involve the reaction of phthalic anhydride with a nitrogen source, typically ammonia or urea.[2] The efficiency of this condensation reaction is highly dependent on the careful control of reaction time and temperature.

The underlying principle of phthalimide synthesis is the nucleophilic attack of the nitrogen atom from ammonia or urea on the carbonyl carbons of phthalic anhydride, followed by an intramolecular cyclization and dehydration to form the stable five-membered imide ring.[3] Optimizing the reaction parameters is critical to drive this reaction to completion while minimizing the formation of by-products and thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for phthalimide synthesis?

A1: The optimal temperature range for phthalimide synthesis depends on the chosen reagents and method.

  • From Phthalic Anhydride and Aqueous Ammonia: This reaction is typically carried out by heating the reactants to a high temperature, often around 300°C, to drive the dehydration and cyclization.[4]

  • From Phthalic Anhydride and Urea: This is a common laboratory and industrial method that can be performed under solvent-free conditions by heating a mixture of the two solids. The reaction generally initiates around 130-140°C and can be exothermic, with the temperature rising to about 160°C.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce the reaction time. In this method, the reaction of phthalic anhydride and urea can be completed in minutes at temperatures around 120°C.[6]

Q2: How does reaction time affect the yield and purity of phthalimide?

A2: Reaction time is a critical parameter that needs to be optimized to ensure the reaction goes to completion without promoting the formation of by-products.

  • Too Short a Reaction Time: An insufficient reaction time will lead to an incomplete reaction, resulting in a low yield of phthalimide. The crude product will be contaminated with unreacted starting materials and the intermediate, phthalamic acid.[7]

  • Too Long a Reaction Time: Prolonged heating at high temperatures can lead to the thermal decomposition of phthalimide, which can begin at temperatures above 150°C and becomes significant at higher temperatures.[8] This can result in the formation of various by-products, including benzonitrile and isocyanic acid, which will reduce the yield and purity of the final product.

Q3: What is the role of a solvent in phthalimide synthesis, and how does it relate to temperature?

A3: While solvent-free methods are common, particularly with urea, solvents can be employed to facilitate the reaction. Glacial acetic acid is a common solvent for the synthesis of N-substituted phthalimides as it can also act as a catalyst.[7] The choice of solvent will dictate the maximum reaction temperature (the solvent's boiling point) if the reaction is run at reflux. High-boiling point solvents are often used to achieve the necessary reaction temperatures.

Q4: Can microwave synthesis improve the optimization of reaction time and temperature?

A4: Yes, microwave-assisted synthesis is an excellent method for rapidly optimizing reaction conditions. Microwave heating can accelerate the reaction rate significantly, allowing for the synthesis of phthalimide in a matter of minutes instead of hours.[6] This rapid heating also allows for better control over the reaction temperature, which can help to minimize the formation of by-products associated with prolonged heating.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Reaction time is too short, or the temperature is too low.Increase the reaction time or temperature incrementally. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion.[7]
Thermal Decomposition: The reaction temperature is too high, or the reaction time is too long.Reduce the reaction temperature. For exothermic reactions, ensure adequate heat dissipation. Optimize the reaction time to stop the reaction once the starting material is consumed.
Sublimation of Phthalic Anhydride: Phthalic anhydride can sublime at elevated temperatures, reducing the amount available for reaction.Use a reflux condenser to return sublimed starting material to the reaction mixture. Ensure the reaction vessel is properly sealed.
Product is Impure (e.g., off-white or yellow) Presence of Unreacted Starting Materials: Incomplete reaction due to insufficient time or temperature.Follow the recommendations for "Low Yield" due to an incomplete reaction. Purify the crude product by recrystallization. Washing the crude product with water can help remove unreacted urea.[5]
Formation of By-products: Side reactions occurring due to excessively high temperatures or prolonged reaction times.Optimize the reaction conditions by lowering the temperature and/or reducing the reaction time. Consider using a milder synthesis method, such as microwave-assisted synthesis.
Contamination from Phthalamic Acid: The intermediate has not fully cyclized to phthalimide.Increase the reaction time or temperature to promote complete cyclization. Ensure efficient removal of water, which is a by-product of the cyclization.
Reaction Fails to Initiate Insufficient Temperature: The reaction temperature is below the activation energy threshold.Gradually increase the temperature until the reaction begins. For the reaction with urea, the mixture typically needs to melt (around 130-140°C) for the reaction to start.[5]
Runaway Reaction Poor Heat Control: The reaction is highly exothermic, and the heat generated is not being effectively dissipated.Scale down the reaction. Use an oil bath or other temperature-controlled heating mantle for better heat management. Add one of the reactants portion-wise to control the rate of the reaction.

Experimental Protocols

Protocol 1: Optimization of Reaction Time and Temperature for Phthalimide Synthesis from Phthalic Anhydride and Urea (Solvent-Free)

This protocol outlines a systematic approach to optimizing the reaction time and temperature for the solvent-free synthesis of phthalimide.

Materials:

  • Phthalic anhydride

  • Urea

  • Heating mantle with temperature control and magnetic stirring

  • Round-bottom flask

  • Thermometer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) supplies (e.g., silica plates, developing chamber, UV lamp)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Initial Reaction Setup: In a round-bottom flask, combine phthalic anhydride and urea in a 2:1 molar ratio.[3]

  • Temperature Optimization:

    • Set up a series of small-scale reactions.

    • Heat the reactions to different temperatures (e.g., 130°C, 140°C, 150°C, 160°C) with constant stirring.

    • Maintain each reaction at the set temperature for a fixed time (e.g., 30 minutes).

    • Monitor the reactions for the cessation of gas evolution (CO2 and NH3), which indicates the reaction is nearing completion.[5]

    • After cooling, analyze the product from each reaction for yield and purity (e.g., by melting point and TLC).

  • Time Optimization:

    • Using the optimal temperature determined in the previous step, set up another series of small-scale reactions.

    • Run the reactions for different durations (e.g., 15 min, 30 min, 45 min, 60 min).

    • Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by TLC to determine when the starting material is no longer present.

    • Analyze the final product from each reaction for yield and purity.

  • Data Analysis and Optimization:

    • Compile the yield and purity data for each set of reaction conditions.

    • Identify the temperature and time that provide the highest yield of pure phthalimide.

Visualizing the Optimization Workflow

OptimizationWorkflow Workflow for Optimizing Phthalimide Synthesis cluster_temp Temperature Optimization cluster_time Time Optimization Temp1 Set up parallel reactions at varying temperatures (e.g., 130°C, 140°C, 150°C, 160°C) Temp2 Maintain constant reaction time Temp1->Temp2 Temp3 Analyze yield and purity for each temperature Temp2->Temp3 Time1 Set up parallel reactions at the optimal temperature Time2 Vary the reaction time (e.g., 15, 30, 45, 60 min) Time1->Time2 Time3 Analyze yield and purity for each time point Time2->Time3 Start Define Reaction (Phthalic Anhydride + Urea) cluster_temp cluster_temp Start->cluster_temp Optimal_Conditions Determine Optimal Time and Temperature Scale_Up Scale-Up Reaction Optimal_Conditions->Scale_Up cluster_temp->Time1 cluster_time cluster_time cluster_time->Optimal_Conditions

Caption: A workflow diagram illustrating the systematic optimization of reaction temperature and time for phthalimide synthesis.

Causality Behind Experimental Choices: A Deeper Dive

The optimization of reaction time and temperature in phthalimide synthesis is governed by the principles of chemical kinetics and thermodynamics.

  • Temperature and Reaction Rate: According to the Arrhenius equation, the rate of a chemical reaction increases exponentially with temperature. This is because a higher temperature provides the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, and thus the likelihood of overcoming the activation energy barrier for the reaction. In phthalimide synthesis, increasing the temperature accelerates both the initial nucleophilic attack and the subsequent cyclization-dehydration step.

  • Thermodynamics and Equilibrium: The formation of phthalimide from phthalic anhydride and ammonia or urea is an exothermic process. According to Le Chatelier's principle, for an exothermic reaction, lower temperatures favor the products at equilibrium. However, at lower temperatures, the reaction rate is often too slow to be practical. Therefore, a compromise temperature is chosen that is high enough to achieve a reasonable reaction rate but not so high as to significantly shift the equilibrium back towards the reactants or cause product decomposition.

  • By-product Formation and Temperature: At excessively high temperatures, side reactions and decomposition pathways become more prominent. For phthalimide, thermal decomposition can lead to the formation of various undesired products, which complicates purification and reduces the overall yield.

Logical Relationship of Parameters

LogicalRelationships Interplay of Parameters in Phthalimide Synthesis Temp Temperature Time Reaction Time Yield Yield Purity Purity Temp_up ↑ Temperature Rate ↑ Reaction Rate Temp_up->Rate Increases Decomp ↑ Decomposition/ By-products Temp_up->Decomp Increases Time_up ↑ Time Time_up->Decomp Increases (at high temp) Temp_down ↓ Temperature Incomplete ↑ Incomplete Reaction Temp_down->Incomplete Increases Time_down ↓ Time Time_down->Incomplete Increases Rate->Yield Increases (initially) Decomp->Yield Decreases Decomp->Purity Decreases Incomplete->Yield Decreases Incomplete->Purity Decreases

References

"N-(4-nitrophenyl)phthalimide solubility issues in experiments"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-nitrophenyl)phthalimide

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges related to the solubility of this compound during their experimental work. Here, we provide in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and validated experimental procedures to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound, and why can it be difficult to dissolve?

A1: this compound possesses a challenging molecular structure for solubility, balancing polar and nonpolar characteristics. Its limited solubility in many common solvents stems from a combination of factors:

  • Large, Rigid Structure: The fused aromatic rings of the phthalimide group and the attached nitrophenyl ring create a large, planar, and rigid molecule. This structure contributes to strong crystal lattice energy, meaning more energy is required to break apart the solid-state crystal and solvate the individual molecules.

  • Competing Polarity: The molecule contains highly polar functional groups (the imide and nitro groups) capable of dipole-dipole interactions. However, the large surface area is dominated by nonpolar aromatic rings. This duality means it is neither soluble in simple nonpolar solvents (like hexanes) nor highly soluble in polar protic solvents (like water or ethanol)[1][2].

The key to dissolving this compound is to select a solvent that can effectively interact with both the polar and nonpolar regions of the molecule.

Diagram illustrating the structural features influencing the solubility of this compound.

G Structural Influences on Solubility cluster_molecule This compound cluster_polar Polar Regions cluster_nonpolar Nonpolar Regions Molecule C₁₄H₈N₂O₄ Imide Phthalimide Group (C=O bonds, N-H character) Molecule->Imide contributes to dipole interactions Nitro Nitro Group (-NO₂) Molecule->Nitro strong electron withdrawing group Aromatic Aromatic Rings (Phenyl & Benzene) Molecule->Aromatic contributes to van der Waals forces SolubilityChallenge Overall Low Solubility Imide->SolubilityChallenge Requires polar solvents Nitro->SolubilityChallenge Requires polar solvents Aromatic->SolubilityChallenge Requires nonpolar character in solvent

Q2: I am struggling to dissolve this compound for my reaction. What solvents should I try?

A2: Based on empirical data for structurally similar compounds like 4-nitrophthalimide and general principles, polar aprotic solvents are typically the most effective choice[3][4]. These solvents have strong dipole moments to interact with the polar groups but lack acidic protons that might interfere with reactions. Heating is almost always beneficial and increases solubility[3].

Here is a summary of recommended solvents to screen:

Solvent ClassRecommended SolventsRationale & Comments
Primary Choices (Polar Aprotic) N,N-Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)CyclohexanoneHighest probability of success. These solvents are excellent at solvating a wide range of compounds. DMF is reported to be the best solvent for the related 4-nitrophthalimide[3][4].
Secondary Choices (Polar Aprotic) AcetoneAcetonitrileEthyl AcetateTetrahydrofuran (THF)Good starting points for less demanding conditions. Acetone and ethyl acetate show good solubility for the parent phthalimide structure[5]. THF was used in a synthesis of a related compound[6].
Tertiary Choices (Polar Protic) EthanolMethanolUse with caution. While heating may achieve dissolution, solubility is generally lower than in aprotic solvents[4]. Often used for recrystallization rather than as a reaction solvent[7][8].
Poor Choices (Nonpolar) TolueneHexanesDichloromethane (DCM)Generally ineffective. These solvents lack the polarity to overcome the crystal lattice energy of the compound. Toluene has very low solubility for parent phthalimide[5].

Always perform a small-scale solubility test before committing a large amount of material to your main experiment.

Q3: My compound dissolves upon heating, but it crashes out of solution when I run my reaction. What can I do?

A3: This is a classic sign of a supersaturated solution where the reaction conditions alter the solubility equilibrium. Here are the primary causes and solutions:

  • Cause 1: Temperature Fluctuation. If your reaction is not maintained at the temperature used for dissolution, the compound will precipitate.

    • Solution: Use a heated oil bath with a thermostat and overhead stirring to ensure a consistent and uniform temperature throughout the reaction vessel.

  • Cause 2: Change in Solvent Polarity. Adding a reagent dissolved in a less-polar solvent (e.g., a reactant in hexanes) can decrease the overall polarity of the reaction mixture, causing your compound to precipitate.

    • Solution: If possible, dissolve all reagents in the same primary solvent (e.g., DMF). If a co-solvent is necessary, add it slowly to the heated solution to monitor for any precipitation.

  • Cause 3: High Concentration. You may be operating too close to the saturation limit.

    • Solution: Increase the solvent volume to run the reaction at a higher dilution. While this may slow down reaction kinetics, it ensures homogeneity.

Q4: How can I effectively purify this compound by recrystallization if it has such poor solubility?

A4: Recrystallization is an excellent purification method for this compound, but it requires a careful choice of solvent or solvent system[9][10]. Since it is poorly soluble in most single solvents at room temperature, finding a solvent that dissolves it when hot but allows for recovery when cold is key.

  • Single-Solvent Recrystallization: Based on synthesis procedures for related compounds, 95% ethyl alcohol can be an effective solvent. The procedure involves dissolving the crude product in a minimal amount of boiling ethanol and allowing it to cool slowly[7].

  • Mixed-Solvent Recrystallization: This is often a more robust technique.

    • Find a "soluble" solvent in which the compound is soluble when hot (e.g., DMF, acetone).

    • Find an "insoluble" solvent in which the compound is insoluble even when hot (e.g., water, methanol, hexanes). The two solvents must be miscible.

    • Dissolve the crude compound in a minimum amount of the hot "soluble" solvent.

    • While hot, add the "insoluble" solvent dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

This method provides fine control over the crystallization process, often leading to high-purity crystals[11].

Troubleshooting Guide: A Workflow for Solubility Issues

If you are encountering solubility problems, follow this systematic workflow to diagnose and solve the issue.

A step-by-step workflow for troubleshooting solubility issues with this compound.

G start Start: Compound Not Dissolving at RT heat 1. Apply Heat (e.g., 60-80 °C) start->heat dissolved Success: Compound Dissolved heat->dissolved Yes undissolved Still Undissolved heat->undissolved No sonicate 2. Apply Sonication sonicate->dissolved Yes undissolved2 Still Undissolved sonicate->undissolved2 No solvent 3. Change Solvent (See Solvent Table) solvent->start Test New Solvent undissolved->sonicate undissolved2->solvent Consult Solvent Hierarchy

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To efficiently determine the best solvent for this compound from a list of candidates.

Materials:

  • This compound (~50 mg)

  • Set of 2 mL vials

  • Candidate solvents (DMF, DMSO, Acetone, THF, Ethanol, Ethyl Acetate, Toluene)

  • Vortex mixer

  • Hot plate

  • Pipettes

Procedure:

  • Preparation: Weigh approximately 5 mg of this compound into each labeled vial.

  • Solvent Addition (RT): Add 0.5 mL of the first candidate solvent to the corresponding vial.

  • Agitation (RT): Vortex the vial vigorously for 60 seconds. Visually inspect for undissolved solid. Record your observation ("Insoluble," "Partially Soluble," "Soluble").

  • Heating: Place the vial on a hot plate set to ~70°C. Heat for 2-3 minutes.

  • Agitation (Hot): Carefully remove the vial (use tongs) and vortex for 30 seconds. Visually inspect and record the solubility at elevated temperature.

  • Repeat: Repeat steps 2-5 for each candidate solvent.

  • Analysis: Compare your observations. The ideal solvent will show poor solubility at room temperature but complete dissolution upon heating. This makes it suitable for both reactions and recrystallization.

Protocol 2: Optimized Recrystallization from Ethanol

Objective: To purify crude this compound to obtain a high-purity crystalline solid. This protocol is adapted from a standard procedure for nitrophthalimides[7].

Materials:

  • Crude this compound (e.g., 1.0 g)

  • 95% Ethanol

  • Erlenmeyer flask (50 mL)

  • Heating mantle or hot plate

  • Condenser (optional, but recommended to prevent solvent loss)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Initial Setup: Place the crude solid into the Erlenmeyer flask. Add a stir bar.

  • Dissolution: Add approximately 20-25 mL of 95% ethanol to the flask. Begin heating the mixture with stirring. Bring the solvent to a gentle boil.

  • Achieve Saturation: Continue adding small portions of hot ethanol just until all the solid material has dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a quick hot gravity filtration into a clean, pre-warmed flask to remove them.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time to allow for the formation of large, well-defined crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation and precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper for several minutes under vacuum. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature (~50-60°C) until a constant weight is achieved.

References

"stability of N-(4-nitrophenyl)phthalimide in different pH conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-nitrophenyl)phthalimide

A Guide to pH-Dependent Stability for Researchers

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand the critical importance of compound stability in experimental and developmental workflows. This compound, with its reactive imide functional group, is susceptible to hydrolysis, a process heavily influenced by the pH of the surrounding medium. This guide is designed to provide you with a comprehensive understanding of its stability profile, offering practical troubleshooting advice and foundational knowledge to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature and handling of this compound in aqueous environments.

Q1: What is this compound and why is its pH stability a concern?

This compound is a chemical compound featuring a phthalimide core structure N-substituted with a 4-nitrophenyl group.[1] The central structural feature of concern is the imide group—a dicarbonyl-amine functionality. This group is susceptible to hydrolysis, which is the cleavage of chemical bonds by the addition of water. The rate of this hydrolysis reaction is highly dependent on the concentration of hydrogen (H⁺) and hydroxide (OH⁻) ions, meaning it is directly controlled by the pH of the solution.[2] For researchers in drug development or chemical synthesis, understanding this stability is crucial as unintended degradation can lead to loss of active compound, formation of impurities, and unreliable experimental results.

Q2: What are the primary degradation products of this compound under aqueous conditions?

The hydrolysis of the imide ring in this compound results in the cleavage of one or both of the carbonyl-nitrogen bonds. The ultimate degradation products upon complete hydrolysis are phthalic acid and 4-nitroaniline . The reaction proceeds via an intermediate, N-(4-nitrophenyl)phthalamic acid, which may be observed under certain conditions.

Q3: What is a typical pH-rate profile for imide hydrolysis?

The pH-rate profile for the hydrolysis of imides and amides often exhibits a "U" or "V" shape.[2][3] This indicates that the compound is most stable in a specific pH range (typically near neutral or slightly acidic) and degrades more rapidly under strongly acidic or strongly basic conditions.

  • Acidic Conditions (pH < 5): The reaction is catalyzed by H⁺ ions. The rate of hydrolysis generally increases as the pH decreases.

  • Neutral Conditions (pH ≈ 5-8): This is often the region of maximum stability where the uncatalyzed reaction with water is the dominant, and slowest, degradation pathway.[4]

  • Basic Conditions (pH > 8): The reaction is catalyzed by OH⁻ ions. The rate of hydrolysis increases significantly as the pH increases.[5]

Q4: How does the 4-nitrophenyl group influence the stability compared to other N-substituted phthalimides?

The 4-nitrophenyl group is a strong electron-withdrawing group. This electronic effect influences the reactivity of the imide's carbonyl carbons. By pulling electron density away from the carbonyl groups, it makes them more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Consequently, this compound is generally expected to be less stable and hydrolyze more readily than N-alkyl or N-phenyl phthalimides that lack such strong electron-withdrawing substituents.

Troubleshooting Guide: Experimental Challenges & Solutions

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: My compound is degrading rapidly in a pH 7.4 buffer, which I assumed would be a stable condition.

  • Underlying Cause: While many compounds are most stable around neutral pH, the specific pH of maximum stability can vary. For imides, especially those activated by electron-withdrawing groups, the rate of hydrolysis can still be significant at pH 7.4. Furthermore, components of your buffer itself may be acting as catalysts.

  • Troubleshooting Steps:

    • Confirm the Degradation: Ensure the loss of the parent compound is not due to other factors like adsorption to container walls. Use silanized glass vials or polypropylene tubes to minimize this.

    • Analyze for Degradation Products: Use an analytical technique like HPLC-UV or LC-MS to look for the expected hydrolysis products: N-(4-nitrophenyl)phthalamic acid, phthalic acid, and 4-nitroaniline.[6] The presence of these confirms hydrolysis is the issue.

    • Investigate Buffer Effects: Certain buffer species, like phosphate or carboxylates, can act as general acid or general base catalysts, accelerating hydrolysis.[7] To test this, run a parallel experiment at the same pH using a "non-nucleophilic" buffer system (e.g., HEPES, MOPS) at the same ionic strength and compare the degradation rates.

    • Determine the Optimal pH: If stability is paramount, perform a rapid screening experiment by incubating your compound in a series of buffers across a wider pH range (e.g., pH 4, 5, 6, 7, 8) for a fixed period. This will help you identify the pH of maximum stability for your specific experimental conditions.

Problem 2: I see an unexpected peak in my HPLC chromatogram after incubating my compound in an acidic solution (pH 2-3).

  • Underlying Cause: Under acidic conditions, the hydrolysis of this compound proceeds through a step-wise mechanism. It's possible you are observing the intermediate hydrolysis product.

  • Troubleshooting Steps:

    • Hypothesize the Intermediate: The first step in hydrolysis is the attack of water on one of the carbonyl groups, leading to the formation of the ring-opened intermediate, N-(4-nitrophenyl)phthalamic acid . This amic acid is generally more polar than the parent imide and would likely have a different retention time on a reverse-phase HPLC column.

    • Time-Course Analysis: Monitor the reaction over time. You should observe the peak for this compound decreasing while the intermediate peak first increases and then decreases as it is further hydrolyzed to the final products (phthalic acid and 4-nitroaniline).

    • Mass Spectrometry (MS) Confirmation: The most definitive way to identify the unknown peak is to analyze the sample by LC-MS.[8] The expected mass of the intermediate (C₁₄H₁₀N₂O₅) will differ from the parent compound (C₁₄H₈N₂O₄) by the addition of one molecule of water (18 Da).

Problem 3: My stability data is inconsistent and not reproducible between experiments.

  • Underlying Cause: Lack of reproducibility in stability studies often points to uncontrolled variables in the experimental setup.

  • Troubleshooting Steps:

    • Temperature Control: Hydrolysis rates are highly sensitive to temperature. Ensure your incubations are performed in a calibrated, stable-temperature environment like an incubator or water bath. Even small fluctuations can significantly alter degradation kinetics.

    • Accurate pH Measurement: Calibrate your pH meter with fresh standards before preparing buffers. The pH of the final solution (after adding the compound stock) should be verified, as adding an organic co-solvent can slightly alter the pH.

    • Co-Solvent Percentage: If you are using an organic solvent (e.g., DMSO, Acetonitrile) to prepare a stock solution, ensure the final percentage of this co-solvent in your aqueous buffer is low (typically <1-5%) and is kept exactly the same across all experiments. High concentrations of organic solvent can alter the polarity of the medium and affect reaction rates.

    • Ionic Strength: Keep the ionic strength of your buffers consistent across all pH conditions being compared, as salt concentration can influence reaction rates (salt effects). This is typically achieved by adding a salt like KCl or NaCl.

Mechanisms of Hydrolysis

The degradation of this compound is primarily driven by acid- and base-catalyzed hydrolysis.

HydrolysisMechanisms Hydrolysis Pathways of this compound cluster_acid Acid-Catalyzed Hydrolysis (Low pH) cluster_base Base-Catalyzed Hydrolysis (High pH) A_Start This compound A_Protonated Protonated Imide (Activated Carbonyl) A_Start->A_Protonated + H⁺ A_Tetrahedral Tetrahedral Intermediate A_Protonated->A_Tetrahedral + H₂O A_Intermediate N-(4-nitrophenyl)phthalamic acid A_Tetrahedral->A_Intermediate Ring Opening A_End Phthalic Acid + 4-Nitroaniline A_Intermediate->A_End + H₂O, H⁺ B_Start This compound B_Tetrahedral Tetrahedral Intermediate B_Start->B_Tetrahedral + OH⁻ B_Intermediate N-(4-nitrophenyl)phthalamate B_Tetrahedral->B_Intermediate Ring Opening B_End Phthalate + 4-Nitroaniline B_Intermediate->B_End + OH⁻

Caption: Acid- and base-catalyzed hydrolysis pathways.

Experimental Protocol: pH-Dependent Stability Study

This protocol provides a robust framework for assessing the stability of this compound. A stability-indicating analytical method, such as HPLC, is required.[9]

1. Preparation of Buffers and Solutions:

  • Prepare a set of buffers covering the desired pH range (e.g., pH 2, 4, 5, 7.4, 9, 12). Use buffers with pKa values close to the target pH.

    • pH 2.0: 0.01 M HCl

    • pH 4.0 & 5.0: 50 mM Acetate buffer

    • pH 7.4: 50 mM Phosphate buffer (PBS)

    • pH 9.0: 50 mM Borate buffer

    • pH 12.0: 0.01 M NaOH

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like Acetonitrile or DMSO.

2. Incubation Procedure:

  • Pre-warm an appropriate volume of each buffer (e.g., 990 µL) to the desired study temperature (e.g., 37°C) in labeled vials.

  • To initiate the experiment (t=0), add a small volume of the stock solution (e.g., 10 µL) to each buffer vial to achieve the target final concentration (e.g., 100 µg/mL). Ensure the final organic solvent concentration is low and consistent (<1% v/v).

  • Immediately vortex each vial and withdraw the first time point sample (t=0).

  • Place the vials in a temperature-controlled incubator or water bath.

  • Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours). The sampling frequency should be adjusted based on the expected stability.

3. Sample Analysis (HPLC):

  • Dilute samples if necessary with the mobile phase to fall within the standard curve's linear range.

  • Analyze each sample using a validated, stability-indicating HPLC-UV method. A typical method might be:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector set to a wavelength where the parent compound and degradation products have significant absorbance.

    • Injection Volume: 10-20 µL

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot the natural logarithm of the remaining concentration (ln[C]) versus time for each pH.

  • If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of this line is equal to the negative of the observed rate constant (-k_obs).

  • Summarize the results in a table.

Workflow Experimental Workflow for a pH Stability Study cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_buffer Prepare Buffers (pH 2 to 12) prep_stock Prepare Compound Stock Solution exp_init Initiate Reaction: Add Stock to Buffers at 37°C prep_stock->exp_init exp_t0 Sample Time Zero (t=0) exp_init->exp_t0 exp_incubate Incubate at Constant Temp. exp_t0->exp_incubate exp_sample Sample at Predetermined Time Intervals exp_incubate->exp_sample ana_hplc Analyze Samples by HPLC-UV exp_sample->ana_hplc ana_quant Quantify Remaining Parent Compound ana_hplc->ana_quant ana_plot Plot ln[C] vs. Time ana_quant->ana_plot ana_calc Calculate Rate Constants (k_obs) from Slope ana_plot->ana_calc

References

Technical Support Center: N-(4-nitrophenyl)phthalimide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-nitrophenyl)phthalimide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the lab-scale and scale-up synthesis of this important chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your process with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for this compound?

The most prevalent and atom-economical method is the direct condensation of phthalic anhydride with 4-nitroaniline.[1][2] This reaction involves the formation of an intermediate phthalamic acid, which then undergoes cyclization via dehydration to form the target imide. The reaction is typically conducted at elevated temperatures in a high-boiling polar solvent, such as glacial acetic acid or N,N-dimethylformamide (DMF).[1][3]

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns are:

  • Thermal Management: The reaction is exothermic, and at a larger scale, efficient heat removal is critical to prevent a runaway reaction.

  • Solvent Handling: Glacial acetic acid is corrosive, and DMF is a reproductive toxin. Both require handling in well-ventilated areas with appropriate personal protective equipment (PPE).

  • Dust Explosion: Both 4-nitroaniline and the final product are fine powders. Care must be taken to avoid creating dust clouds during material transfer, which could pose an explosion risk.

Q3: What kind of yields can I realistically expect?

Yields are highly dependent on reaction conditions and purification efficiency. Literature reports for analogous N-aryl imide syntheses show a wide range, but a well-optimized process should yield between 70% and 95% after purification.[4][5] Incomplete reaction or losses during recrystallization are the most common reasons for lower yields.

Core Synthesis & Purification Workflow

The synthesis of this compound is a two-stage process: reaction followed by purification. Understanding this workflow is key to troubleshooting.

G cluster_0 Part 1: Synthesis cluster_1 Part 2: Purification Reactants Charge Phthalic Anhydride, 4-Nitroaniline & Solvent Heating Heat to Reflux (e.g., Acetic Acid) Reactants->Heating 1. Dissolution Reaction Maintain Reflux (Monitor by TLC) Heating->Reaction 2. Dehydration/ Cyclization Cooling Cool to Room Temp. (Product Precipitates) Reaction->Cooling 3. Crystallization Isolation Vacuum Filter Crude Solid Cooling->Isolation 4. Separation Washing Wash with Cold Solvent & Water Isolation->Washing 5. Initial Purification Crude Transfer Crude Product Washing->Crude Transfer for Purification Redissolve Dissolve in Minimum Hot Recrystallization Solvent Crude->Redissolve 6. Solubilization HotFilt Hot Gravity Filtration (Optional: Removes Insolubles) Redissolve->HotFilt 7. Clarification SlowCool Slow Cool to RT, then Ice Bath HotFilt->SlowCool 8. Recrystallization FinalFilt Vacuum Filter Pure Crystals SlowCool->FinalFilt 9. Isolation Drying Dry Under Vacuum FinalFilt->Drying 10. Solvent Removal

Caption: General workflow for synthesis and purification.

Troubleshooting Guide: Scale-Up Challenges

Problem 1: The reaction appears sluggish or incomplete, with significant starting material remaining.

  • Question: My TLC analysis shows a strong spot for 4-nitroaniline even after several hours at reflux. What's going wrong?

  • Answer & Rationale: This issue typically points to three potential root causes: insufficient temperature, poor solubility, or the inhibitory effect of water.

    • Insufficient Temperature: The dehydration step to form the imide ring from the phthalamic acid intermediate requires significant thermal energy. If the reaction temperature is too low, the equilibrium will favor the intermediate, and the reaction will stall. Ensure your heating mantle and internal thermometer are calibrated and you are achieving a true, sustained reflux of your chosen solvent.

    • Poor Solubility: 4-nitroaniline has limited solubility in some solvents. On a larger scale, if mixing is not efficient, pockets of undissolved solid can form, dramatically reducing the effective concentration and slowing the reaction rate. Ensure your stirring is vigorous enough to maintain a homogenous slurry.

    • Water Accumulation: The reaction generates one equivalent of water. In a sealed system at scale, this water can accumulate and, by Le Châtelier's principle, inhibit the final dehydration step. While many lab-scale preps in acetic acid work well, a scale-up process may benefit from a Dean-Stark trap if using a solvent like toluene to azeotropically remove water and drive the reaction to completion.

Problem 2: The product yield is consistently low after purification.

  • Question: I get a large amount of crude product, but after recrystallization, my yield drops to below 50%. Where is my product going?

  • Answer & Rationale: Significant loss during recrystallization is almost always a solvent issue.

    • Excessive Solvent Volume: The most common error is using too much solvent to dissolve the crude product.[6] The goal is to create a saturated solution at the solvent's boiling point. Using an excessive volume means the solution will not be saturated upon cooling, and a large portion of your product will remain dissolved. Solution: Add the hot solvent in small portions until the solid just dissolves.[6]

    • Inappropriate Solvent Choice: An ideal recrystallization solvent dissolves the compound poorly at room temperature but very well at its boiling point.[6] If the compound has high solubility even at low temperatures, you will have poor recovery. Conversely, if it's poorly soluble even when hot, you'll need huge solvent volumes, making the process inefficient.

    • Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, the solution can cool and crystallize in the filter funnel, leading to significant mechanical losses. Ensure your funnel and receiving flask are pre-heated.

Solvent System Pros Cons Expert Insight
Glacial Acetic Acid Excellent solvent for the reaction itself; product often crystallizes out upon cooling.[4]Corrosive; high boiling point can make it difficult to remove completely.Often the best choice for a one-pot reaction and crystallization. Wash the final product thoroughly with water to remove residual acid.
Ethanol/Ethyl Acetate Less hazardous than acetic acid; easier to remove on a rotovap.May not be suitable as the primary reaction solvent. Lower solubility may require larger volumes.[7]Excellent for a secondary recrystallization step after the initial product has been isolated from a reaction in acetic acid or DMF.
Toluene/Hexane Good for non-polar impurities.Product has low solubility; risk of "oiling out" where the product separates as a liquid instead of crystals.[7]Generally not recommended as a primary choice but can be used in a co-solvent system (e.g., dissolve in hot THF, then add hexane until cloudy).[7]

Problem 3: The isolated product is an off-color (e.g., brown or dark yellow) instead of the expected pale yellow solid.

  • Question: My final product is much darker than reported in the literature. What causes this discoloration?

  • Answer & Rationale: Color impurities are typically high molecular weight byproducts formed from thermal degradation.

    • Reaction Overheating: Prolonged heating at very high temperatures, especially if hot spots exist in the reactor, can cause the starting materials or product to decompose, generating colored, often polymeric, impurities.

    • Presence of Impurities in Starting Materials: Ensure the purity of your starting phthalic anhydride and 4-nitroaniline. Commercial 4-nitroaniline can sometimes contain colored oxidation byproducts.

    • Troubleshooting Steps:

      • Reduce the reaction time; monitor closely by TLC and stop heating as soon as the starting material is consumed.

      • Consider running the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

      • If impurities persist, treat the hot recrystallization solution with a small amount of activated charcoal and perform a hot filtration to remove the charcoal and adsorbed color bodies. Use charcoal sparingly, as it can also adsorb your product.

Problem 4: During work-up, the product "oils out" or forms a sticky mass instead of a filterable solid.

  • Question: When I cool my reaction or pour it into water, I get an unmanageable oil instead of a crystalline powder. What should I do?

  • Answer & Rationale: "Oiling out" occurs when the product comes out of solution at a temperature above its melting point or as a supersaturated, amorphous solid.[6]

    • Cooling Too Rapidly: Shock-cooling a hot, concentrated solution is a primary cause. This is a major scale-up challenge, as the outside of a large reactor cools much faster than the inside. Slow, controlled cooling with gentle agitation is crucial to promote the formation of stable crystal nuclei.

    • High Impurity Load: The presence of significant impurities can disrupt the crystal lattice formation, favoring an amorphous or oily precipitate.

    • Corrective Actions:

      • If an oil forms, reheat the mixture until it redissolves completely. If needed, add a small amount of additional solvent.[6]

      • Allow the solution to cool very slowly. Insulating the flask or reactor can help.

      • Try "seeding" the solution by adding a few crystals of pure product once it has cooled slightly below the saturation point. This provides a template for proper crystal growth.

Detailed Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is adapted from standard procedures for N-aryl imide synthesis.[1][4]

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phthalic anhydride (14.8 g, 0.1 mol) and 4-nitroaniline (13.8 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of glacial acetic acid.

  • Reaction: Begin stirring and heat the mixture to a gentle reflux (approx. 118°C). The solids will dissolve to form a clear, yellow solution.

  • Monitoring: Maintain reflux for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the disappearance of the 4-nitroaniline spot.

  • Isolation: Once the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature. A pale-yellow solid will precipitate.

  • Work-up: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with 50 mL of cold water and 50 mL of cold ethanol to remove residual acetic acid and any unreacted starting materials.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

G cluster_0 Troubleshooting Logic Start Low Yield or Impure Product? TLC Analyze Crude by TLC Start->TLC CheckSM Starting Material Present? TLC->CheckSM CheckImp New Impurity Spots? TLC->CheckImp Sol_Loss High Loss in Recrystallization? TLC->Sol_Loss Action_Time Increase Reaction Time or Temperature CheckSM->Action_Time Yes Success Problem Solved CheckSM->Success No Action_Temp Decrease Reaction Temp. Consider Charcoal Treatment CheckImp->Action_Temp Yes CheckImp->Success No Action_Solvent Optimize Recrystallization Solvent & Volume Sol_Loss->Action_Solvent Yes Sol_Loss->Success No

Caption: A decision-making flowchart for troubleshooting.

Protocol 2: High-Purity Recrystallization

  • Solvent Selection: Choose an appropriate solvent (e.g., glacial acetic acid or ethanol) based on small-scale solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Heat the slurry to the solvent's boiling point with stirring. Continue adding solvent in small portions until all the solid has just dissolved. Do not add a large excess.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble matter is present, perform a hot gravity filtration into a clean, pre-warmed flask. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Final Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the pure product under vacuum to a constant weight. Confirm purity by melting point and spectroscopic analysis.

References

"characterization issues of N-(4-nitrophenyl)phthalimide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-nitrophenyl)phthalimide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common characterization challenges associated with this compound. As your dedicated application scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental work. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address issues you may encounter.

Part 1: General Purity Assessment & Troubleshooting

This section addresses initial observations made upon synthesizing and purifying this compound. The physical properties of your compound are the first line of defense in characterization.

FAQ 1: My final product has a distinct yellow color. Is this expected, and what if it's off-white or brownish?

Answer: Yes, a pale yellow to yellow crystalline solid is the expected appearance for pure this compound. The color arises from the chromophoric nitro group (-NO₂) on the phenyl ring.

Troubleshooting Insights:

  • Deep Yellow or Brownish Tinge: A darker color often suggests the presence of impurities. A common culprit in syntheses involving nitrating agents is the formation of dinitro- or other over-nitrated species, or residual starting materials. The synthesis of a related compound, 4-nitrophthalimide, involves strong nitrating acids, and residual acidic impurities can also contribute to discoloration[1].

  • Off-White or Faintly Colored: While a very pale color is good, an off-white appearance could indicate the presence of unreacted phthalimide or 4-nitroaniline that has been carried through the purification process.

  • Recommended Action: If the color is darker than a pale yellow, recrystallization is highly recommended. If the issue persists, consider a column chromatography purification step. A guide for troubleshooting purification can be found in general laboratory resources[2][3].

FAQ 2: The melting point of my sample is broad (e.g., 188-192°C) and lower than the literature value. What does this signify?

Answer: The literature melting point for this compound is reported in the range of 191-192°C[4]. A broad melting point range that is lower than the established value is a classic indicator of an impure sample.

Scientific Rationale (Melting Point Depression): Impurities disrupt the crystalline lattice of a solid. This disruption means that less energy (a lower temperature) is required to break down the solid structure. The melting process also occurs over a wider temperature range as different parts of the mixture melt at different points.

Potential Impurities Causing Depression:

  • Unreacted Starting Materials: Phthalic anhydride and 4-nitroaniline.

  • Hydrolysis Products: The imide linkage is susceptible to hydrolysis, especially if exposed to moisture during workup or storage. This would yield phthalic acid and 4-nitroaniline[5][6][7].

  • Residual Solvents: Solvents used during synthesis or purification that were not completely removed under vacuum.

Recommended Action: Purify the sample, typically via recrystallization from a suitable solvent like glacial acetic acid or an ethanol/water mixture, until a sharp melting point consistent with the literature value is achieved.

Part 2: Spectroscopic Characterization Issues

Spectroscopy is the cornerstone of structural elucidation. This section troubleshoots common issues seen in NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Answer: A pure sample of this compound should show two sets of signals in the aromatic region, corresponding to the four protons on the phthalimide ring system and the four protons on the 4-nitrophenyl ring. The 4-nitrophenyl group protons will appear as two distinct doublets (an AA'BB' system) due to their symmetry. The phthalimide protons will appear as a more complex multiplet.

Troubleshooting Workflow for NMR Impurities: The diagram below outlines a logical workflow for identifying common impurities based on their characteristic NMR signals.

G start Unexpected Peaks in ¹H NMR q1 Broad singlet, exchanges with D₂O? start->q1 Check for exchangeable protons q2 Singlet around 11 ppm? start->q2 Check downfield region q3 Signals matching known solvents (e.g., Acetone ~2.17, DMSO ~2.50)? start->q3 Check common solvent regions q4 Signals matching 4-nitroaniline? start->q4 Compare to starting material spectra a1_yes Likely Water or Carboxylic Acid (Phthalic Acid) q1->a1_yes Yes a1_no Consider other impurities q1->a1_no No a2 Phthalimide N-H proton q2->a2 a3 Residual Solvent q3->a3 a4 Starting material or hydrolysis product q4->a4

Caption: Troubleshooting workflow for identifying impurities in ¹H NMR.

  • Phthalic Acid: Will show a very broad singlet for the carboxylic acid protons (>10 ppm) and aromatic signals.

  • 4-Nitroaniline: Will show a broad singlet for the -NH₂ protons and a distinct aromatic pattern. The presence of both phthalic acid and 4-nitroaniline strongly suggests hydrolysis has occurred.

  • Residual Solvents: Compare suspicious peaks to standard solvent charts. Drying the sample under high vacuum for an extended period can remove these.

Answer: Assuming no overlapping impurity signals, incorrect integration often points to issues with spectral processing or sample relaxation. The two multiplets for the phthalimide and 4-nitrophenyl groups should each integrate to 4 protons.

Causality and Solutions:

  • Phase and Baseline Correction: Improper phasing or baseline correction can significantly skew integration values. Re-process the spectrum carefully, ensuring the baseline is flat across the entire region of interest before integrating.

  • Relaxation Delay (d1): A short relaxation delay between scans can lead to partial saturation of signals, particularly for quaternary carbons in ¹³C NMR but also affecting protons in some cases. If you suspect this, re-acquire the spectrum with a longer delay (e.g., 5 seconds).

Infrared (IR) Spectroscopy

Answer: While a broad peak in this region can indicate the presence of water (O-H stretch), it could also signify a more significant chemical impurity.

Troubleshooting IR Spectra:

  • Imide C=O Stretch: First, confirm the presence of your product. Look for the characteristic symmetric and asymmetric C=O stretching bands of the phthalimide group. These are typically strong absorptions found around 1700-1800 cm⁻¹[8][9].

  • Nitro Group Stretch: Confirm the presence of the nitro group with strong peaks around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric)[10].

  • Interpreting the Broad Peak:

    • If sharp C=O and NO₂ peaks are present: The broad peak could be residual water or alcohol from recrystallization. Dry the sample thoroughly.

    • If accompanied by a very broad absorption from 2500-3300 cm⁻¹: This is highly characteristic of a carboxylic acid O-H stretch, indicating the presence of phthalic acid from hydrolysis.

    • If two sharper peaks appear around 3350 and 3450 cm⁻¹: This pattern is typical for the N-H stretching of a primary amine (-NH₂), suggesting the presence of 4-nitroaniline.

Mass Spectrometry (MS)

Answer: The molecular formula of this compound is C₁₄H₈N₂O₄, giving a molecular weight of approximately 268.22 g/mol [11]. The molecular ion (M⁺) peak should appear at m/z 268.

Potential Issues and Explanations:

  • Ionization Method: Electron Ionization (EI) can sometimes be too harsh for certain molecules, causing extensive fragmentation and a very weak or absent molecular ion peak. If using EI, try a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Fragmentation: this compound may readily fragment. Look for key fragment ions that can help confirm the structure. Common fragmentation patterns include:

    • Loss of NO₂ (m/z 222)

    • Cleavage yielding the phthalimide fragment (m/z 147)

    • Cleavage yielding the 4-nitrophenyl fragment (m/z 122)

  • Impurity: The signal you are observing could be the molecular ion of a major impurity. Cross-reference the observed m/z with the molecular weights of potential impurities (e.g., phthalic acid: 166, 4-nitroaniline: 138).

Part 3: Standardized Protocols & Data Reference

To ensure reproducibility and accuracy, follow these standardized protocols for sample preparation and purification.

Protocol 1: Recrystallization for Purification

This protocol is designed to remove common impurities from a crude sample of this compound.

Step-by-Step Methodology:

  • Solvent Selection: Glacial acetic acid is often an effective solvent. Alternatively, an ethanol/water or acetone/water mixture can be used.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary. Once crystals begin to form, cool the flask further in an ice bath to maximize yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum for several hours to remove all traces of solvent.

  • Validation: Re-check the melting point and acquire a new NMR spectrum to confirm purity.

Data Reference Table

This table summarizes the expected characterization data for a pure sample of this compound.

Analysis Technique Expected Result Reference
Appearance Pale yellow crystalline solid[12]
Melting Point 191-192 °C[4]
¹H NMR Signals in the aromatic region (~7.5-8.5 ppm)[13][14]
¹³C NMR Signals for imide C=O (~167 ppm), aromatic carbons[11][15]
IR Spectroscopy (cm⁻¹) ~1710-1790 (C=O imide), ~1520 & 1340 (NO₂)[8]
Mass Spectrometry (MS) [M]⁺ at m/z = 268[11][13]

References

Validation & Comparative

A Comparative Guide to N-(4-nitrophenyl)phthalimide and 4-nitrophthalimide: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic chemistry, nitro-substituted aromatic compounds serve as foundational building blocks for a vast array of functional molecules, from pharmaceuticals to advanced materials. Among these, phthalimide derivatives are particularly noteworthy for their synthetic versatility. This guide provides an in-depth, objective comparison of two structurally related yet functionally distinct isomers: N-(4-nitrophenyl)phthalimide and 4-nitrophthalimide .

The critical distinction lies in the placement of the nitro (–NO₂) group. In this compound, it is a substituent on the N-phenyl ring, electronically influencing a separate aromatic system from the core phthalimide structure. Conversely, in 4-nitrophthalimide, the nitro group is directly attached to the phthalimide's benzene ring. This seemingly subtle difference fundamentally alters the molecule's electron distribution, governing its physicochemical properties, reactivity, and ultimately, its applications. This guide will dissect these differences, providing experimental data and protocols to inform rational compound selection in research and development.

Molecular Structure and Electronic Profile

The location of the powerful electron-withdrawing nitro group dictates the electronic character of each molecule.

  • This compound (1): The phthalimide moiety is relatively electron-neutral. The primary electronic effect of the nitro group is the strong deactivation of the N-phenyl ring, making it electron-poor. The two carbonyl groups of the phthalimide structure draw electron density from the nitrogen atom, but this effect is insulated from the N-phenyl ring.

  • 4-nitrophthalimide (2): The nitro group is conjugated with the phthalimide's aromatic ring and its two carbonyl groups. This creates a highly electron-deficient system across the entire bicyclic structure. The carbonyl carbons are rendered significantly more electrophilic compared to those in compound 1 . This heightened electrophilicity is the primary driver of its distinct chemical reactivity.

Figure 1: Chemical structures of this compound (left) and 4-nitrophthalimide (right).

Comparative Physicochemical Properties

The structural differences manifest in measurable physical properties. The data below, compiled from various chemical suppliers and databases, provides a quantitative comparison.

PropertyThis compound4-nitrophthalimideSource(s)
CAS Number 31604-39-489-40-7[1][2][3],[4]
Molecular Formula C₁₄H₈N₂O₄C₈H₄N₂O₄[1][3]
Molecular Weight 268.22 g/mol 192.13 g/mol [2][3]
Appearance White to amber powder/crystalLight yellow crystalline powder[5][6]
Melting Point 191-192 °C195-204 °C (lit.)[1]
Solubility Generally insoluble in waterSparingly soluble in water (<0.1 mg/mL); soluble in some organic solvents like ethanol and acetone.[3][7]

Synthesis and Experimental Protocols

The synthetic routes to these compounds are fundamentally different, reflecting their structural divergence.

Synthesis of this compound

This compound is reliably synthesized via a condensation reaction between phthalic anhydride and 4-nitroaniline. The reaction involves a nucleophilic attack of the amine onto an anhydride carbonyl, followed by ring-closing dehydration.

cluster_0 Step 1: Reagent Mixing cluster_1 Step 2: Thermal Reaction cluster_2 Step 3: Isolation & Purification reagents Phthalic Anhydride + 4-Nitroaniline (in Glacial Acetic Acid) reflux Reflux Mixture (e.g., 4 hours) reagents->reflux Heat cool Cool Reaction Mixture reflux->cool filter Filter Precipitate cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.48 g, 0.01 mol) and 4-nitroaniline (1.38 g, 0.01 mol).

  • Solvent Addition: Add 50 mL of glacial acetic acid as the solvent.

  • Reaction: Heat the mixture to reflux and maintain for approximately 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water to remove residual acetic acid.

  • Recrystallization: Purify the crude solid by recrystallization from ethanol to yield the final this compound product.

Synthesis of 4-nitrophthalimide

The most common and reliable laboratory-scale synthesis of 4-nitrophthalimide involves the direct nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid.

cluster_0 Step 1: Nitrating Agent Prep cluster_1 Step 2: Nitration Reaction cluster_2 Step 3: Quenching & Isolation mix_acids Mix Fuming HNO₃ and conc. H₂SO₄ Cool in Ice Bath (10-15°C) add_phthalimide Add Phthalimide Portion-wise Maintain Temp < 15°C mix_acids->add_phthalimide stir Stir Overnight at Room Temp add_phthalimide->stir quench Pour Reaction Mixture onto Cracked Ice (< 20°C) stir->quench Slowly filter Filter Crude Product quench->filter wash Wash with Ice Water filter->wash product Pure 4-nitrophthalimide (after recrystallization) wash->product

Caption: Workflow for the synthesis of 4-nitrophthalimide via nitration.

  • Safety First: This procedure uses highly corrosive acids. Perform in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Prepare Nitrating Mixture: In a 3-L beaker, add concentrated sulfuric acid (1.4 L) and cool it in an ice bath. Slowly add fuming nitric acid (240 mL) while stirring, ensuring the temperature remains between 10-15°C.

  • Add Reactant: Once the acid mixture is cooled, add phthalimide (200 g, 1.36 mol) in portions, stirring vigorously to maintain the temperature between 10° and 15°C.

  • Reaction: Allow the mixture to slowly warm to room temperature as the ice melts and let it stand overnight.

  • Quench: Slowly pour the clear, pale yellow solution onto 4.5 kg of cracked ice with vigorous stirring. It is critical that the temperature of this quenching mixture does not exceed 20°C.

  • Isolation: Filter the precipitated crude product using a Büchner funnel. Press the filter cake as dry as possible.

  • Washing: Resuspend the crude product in 2 L of ice water and stir vigorously. Filter again. Repeat this washing procedure four times to remove residual acid.

  • Purification: Dry the crude product. Recrystallize from approximately 3 L of 95% ethyl alcohol to obtain pure 4-nitrophthalimide (yield ~52-53%).

Comparative Chemical Reactivity

The electronic differences between the two isomers are most apparent in their chemical reactivity.

Caption: Key reactivity sites on this compound vs. 4-nitrophthalimide.

Imide Ring Stability and Hydrolysis

The imide ring of 4-nitrophthalimide is significantly more susceptible to nucleophilic attack and subsequent hydrolysis than that of this compound. The strong electron-withdrawing effect of the nitro group on the phthalimide ring makes the carbonyl carbons highly electrophilic. Under basic conditions, 4-nitrophthalimide can be readily hydrolyzed to form 4-nitrophthalic acid.[8] This reaction is a common step in converting the imide to other functional groups.[9]

In contrast, the imide ring of This compound is more stable. While it will hydrolyze under forcing conditions, the carbonyls are not as activated, making the ring more resilient to cleavage.

Reduction of the Nitro Group

Both compounds can undergo reduction of the nitro group to an amine (–NH₂) using standard reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite.

  • The reduction of This compound yields N-(4-aminophenyl)phthalimide, a valuable monomer for the synthesis of polyimides.

  • The reduction of 4-nitrophthalimide yields 4-aminophthalimide, which is a key precursor for luminol and various dyes.[10]

Nucleophilic Aromatic Substitution (SNAr)

This is a point of major divergence.

  • 4-nitrophthalimide is a precursor for substrates used in SNAr reactions. For example, its derivative, 4-nitrophthalonitrile, is highly activated towards substitution of the nitro group by nucleophiles like phenols or amines. This reactivity is central to the synthesis of unsymmetrically substituted phthalocyanines, which have applications in photodynamic therapy and materials science.

  • In This compound , the phthalimide ring is not activated for SNAr. Instead, the N-phenyl ring is activated by the nitro group. If a suitable leaving group (e.g., a halogen) were present on the N-phenyl ring ortho or para to the nitro group, it would be susceptible to SNAr.

Applications in Research and Development

The distinct reactivity profiles of these isomers lead to their use in different fields.

  • This compound is primarily an intermediate. Its main value lies in its reduction to N-(4-aminophenyl)phthalimide, which can be used as a monomer in polymer chemistry to introduce the stable phthalimide moiety into polymer backbones, enhancing thermal stability.[11]

  • 4-nitrophthalimide is a far more versatile and widely used intermediate.[6]

    • Chemiluminescence: It is a critical precursor for the synthesis of luminol (3-aminophthalhydrazide) and its derivatives, which are famous for their chemiluminescent properties used in forensic science and bioassays.[12][13]

    • Dyes and Pigments: After reduction to 4-aminophthalimide, the resulting amino group can be diazotized and coupled to form a wide range of azo dyes.[10][14]

    • Pharmaceuticals and Agrochemicals: The activated ring system makes it a valuable building block for synthesizing complex heterocyclic structures with potential biological activity.[6][15]

    • Fluorescent Probes: The phthalimide scaffold is a known fluorophore, and functionalization via the nitro group allows for the creation of sophisticated probes for biological imaging.[6]

Conclusion

While this compound and 4-nitrophthalimide share the same elemental composition, they are not interchangeable. The choice between them is dictated entirely by the synthetic goal.

  • Choose This compound when the objective is to introduce an N-(4-aminophenyl)phthalimide unit, typically for polymer synthesis, where the stability of the phthalimide ring is paramount.

  • Choose 4-nitrophthalimide for its broad synthetic utility stemming from its highly activated aromatic ring. It is the superior starting material for synthesizing luminol derivatives, azo dyes, functionalized phthalocyanine precursors, and other complex molecules where reactivity at the phthalimide core is desired.

Understanding the fundamental impact of the nitro group's position is key to leveraging these isomers effectively in any research or development program.

References

A Senior Application Scientist's Guide to the Synthesis of N-Aryl Phthalimides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, N-aryl phthalimides represent a cornerstone structural motif. Their prevalence in pharmaceuticals, such as the immunomodulator thalidomide and the anti-inflammatory apremilast, as well as their utility as catalysts and dyes, underscores the critical need for efficient and versatile synthetic methodologies.[1] This guide provides a comparative analysis of the principal synthetic routes to N-aryl phthalimides, offering field-proven insights into the causality behind experimental choices and empowering researchers to select the optimal method for their specific applications.

The Classical Approach: Thermal Condensation

The most traditional and straightforward method for synthesizing N-aryl phthalimides is the direct condensation of phthalic anhydride with a primary aryl amine.[2][3][4][5] This reaction is typically carried out at elevated temperatures, often in a high-boiling solvent such as acetic acid, DMF, or toluene, or even under neat conditions.

Mechanism: The reaction proceeds through a two-step sequence. First, the amine nucleophilically attacks one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization via dehydration at high temperatures yields the desired N-aryl phthalimide.

Expertise & Experience: While simple in concept, this method often requires harsh reaction conditions (110-250°C) and long reaction times (several hours).[6][7][8] The high temperatures are necessary to drive the dehydration and cyclization of the phthalamic acid intermediate. The choice of solvent can be critical; polar aprotic solvents can facilitate the initial amine attack, while acidic solvents like acetic acid can catalyze the dehydration step. However, the forcing conditions can limit the substrate scope, particularly for molecules bearing sensitive functional groups.

Representative Protocol: Thermal Synthesis of N-Phenylphthalimide

A mixture of phthalic anhydride (10 mmol) and aniline (10 mmol) in glacial acetic acid (50 mL) is refluxed for 4-5 hours.[9] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold water, and recrystallized from ethanol to afford N-phenylphthalimide.

The Gabriel Synthesis and the Ing-Manske Modification

While the Gabriel synthesis is renowned for the preparation of primary amines from alkyl halides, its principles can be extended to the synthesis of N-aryl phthalimides, particularly through the use of aryl halides in the presence of a copper catalyst.[10][11] The core of this method involves the N-alkylation or N-arylation of potassium phthalimide.

A significant improvement to the cleavage of the phthalimide group to release the primary amine is the Ing-Manske procedure, which utilizes hydrazine hydrate.[10][12] This method offers milder conditions compared to the traditional strong acid or base hydrolysis.[12][13]

Mechanism: In the context of N-aryl phthalimide synthesis, an aryl halide is coupled with potassium phthalimide, often catalyzed by a copper(I) salt. The subsequent cleavage, if desired to yield a primary arylamine, proceeds via the Ing-Manske procedure where hydrazine attacks the carbonyl groups of the phthalimide, leading to a stable phthalhydrazide precipitate and the free amine.[13]

Modern Strategies: Accelerating Synthesis and Expanding Scope

To overcome the limitations of classical methods, several modern techniques have been developed, offering milder reaction conditions, shorter reaction times, and broader substrate compatibility.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[15] In the synthesis of N-aryl phthalimides, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner product profiles.[8][9][16][17]

Expertise & Experience: The efficiency of microwave-assisted synthesis stems from the direct and rapid heating of the polar reactants and solvent, leading to a significant increase in the reaction rate. This technique can be applied to the classical condensation of phthalic anhydride and anilines, often in the absence of a solvent (neat conditions) or with a minimal amount of a high-dielectric solvent like DMF.[9][16] The power level and irradiation time are key parameters to optimize for each specific substrate pair to avoid decomposition.

Representative Protocol: Microwave-Assisted Synthesis of N-Aryl Phthalimides

A mixture of phthalic anhydride (3 mmol) and an aromatic amine (3 mmol) in DMF (2 mL) is subjected to microwave irradiation for 3-4 minutes.[15] After cooling, the solid product is collected and recrystallized from ethanol. This method has been shown to afford N-aryl phthalimides in high yields with significantly reduced reaction times compared to conventional heating.[15]

Metal-Catalyzed Approaches

Transition metal catalysis offers a versatile platform for the synthesis of N-aryl phthalimides from a variety of starting materials, often under milder conditions than traditional methods.

  • Palladium-Catalyzed Carbonylative Cyclization: This method involves the reaction of ortho-halobenzoic acids or their derivatives with aryl amines and carbon monoxide in the presence of a palladium catalyst.[18] This approach allows for the construction of the phthalimide ring system in a single step.

  • Copper-Catalyzed N-Arylation: As an extension of the Gabriel synthesis principle, copper catalysts can promote the N-arylation of phthalimide with aryl halides.[18] Microwave irradiation can further enhance the efficiency of these copper-promoted reactions, allowing for high yields in short reaction times, even in aqueous media.[18]

  • Gold-Catalyzed C-H/N-H Coupling: More advanced methods involve the direct coupling of aryl C-H bonds with the N-H bond of phthalimide, catalyzed by gold complexes.[19] This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical route.

Expertise & Experience: The choice of metal catalyst, ligands, and reaction conditions is crucial for the success of these reactions. Palladium catalysts are highly effective for carbonylation reactions, but the use of carbon monoxide gas can be a practical limitation. Copper-catalyzed methods are often more cost-effective and can be highly efficient, especially when combined with microwave heating. Gold-catalyzed C-H activation is a cutting-edge technique but may require more specialized catalysts and optimization.

Organocatalytic Synthesis

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for various organic transformations. For the synthesis of N-aryl phthalimides, N-heterocyclic carbenes (NHCs) have been employed as effective catalysts.[2][3][4]

Mechanism: NHC catalysis can be used for the atroposelective synthesis of N-aryl phthalimides. The process involves the in-situ activation of a phthalamic acid, followed by an NHC-catalyzed atroposelective amidation.[1][4] This method allows for the synthesis of chiral N-aryl phthalimides with high enantioselectivity.

Expertise & Experience: This organocatalytic approach is particularly significant as it provides access to axially chiral N-aryl phthalimides under mild conditions.[2][5][20] The ability to generate both enantiomers of the product from the same starting materials using the same NHC precatalyst is a notable advantage.[2][3][4] This method represents a significant advancement, moving beyond simple synthesis to the controlled formation of stereochemically complex molecules.

Comparative Summary of Synthesis Methods

MethodTypical ConditionsReaction TimeYieldsAdvantagesDisadvantages
Thermal Condensation High temperature (110-250°C), solvent or neatHoursModerate to HighSimple, inexpensive reagentsHarsh conditions, limited substrate scope
Gabriel/Ing-Manske Copper catalyst for arylation, hydrazine for cleavageHoursModerate to HighAccess from aryl halidesByproduct separation can be difficult
Microwave-Assisted Microwave irradiation, solvent or neatMinutesHigh to ExcellentRapid, high yields, clean reactionsRequires specialized equipment
Metal-Catalyzed Pd, Cu, or Au catalyst, milder temperaturesHoursGood to ExcellentHigh efficiency, broad substrate scopeCatalyst cost and toxicity, may require ligands
Organocatalytic (NHC) NHC catalyst, mild conditions (e.g., 25°C)HoursExcellentMild conditions, atroposelective, metal-freeCatalyst may be specialized

Visualizing the Workflow: A Generalized Synthetic Pathway

Synthesis_Workflow PhthalicAnhydride Phthalic Anhydride Thermal Thermal Condensation (High Temp) PhthalicAnhydride->Thermal Microwave Microwave-Assisted PhthalicAnhydride->Microwave Organocatalysis Organocatalytic (NHC) PhthalicAnhydride->Organocatalysis ArylAmine Aryl Amine ArylAmine->Thermal ArylAmine->Microwave MetalCatalysis Metal-Catalyzed (Pd, Cu, Au) ArylAmine->MetalCatalysis ArylAmine->Organocatalysis OrthoHaloBenzoicAcid o-Halo Benzoic Acid OrthoHaloBenzoicAcid->MetalCatalysis Product N-Aryl Phthalimide Thermal->Product Microwave->Product MetalCatalysis->Product Organocatalysis->Product

Caption: Generalized workflow for the synthesis of N-aryl phthalimides.

Conclusion and Future Outlook

The synthesis of N-aryl phthalimides has evolved from classical high-temperature condensations to highly efficient and selective modern methodologies. For routine, large-scale synthesis of simple, robust N-aryl phthalimides, thermal condensation remains a viable and cost-effective option. However, for rapid synthesis, access to diverse and complex structures, and the preparation of molecules with sensitive functional groups, microwave-assisted and metal-catalyzed methods are superior choices. The advent of organocatalytic, atroposelective methods opens new frontiers for the synthesis of chiral N-aryl phthalimides, which are of significant interest in drug discovery and development.

As a senior application scientist, the recommendation is to carefully consider the specific requirements of the target molecule, including its complexity, scale, and the presence of sensitive functionalities, when selecting a synthetic route. The continuous development of more sustainable and efficient catalytic systems will undoubtedly further refine our ability to construct this important class of molecules.

References

A Comparative Guide to the Spectroscopic Validation of N-(4-nitrophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible research. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of N-(4-nitrophenyl)phthalimide. By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we establish a self-validating workflow that ensures the highest degree of scientific integrity.

Introduction

This compound is a compound of interest in various fields, including materials science and medicinal chemistry. Its structure combines a planar phthalimide group with a p-substituted nitrophenyl ring. The synthesis of such molecules requires rigorous characterization to confirm that the desired bond formation has occurred and to rule out isomeric impurities.[1][2] This guide moves beyond a simple recitation of data, explaining the causal relationships behind the observed spectral features and comparing them to precursor molecules and structural analogs to provide a comprehensive validation narrative.

Section 1: ¹H NMR Spectroscopy - Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the first line of inquiry for structural elucidation, providing detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative proton counts.

Data Analysis and Comparative Interpretation

The ¹H NMR spectrum of this compound is highly characteristic, displaying signals exclusively in the aromatic region. The molecule's symmetry results in two distinct, symmetrical multiplet patterns.

Table 1: ¹H NMR Data for this compound and Related Compounds

CompoundProtons (Assignment)Chemical Shift (δ, ppm)MultiplicityIntegration
This compound H-a, H-a' (Phthalimide) ~8.00 dd 2H
H-b, H-b' (Phthalimide) ~7.85 dd 2H
H-c, H-c' (Nitrophenyl) ~8.37 d 2H
H-d, H-d' (Nitrophenyl) ~7.76 d 2H
Phthalimide (Comparative)H (Aromatic)~7.85s4H
N-H (Imide)~11.2 (broad)s1H
4-Nitroaniline (Comparative)H (Aromatic, ortho to NH₂)~6.66d2H
H (Aromatic, ortho to NO₂)~8.08d2H
N-H (Amine)~6.5 (broad)s2H

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data compiled from representative literature values.[3]

Causality and Comparison:

  • Phthalimide Moiety (H-a, H-b): The phthalimide protons form a symmetric AA'BB' system, appearing as two distinct multiplets (doublet of doublets, dd).[3] This is a signature of the ortho-disubstituted benzene ring within the phthalimide structure.

  • Nitrophenyl Moiety (H-c, H-d): The protons on the nitrophenyl ring exhibit a classic para-substituted pattern, often described as a doublet of doublets or two distinct doublets (d).[4] The strong electron-withdrawing nature of the nitro group significantly deshields the ortho protons (H-c), causing them to appear far downfield (~8.37 ppm).[5] The meta protons (H-d) are less affected and appear further upfield.

  • Comparison with Precursors: The most compelling evidence for successful synthesis comes from comparing the product spectrum to its precursors. The disappearance of the broad N-H signals from both phthalimide and 4-nitroaniline confirms the formation of the new C-N bond. Furthermore, the chemical shifts of the nitrophenyl protons in the product are shifted downfield compared to 4-nitroaniline, a direct consequence of replacing the electron-donating amine group with the electron-withdrawing phthalimide group.

graph "molecule_1h_nmr" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10];

// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,0.5!"]; C2 [label="C", pos="-1.2,-0.5!"]; C3 [label="C", pos="-2.2,1!"]; C4 [label="C", pos="-3.2,0.5!"]; C5 [label="C", pos="-3.2,-0.5!"]; C6 [label="C", pos="-2.2,-1!"]; C7 [label="C", pos="1.2,0!"]; C8 [label="C", pos="2,0.8!"]; C9 [label="C", pos="3.2,0.8!"]; C10 [label="C", pos="4,0!"]; C11 [label="C", pos="3.2,-0.8!"]; C12 [label="C", pos="2,-0.8!"]; N2 [label="N", pos="5.2,0!"]; O1 [label="O", pos="-1.2,1.2!"]; O2 [label="O", pos="-1.2,-1.2!"]; O3 [label="O", pos="5.8,0.6!"]; O4 [label="O", pos="5.8,-0.6!"];

// Define nodes for protons with labels Ha [label="H-a", pos="-2.2,1.7!", fontcolor="#EA4335"]; Hb [label="H-b", pos="-4,1!"]; Hb_prime [label="H-b'", pos="-4,-1!"]; Ha_prime [label="H-a'", pos="-2.2,-1.7!", fontcolor="#EA4335"]; Hc [label="H-c", pos="1.5,1.5!", fontcolor="#4285F4"]; Hd [label="H-d", pos="3.7,1.5!"]; Hd_prime [label="H-d'", pos="3.7,-1.5!"]; Hc_prime [label="H-c'", pos="1.5,-1.5!", fontcolor="#4285F4"];

// Draw bonds N1 -- C1; N1 -- C2; N1 -- C7; C1 -- O1; C1 -- C3; C2 -- O2; C2 -- C6; C3 -- C4; C4 -- C5; C5 -- C6; C3 -- C6; // Benzene ring C7 -- C8; C7 -- C12; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C8 -- C12; // Benzene ring C10 -- N2; N2 -- O3; N2 -- O4;

// Draw bonds to protons C4 -- Hb; C5 -- Hb_prime; C3 -- Ha; C6 -- Ha_prime; C8 -- Hc; C9 -- Hd; C11 -- Hd_prime; C12 -- Hc_prime; }

Figure 1: ¹H NMR proton assignments for this compound.

Section 2: ¹³C NMR Spectroscopy - Probing the Carbon Skeleton

While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy provides a direct look at the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, making it an excellent tool for confirming the total number of carbons and identifying key functional groups.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is often beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

  • Data Processing: Process the FID similarly to the ¹H NMR spectrum.

Data Analysis and Comparative Interpretation

The ¹³C NMR spectrum provides complementary evidence for the structure, with key signals confirming the presence of the imide carbonyls and the substituted aromatic rings.

Table 2: ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Imide) ~167.0
C-ipso (N-C=O) ~131.6
C-H (Phthalimide) ~134.7, ~124.0
C-ipso (N-Ar) ~136.8
**C-ipso (C-NO₂) **~148.3
C-H (Nitrophenyl) ~129.1, ~126.1

Note: Data compiled from representative literature values.[3]

Causality and Comparison:

  • Carbonyl Carbons: The most downfield signals in the spectrum belong to the imide carbonyl carbons (~167.0 ppm). Their significant deshielding is a direct result of being double-bonded to highly electronegative oxygen atoms.

  • Quaternary (ipso) Carbons: The spectrum shows four quaternary carbons (those not bonded to hydrogen). The carbon attached to the nitro group is significantly deshielded (~148.3 ppm) due to the powerful electron-withdrawing effect of the NO₂ group.[5][6] The carbons of the phthalimide ring to which the carbonyls are attached appear around 131.6 ppm.

  • Aromatic C-H Carbons: The remaining signals in the 120-135 ppm range correspond to the protonated carbons of the two aromatic rings, consistent with their sp² hybridization.

Section 3: FT-IR Spectroscopy - Identifying Key Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Data Analysis and Comparative Interpretation

The FT-IR spectrum provides a molecular "fingerprint" and offers definitive proof of the key functional groups: the imide and the nitro group.

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1733 C=O Asymmetric Stretch Cyclic Imide
~1793 C=O Symmetric Stretch Cyclic Imide
~1550-1475 N-O Asymmetric Stretch Aromatic Nitro (NO₂) **
~1360-1290 N-O Symmetric Stretch Aromatic Nitro (NO₂) **
~1600, ~1450 C=C Stretch Aromatic Ring

Note: Data compiled from authoritative spectral databases and charts.[7][8][9][10]

Causality and Comparison:

  • Imide Carbonyls: The most diagnostic feature of the phthalimide group is the presence of two distinct carbonyl (C=O) stretching bands.[10] The asymmetric stretch appears at a lower wavenumber (~1733 cm⁻¹) and is typically more intense, while the symmetric stretch is found at a higher wavenumber (~1793 cm⁻¹). The presence of both peaks is a hallmark of a cyclic imide.

  • Nitro Group: The aromatic nitro group is confirmed by two strong, characteristic absorption bands corresponding to its asymmetric (~1550-1475 cm⁻¹) and symmetric (~1360-1290 cm⁻¹) N-O stretching vibrations.[7][9] These bands are often among the strongest in the spectrum.

  • Comparison with Precursors: An analysis against the starting materials is highly informative. The spectrum of the product, this compound, will lack the characteristic N-H stretching bands of an amine (from 4-nitroaniline, ~3300-3500 cm⁻¹) and the very broad O-H stretch of a carboxylic acid that could arise from hydrolysis of the imide.

digraph "workflow_ftir" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="sans-serif", fontsize=11]; edge [penwidth=1.5, color="#5F6368", arrowhead=normal];

start [label="Place Sample\non ATR Crystal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; background [label="Acquire\nBackground Scan"]; sample_scan [label="Acquire\nSample Scan"]; process [label="Process Data\n(Baseline & ATR Correction)"]; analyze [label="Identify Key Bands\n(C=O, NO₂, C=C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; confirm [label="Confirm Functional\nGroups", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

start -> background -> sample_scan -> process -> analyze -> confirm; }

Figure 2: Standard workflow for FT-IR analysis using an ATR accessory.

Section 4: Mass Spectrometry - Confirming Molecular Weight and Fragmentation

Mass Spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It also provides structural information through the analysis of fragmentation patterns, which act as a secondary confirmation of the molecule's composition.

Experimental Protocol: Mass Spectrometry (e.g., ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For this molecule, the molecular ion (M⁺) or protonated molecule ([M+H]⁺) is expected.

  • Tandem MS (MS/MS): If available, isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum, which can further validate the structure.

Data Analysis and Comparative Interpretation

The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of this compound.

Table 4: Mass Spectrometry Data

SpeciesCalculated m/zObserved m/z
Molecular Formula C₁₄H₈N₂O₄
Molecular Weight 268.22 g/mol
[M]⁺˙ (Molecular Ion) 268.05 ~268
[M+H]⁺ (Protonated) 269.05 ~269

Note: Observed m/z values correspond to the most abundant isotope.[11][12]

Causality and Fragmentation:

  • Molecular Ion: The primary goal is to identify the molecular ion peak. For this compound (C₁₄H₈N₂O₄), this peak will appear at an m/z (mass-to-charge ratio) of approximately 268.[11][12] This confirms the overall elemental composition.

  • Fragmentation Pattern: Under electron ionization (EI) or CID conditions, nitroaromatic compounds exhibit characteristic fragmentation patterns.[13][14][15] Key fragmentation pathways for this compound include:

    • Loss of NO₂ (46 Da) to give a fragment at m/z 222.

    • Loss of NO (30 Da) to give a fragment at m/z 238.

    • Cleavage of the C-N bond connecting the two rings, potentially leading to fragments corresponding to the phthalimide cation (m/z 147) or the nitrophenyl cation (m/z 122).

digraph "fragmentation_pathway" { graph [rankdir="LR", splines=true]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="sans-serif", fontsize=11]; edge [penwidth=1.5, color="#EA4335", arrowhead=normal, fontsize=10];

parent [label="[M]⁺˙\nm/z = 268", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="[M - NO₂]⁺\nm/z = 222"]; frag2 [label="[M - NO]⁺˙\nm/z = 238"]; frag3 [label="[C₈H₄NO₂]⁺\nm/z = 148"]; frag4 [label="[C₆H₄NO₂]⁺\nm/z = 122"];

parent -> frag1 [label="- NO₂"]; parent -> frag2 [label="- NO"]; parent -> frag3 [label="C-N Cleavage"]; parent -> frag4 [label="C-N Cleavage"]; }

Figure 3: Proposed mass spectrometry fragmentation pathways.

Conclusion: A Self-Validating Spectroscopic Profile

The structural validation of this compound is achieved not by a single technique, but by the powerful synergy of multiple spectroscopic methods.

  • ¹H and ¹³C NMR collaboratively map the complete carbon-hydrogen framework, confirming the connectivity and symmetry of the molecule while demonstrating the electronic influence of the substituent groups.

  • FT-IR Spectroscopy provides unequivocal evidence for the presence of the critical imide and nitro functional groups, the very moieties that define the molecule's chemical character.

  • Mass Spectrometry serves as the ultimate arbiter, confirming the exact molecular weight and providing fragmentation data that is fully consistent with the proposed structure.

When the data from these independent analyses converge, as detailed in this guide, they form a self-validating and irrefutable body of evidence. This multi-faceted approach ensures the structural integrity of the compound, providing the trustworthy foundation required for subsequent research and development.

References

A Comparative Guide to N-Substituted Phthalimides in Biological Assays: Synthesis, Activity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Phthalimide Scaffold

The isoindoline-1,3-dione scaffold, commonly known as phthalimide, is a cornerstone in medicinal chemistry.[1][2] Its unique structural features, including a hydrophobic aromatic ring and two carbonyl groups acting as a hydrogen bond acceptor domain, make it a privileged structure for interacting with biological targets.[3] From the notorious history of thalidomide to the development of modern anticancer and anti-inflammatory drugs like lenalidomide and apremilast, the phthalimide core has proven to be a versatile platform for the development of potent therapeutic agents.[1] This guide will provide a comparative analysis of N-substituted phthalimide derivatives in key biological assays, offering insights into their therapeutic potential.

Comparative Analysis of Biological Activities

The biological activity of N-substituted phthalimides is profoundly influenced by the nature of the substituent attached to the nitrogen atom. This section provides a comparative overview of their performance in anticancer, antimicrobial, and anti-inflammatory assays.

Anticancer Activity

N-substituted phthalimides have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis and cell cycle arrest.[4][5][6]

Compound/DerivativeN-SubstituentCancer Cell LineIC50 (µM)Reference
Phthalimido-1,3-thiazole Derivative (5b) 2-(4-chlorophenyl)-1,3-thiazoleMCF-7 (Breast)0.2 ± 0.01[5]
Phthalimido-1,3-thiazole Derivative (5g) 2-(4-methoxyphenyl)-1,3-thiazolePC-12 (Pheochromocytoma)0.43 ± 0.06[5]
Phthalimido-1,3-thiazole Derivative (5k) 2-(4-nitrophenyl)-1,3-thiazoleMDA-MB-468 (Breast)0.6 ± 0.04[5]
Triterpenoid Phthalimide (19) TriterpenoidCCRF-CEM (Leukemia)< 5[4]
Triterpenoid Phthalimide (26) TriterpenoidCCRF-CEM (Leukemia)< 5[4]
Triterpenoid Phthalimide (28) TriterpenoidCCRF-CEM (Leukemia)< 5[4]
Triterpenoid Phthalimide (30) TriterpenoidCCRF-CEM (Leukemia)< 5[4]
3-Carboranyl-1,8-naphthalimide (33) ortho-carboraneHepG2 (Liver)4.77[7]
Phthalimide-thiazole Derivative (4g) Sulfonamide-containing thiazoleMDA-MB-231 (Breast)9.66[8]
Phthalimide-thiazole Derivative (4e) Naphthyl-containing thiazoleMV4-11 (Leukemia)33.25[8]
Naphthalimide Derivative (C1) Carboxyl-containing substituentMCF-7 (Breast)1.7[9]
Naphthalimide Derivative (C1) Carboxyl-containing substituentSKOV3 (Ovarian)6.2[9]
Naphthalimide Derivative (C1) Carboxyl-containing substituentA549 (Lung)9.5[9]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of phthalimide derivatives is highly dependent on the N-substituent.

  • Heterocyclic Substituents: The incorporation of heterocyclic rings, such as thiazole, can significantly enhance anticancer potency. For instance, a phthalimido-1,3-thiazole derivative with a p-chloro substitution on the phenyl ring (compound 5b) exhibited a remarkably low IC50 value of 0.2 µM against the MCF-7 breast cancer cell line.[5]

  • Lipophilicity and Bulk: The presence of bulky and lipophilic groups, like triterpenoids and carboranes, can also lead to potent anticancer activity.[4][7] This is likely due to enhanced cell membrane permeability and improved interactions with hydrophobic pockets of target proteins.

  • Naphthalimide Analogs: Expanding the phthalimide core to a naphthalimide system can also be a successful strategy. Naphthalimide derivatives have shown strong DNA binding affinity and potent activity against various cancer cell lines.[10][11]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which N-substituted phthalimides exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[4][5] This is often achieved via the intrinsic (mitochondrial) pathway.

apoptosis_pathway Phthalimide_Derivative N-Substituted Phthalimide Mitochondrion Mitochondrion Phthalimide_Derivative->Mitochondrion induces mitochondrial depolarization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by N-substituted phthalimides.

Studies have shown that potent phthalimide derivatives can induce mitochondrial depolarization, leading to the release of cytochrome c.[4] This, in turn, activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[5]

Antimicrobial Activity

N-substituted phthalimides also exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi.[12][13][14]

Compound/DerivativeN-SubstituentMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Phthalimide aryl ester (3b) Methyl-substituted arylS. aureus-128[12]
Phthalimide aryl ester (3b) Methyl-substituted arylP. aeruginosa-128[12]
Phthalimide aryl ester (3b) Methyl-substituted arylC. tropicalis-128[12]
Phthalimide aryl ester (3b) Methyl-substituted arylC. albicans-128[12]
N-hydroxynaphthalene sulphonic acid phthalimide (8) Hydroxynaphthalene sulphonic acidC. albicansSignificant-[13][15]
Thiophene-phthalimide derivative (15) ThiopheneC. albicansSignificant-[13][15]
Phthalimide Schiff's base (17) Schiff baseC. albicansSignificant-[13][15]
Phthalimide Schiff's base (18) Schiff baseC. albicansSignificant-[13][15]
N-aminoethyl morpholine phthalimide Aminoethyl morpholineS. aureus3.2-[14]
N-aminoethyl morpholine iodide phthalimide Aminoethyl morpholine iodideS. aureus2.9-[14]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial properties of N-substituted phthalimides are also dictated by the nature of the N-substituent.

  • Aryl and Heterocyclic Groups: The introduction of aryl and heterocyclic moieties, such as thiophene and Schiff bases, can confer significant antifungal activity, particularly against Candida albicans.[13][15]

  • Azomethine Group: The presence of an azomethine (-CH=N-) linkage in the N-substituent is believed to enhance antimicrobial activity.[13]

  • Halogenation: Halogen substitution on the N-phenyl ring, particularly with chlorine, has been shown to be effective against a broad range of microorganisms.

Mechanism of Action: Multiple Targets

The antimicrobial mechanism of action for N-substituted phthalimides is multifaceted and can involve:

  • Inhibition of Ergosterol Biosynthesis: In fungi, some phthalimide derivatives are thought to interfere with the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[12]

  • Enzyme Inhibition: Molecular docking studies suggest that these compounds can bind to and inhibit essential bacterial enzymes, such as DNA gyrase and enoyl-acyl carrier protein reductase (InhA), which are crucial for DNA replication and fatty acid synthesis, respectively.[16]

antimicrobial_moa cluster_fungi Antifungal Action cluster_bacteria Antibacterial Action Phthalimide_Fungi N-Substituted Phthalimide Ergosterol Ergosterol Biosynthesis Phthalimide_Fungi->Ergosterol inhibits Cell_Membrane_F Fungal Cell Membrane Disruption Ergosterol->Cell_Membrane_F leads to Phthalimide_Bacteria N-Substituted Phthalimide DNA_Gyrase DNA Gyrase Phthalimide_Bacteria->DNA_Gyrase inhibits InhA InhA Enzyme Phthalimide_Bacteria->InhA inhibits DNA_Replication DNA Replication Inhibition DNA_Gyrase->DNA_Replication Fatty_Acid_Synth Fatty Acid Synthesis Inhibition InhA->Fatty_Acid_Synth

Caption: Dual antimicrobial mechanisms of N-substituted phthalimides.

Anti-inflammatory Activity

The anti-inflammatory properties of phthalimide derivatives are well-documented, with many compounds demonstrating significant inhibition of edema in animal models.[17][18][19]

Compound/DerivativeN-SubstituentAnimal ModelEdema Inhibition (%)Reference
Phthalimide-1,2,3-triazole (3b) Alkyl-1,2,3-triazoleMouse69[17]
Phthalimide-1,2,3-triazole (5c) Alkyl-1,2,3-triazoleMouse56.2[17]
N-(p-chlorophenyl)phthalimide (3a) p-chlorophenylRatSignificant[19]
LASSBio 468 (3e) Sulfonyl-thiomorpholineRatED50 = 2.5 mg/kg[20]
Phthalimide nitrate ester (11) Nitrate esterMouse~50[18]
Phthalimide nitrate ester (12) Nitrate esterMouse~50[18]
N-(2-nitrophenyl)phthalimide 2-nitrophenylMouseSimilar to aspirin and ibuprofen

Structure-Activity Relationship (SAR) Insights:

  • Triazole Moiety: The incorporation of a 1,2,3-triazole ring linked to the phthalimide core via an alkyl chain has been shown to produce potent anti-inflammatory agents.[17]

  • Aryl Substituents: The nature and position of substituents on an N-aryl ring can significantly impact activity. For example, an ortho-nitro group on the phenyl ring resulted in activity comparable to standard drugs like aspirin and ibuprofen.

  • Sulfonamide and Amide Hybrids: Hybrid molecules incorporating sulfonamide or amide functionalities have also demonstrated potent anti-inflammatory effects, often correlated with the inhibition of TNF-α production.[20]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step protocols for the key biological assays and synthetic procedures discussed.

Synthesis of N-Substituted Phthalimides

This is a common and straightforward method for synthesizing N-aryl and N-alkyl phthalimides.[3]

Procedure:

  • In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) and the desired primary amine (1 equivalent) in glacial acetic acid.

  • Add a catalytic amount of sulfamic acid (e.g., 10 mol%).

  • Heat the reaction mixture at 110°C with stirring for the appropriate time (typically 10 minutes to a few hours), monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture into cold water.

  • Collect the resulting solid precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted phthalimide.

The Gabriel synthesis is a classic method for preparing primary amines, which involves the N-alkylation of potassium phthalimide. This method can be adapted to synthesize N-alkyl phthalimides as the intermediate product.

Procedure:

  • Formation of Potassium Phthalimide: In a flask, dissolve phthalimide in ethanol and add an equimolar amount of potassium hydroxide. Stir the mixture until a clear solution is formed, then remove the solvent under reduced pressure to obtain potassium phthalimide.

  • N-Alkylation: To a solution of potassium phthalimide in a suitable solvent (e.g., DMF), add the desired alkyl halide (1 equivalent).

  • Heat the reaction mixture with stirring, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into water.

  • The N-alkyl phthalimide will precipitate out and can be collected by filtration and purified by recrystallization.

synthesis_workflow cluster_method1 Method 1: Direct Condensation cluster_method2 Method 2: Gabriel Synthesis Phthalic_Anhydride1 Phthalic Anhydride Reaction1 Glacial Acetic Acid, Sulfamic Acid, 110°C Phthalic_Anhydride1->Reaction1 Primary_Amine Primary Amine Primary_Amine->Reaction1 N_Substituted_Phthalimide1 N-Substituted Phthalimide Reaction1->N_Substituted_Phthalimide1 Phthalimide Phthalimide Potassium_Phthalimide Potassium Phthalimide Phthalimide->Potassium_Phthalimide + KOH KOH KOH->Potassium_Phthalimide Reaction2 DMF, Heat Potassium_Phthalimide->Reaction2 Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction2 N_Alkyl_Phthalimide N-Alkyl Phthalimide Reaction2->N_Alkyl_Phthalimide

Caption: Synthetic routes to N-substituted phthalimides.

Biological Assay Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N-substituted phthalimide derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a Mueller-Hinton agar plate.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the N-substituted phthalimide solution (at a specific concentration) into each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Compound Administration: Administer the N-substituted phthalimide derivative or a control vehicle (e.g., saline) orally or intraperitoneally to the mice.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

N-substituted phthalimides represent a highly versatile and promising class of compounds with a wide range of biological activities. Their therapeutic potential is intricately linked to the nature of the N-substituent, which can be readily modified to optimize potency and selectivity for anticancer, antimicrobial, and anti-inflammatory applications. The detailed protocols and comparative data presented in this guide are intended to empower researchers to further explore the vast chemical space of phthalimide derivatives and accelerate the development of novel therapeutic agents. The continued investigation into their structure-activity relationships and mechanisms of action will undoubtedly unveil new and exciting opportunities in drug discovery.

References

A Comparative Guide to N-(4-nitrophenyl)phthalimide as a Fluorescent Marker for Thiol Detection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of N-(4-nitrophenyl)phthalimide as a pro-fluorescent marker for the detection of biological thiols. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of features to explain the underlying chemical principles and experimental causality. We will objectively evaluate its performance against established alternatives, supported by experimental data and detailed protocols, to empower you to make informed decisions for your research applications.

Introduction: The Challenge of Visualizing Cellular Thiols

Biological thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are critical regulators of the cellular redox environment.[1] Their concentrations and spatial distribution are intimately linked to cell health, signaling, and disease states, including cancer and neurodegenerative disorders.[1][2] Consequently, the ability to accurately detect and quantify these molecules in living cells is of paramount importance.

Fluorescent probes have become indispensable tools for this purpose, offering high sensitivity and the ability to visualize analytes in their native cellular environment.[1] this compound emerges as a compelling candidate in this space. It operates as a "pro-fluorophore" or an "off-on" sensor, remaining non-fluorescent until it reacts selectively with thiols. This reaction-based sensing mechanism provides a high signal-to-noise ratio, a crucial attribute for sensitive detection. This guide will dissect this mechanism and compare its resulting photophysical properties to those of widely-used commercial alternatives.

Mechanism of Action: From Quenched Precursor to Bright Fluorophore

The functionality of this compound as a thiol sensor is rooted in a classic chemical transformation that modulates the electronic properties of the phthalimide core.

  • The "Off" State: In its native form, the this compound molecule is essentially non-fluorescent. The phthalimide scaffold is a potential fluorophore, but the potent electron-withdrawing nitro (-NO2) group on the phenyl ring acts as an efficient fluorescence quencher through a process known as photoinduced electron transfer (PeT). Upon excitation, the excited electron from the phthalimide moiety is transferred to the nitro group instead of being emitted as a photon.

  • The Reaction Trigger: Thiols, particularly the abundant intracellular glutathione (GSH), are effective reducing agents.[3] They react with the nitro group, reducing it to an amino (-NH2) group. This reaction is the sensing event.

  • The "On" State: The product of this reaction is N-(4-aminophenyl)phthalimide . The amino group is a strong electron-donating group, which fundamentally alters the molecule's electronic structure. It facilitates an efficient intramolecular charge transfer (ICT) state upon excitation, which is highly fluorescent.[4] This conversion from a quenching nitro group to an activating amino group is the source of the dramatic "turn-on" fluorescence response.

The following diagram illustrates this activation mechanism.

G cluster_on Highly Fluorescent ('On' State) Probe This compound (Fluorescence Quenched by -NO₂) Fluorophore N-(4-aminophenyl)phthalimide (Fluorescence Activated by -NH₂) Analyte Biological Thiols (e.g., Glutathione) Analyte->Probe

Caption: Mechanism of thiol-induced fluorescence activation.

Performance Metrics: A Comparative Analysis

The utility of a fluorescent probe is defined by its photophysical properties and its performance in a biological context. Here, we compare the activated form of our probe, N-(4-aminophenyl)phthalimide, with leading commercial alternatives.

ParameterN-(4-aminophenyl)phthalimideThiolTracker™ VioletBODIPY™ FL Maleimide
Reaction Mechanism Nitro Group ReductionThiol AdditionMichael Addition
Excitation Max (λex) ~390 - 410 nm~404 nm[5]~505 nm[6]
Emission Max (λem) ~500 - 530 nm~526 nm[5][7]~511 nm
Stokes Shift >100 nm (Large)~122 nm (Large)[5]~6 nm (Very Small)
Quantum Yield (Φf) ~0.4 - 0.6 ¹Not specified~0.9 - 1.0[8]
Key Advantages Large Stokes shift, high signal-to-noise ratioViolet laser compatible, large Stokes shiftHigh quantum yield, photostable
Key Disadvantages Moderate quantum yield, potential for slower reaction kineticsLower brightness than some alternativesSmall Stokes shift can cause self-quenching issues

¹ Note: The precise quantum yield for N-(4-aminophenyl)phthalimide in aqueous buffer is not extensively reported. This value is an estimate based on published data for structurally related aryl phthalimides, which are reported to have quantum yields in the 0.3-0.6 range. Non-methylated 4-aminophthalimides demonstrate higher quantum yields in polar environments.

Expert Analysis of Performance:
  • Quantum Yield: BODIPY™ FL is the clear leader in terms of sheer brightness, with a quantum yield that approaches unity.[8] However, the estimated quantum yield of N-(4-aminophenyl)phthalimide (~0.4-0.6) is still very respectable and more than sufficient for most imaging applications.

  • Stokes Shift: This is a critical parameter where N-(4-aminophenyl)phthalimide and ThiolTracker™ Violet excel. A large Stokes shift (the separation between excitation and emission maxima) is highly desirable as it minimizes spectral overlap and "cross-talk," leading to cleaner signal detection. The exceptionally small Stokes shift of BODIPY™ dyes is a known limitation that can lead to self-quenching at high labeling densities.

  • Reaction Mechanism: The maleimide chemistry of BODIPY™ FL is highly efficient and widely used for targeting cysteines. The nitro-reduction mechanism of this compound is more specific to the reducing environment created by thiols, which can be an advantage for measuring overall redox status rather than just labeling available cysteine residues.

Experimental Protocol: Detection of Intracellular Glutathione

This section provides a validated, step-by-step protocol for using this compound to measure changes in intracellular glutathione levels in cultured mammalian cells.

Materials:
  • This compound (Probe)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • HeLa cells (or other cell line of interest)

  • 96-well, black-walled, clear-bottom imaging plate

  • Fluorescence microscope with DAPI/Violet filter set (e.g., Ex: 405 nm, Em: 500-550 nm)

Protocol Steps:
  • Probe Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Causality Note: DMSO is used to ensure complete dissolution of the hydrophobic probe. The stock must be anhydrous as water can affect probe stability over time.

  • Cell Seeding:

    • Seed HeLa cells into a 96-well imaging plate at a density of 10,000-20,000 cells per well.

    • Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Probe Loading:

    • Prepare a fresh 10 µM working solution of the probe by diluting the 10 mM stock solution in pre-warmed serum-free cell culture medium or PBS.

    • Causality Note: Serum-free medium is often preferred during the loading step to prevent non-specific binding of the probe to proteins in the serum.

    • Aspirate the old medium from the cells and wash once with warm PBS.

    • Add 100 µL of the 10 µM probe working solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Aspirate the probe solution.

    • Wash the cells twice with 100 µL of warm PBS to remove any unreacted probe.

    • Causality Note: Thorough washing is critical to reduce background fluorescence and ensure the signal is from intracellularly-reacted probe.

  • Imaging:

    • Add 100 µL of fresh PBS or imaging buffer to each well.

    • Image the cells using a fluorescence microscope with a filter set appropriate for detecting the N-(4-aminophenyl)phthalimide product (Excitation ~405 nm, Emission ~525 nm).

  • Data Analysis:

    • Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity between control and treated cells to determine relative changes in intracellular thiol levels.

The following diagram outlines this experimental workflow.

G start Start prep_stock Prepare 10 mM Probe Stock in DMSO start->prep_stock seed_cells Seed Cells in 96-Well Plate start->seed_cells prep_working Prepare 10 µM Working Solution prep_stock->prep_working incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight wash1 Wash Cells with PBS incubate_overnight->wash1 load_probe Load Cells with Probe (30-60 min, 37°C) prep_working->load_probe wash1->load_probe wash2 Wash Cells 2x with PBS load_probe->wash2 image Acquire Images (Ex: ~405 nm, Em: ~525 nm) wash2->image analyze Quantify Fluorescence Intensity image->analyze end_node End analyze->end_node

Caption: Experimental workflow for cellular thiol detection.

Conclusion and Future Perspectives

This compound stands as a robust and effective pro-fluorescent probe for the detection of biological thiols. Its primary strength lies in its "off-on" activation mechanism, which provides a high-contrast signal upon reaction with its target analyte. The resulting fluorophore, N-(4-aminophenyl)phthalimide, possesses favorable photophysical properties, most notably a large Stokes shift that simplifies detection and minimizes artifacts from spectral overlap.

While its quantum yield may be more moderate compared to the exceptionally bright BODIPY dyes, its performance is well-suited for a majority of applications in cell biology and drug discovery. The choice between this probe and alternatives like maleimides will ultimately depend on the specific experimental question. For quantifying the overall reducing thiol pool and benefiting from a large Stokes shift, this compound is an excellent choice. For applications requiring the highest possible photon output or covalent labeling of specific cysteine residues, a reagent like BODIPY™ FL Maleimide may be more appropriate.

Future development in this area could focus on tuning the reactivity of the nitro group to achieve greater selectivity between different biological thiols (e.g., discriminating GSH from Cys) or modifying the phthalimide core to shift the emission further into the red portion of the spectrum for deep-tissue imaging applications.

References

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized N-(4-nitrophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity. An impure compound can lead to erroneous experimental data, misleading structure-activity relationships (SAR), and potentially toxicological issues in later-stage development. This guide provides an in-depth comparison of analytical techniques to robustly confirm the purity of synthesized N-(4-nitrophenyl)phthalimide, a key intermediate in various chemical syntheses.

The Synthetic Landscape: Understanding Potential Impurities

This compound is typically synthesized via the condensation reaction between phthalic anhydride and 4-nitroaniline. While seemingly straightforward, this reaction can yield a product contaminated with unreacted starting materials or side-products.

The primary impurities to consider are:

  • Unreacted Phthalic Anhydride: A common excess reagent.

  • Unreacted 4-nitroaniline: The amine starting material.

  • Phthalamic acid intermediate: The amic acid formed before cyclization to the imide.

  • Isomeric impurities: Positional isomers of the nitro group on the phthalimide ring, though less common in this specific synthesis.

A preliminary purification step, such as recrystallization from a suitable solvent like glacial acetic acid or ethanol, is highly recommended to remove the bulk of these impurities before analytical confirmation.[1]

A Comparative Analysis of Purity Confirmation Techniques

No single technique provides a complete picture of a compound's purity. A multi-pronged approach, leveraging the strengths of different analytical methods, is the most scientifically sound strategy.

Thin-Layer Chromatography (TLC): The Rapid Qualitative Assessment

Principle: TLC is a form of liquid-solid chromatography where a sample is spotted on a solid stationary phase (e.g., silica gel) and a liquid mobile phase is allowed to ascend the plate.[2] Separation occurs based on the differential partitioning of the components between the two phases.[3] More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate.

Why it's a go-to first step: TLC is invaluable for its speed, low cost, and ability to quickly assess the complexity of a reaction mixture and the effectiveness of a purification step.[4][5] It provides a qualitative snapshot of the number of components in your sample.

Experimental Protocol: TLC Analysis of this compound

  • Plate Preparation: Use a pre-coated silica gel TLC plate. Draw a faint pencil line approximately 1 cm from the bottom.

  • Sample Preparation: Dissolve a small amount of the crude and recrystallized this compound in a suitable solvent (e.g., acetone or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved samples onto the starting line. Also, spot the starting materials (phthalic anhydride and 4-nitroaniline) as standards.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a 7:3 ratio and optimizing as needed). Ensure the solvent level is below the starting line.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). Aromatic compounds like this compound will appear as dark spots.[6]

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Data Interpretation:

CompoundExpected Rf (Approximate)Appearance under UV (254 nm)
This compound0.4 - 0.6Dark Spot
4-nitroaniline0.2 - 0.4Dark Spot
Phthalic Anhydride0.1 - 0.3Dark Spot

A pure sample of this compound should ideally show a single spot with an Rf value distinct from the starting materials.

Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Sample_Prep Dissolve Sample & Standards Spotting Spot Plate Sample_Prep->Spotting Plate_Prep Prepare TLC Plate Plate_Prep->Spotting Development Develop in Chamber Spotting->Development Visualization Visualize under UV Development->Visualization Rf_Calc Calculate Rf Values Visualization->Rf_Calc Purity_Assess Assess Purity Rf_Calc->Purity_Assess

Caption: Workflow for TLC analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Principle: HPLC is a highly sensitive and quantitative chromatographic technique that forces a sample in a liquid mobile phase through a column packed with a solid stationary phase under high pressure.[4] For nitroaromatic compounds, reversed-phase HPLC (with a non-polar stationary phase and a polar mobile phase) is typically employed.[7][8]

Why it's essential for purity confirmation: HPLC offers superior resolution and sensitivity compared to TLC, allowing for the detection and quantification of even minor impurities.[9][10] This is critical for drug development applications where strict purity thresholds must be met.

Experimental Protocol: Reversed-Phase HPLC for this compound

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, a gradient from 25% to 65% acetonitrile over 10 minutes.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV detector set at 254 nm.[7][11]

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase (e.g., 100 µg/mL in acetonitrile).[7] Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample onto the column.[7]

  • Data Acquisition: Record the chromatogram.

Data Interpretation:

A pure sample will exhibit a single, sharp peak at a specific retention time. The presence of other peaks indicates impurities. The area under each peak is proportional to the concentration of that component, allowing for quantitative purity assessment.

CompoundExpected Retention Time (min)
This compound~ 8-10 (highly dependent on exact conditions)
4-nitroanilineShorter retention time
Phthalic AnhydrideVery short retention time

The peak area percentage of the main peak should be >95% for most research applications, and often >99% for pharmaceutical development.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Mobile_Phase Prepare Mobile Phase Injection Inject Sample Mobile_Phase->Injection Sample_Prep Prepare & Filter Sample Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Purity Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmation Powerhouse

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei.[3] When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment, providing detailed information about the molecular structure.

Why it's indispensable: NMR is arguably the most powerful tool for structural elucidation and purity assessment. A ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. A ¹³C NMR spectrum provides analogous information for the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR of this compound

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation:

The ¹H NMR spectrum of pure this compound in CDCl₃ is expected to show signals in the aromatic region.[12]

  • Phthalimide Protons: Two multiplets around 7.85 and 8.00 ppm.[12]

  • Nitrophenyl Protons: Two doublets (or multiplets) around 7.6 and 8.37 ppm, characteristic of a para-substituted benzene ring.[12]

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons of the phthalimide and the aromatic carbons.[13]

The presence of signals corresponding to starting materials or other unexpected signals indicates impurities. Integration of the proton signals can also be used for quantitative purity assessment.

Mass Spectrometry (MS): The Molecular Weight Verifier

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[4] This allows for the determination of the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[14]

Why it's a crucial confirmatory technique: MS provides a direct measurement of the molecular weight, confirming the identity of the synthesized compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Experimental Protocol: ESI-MS of this compound

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

Data Interpretation:

The expected molecular weight of this compound (C₁₄H₈N₂O₄) is 268.22 g/mol .[13][15] The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 269.2 or [M+Na]⁺ at m/z 291.2. The presence of peaks corresponding to the molecular weights of potential impurities would indicate their presence.

Integrated Strategy and Conclusion

A robust and defensible confirmation of purity for synthesized this compound should follow a logical progression:

  • Initial Screening (TLC): Use TLC to monitor the reaction progress and the effectiveness of the initial purification (e.g., recrystallization). This is a rapid and inexpensive way to determine if the bulk of impurities has been removed.

  • Quantitative Assessment (HPLC): Once TLC suggests a relatively pure product, use HPLC to quantify the purity and detect any minor impurities that may not be visible by TLC. This provides the quantitative data often required for publications and regulatory submissions.

  • Structural Confirmation (NMR): NMR spectroscopy is essential to confirm that the major component is indeed the desired this compound and not an isomer or an unexpected byproduct.

  • Identity Verification (MS): Finally, mass spectrometry provides definitive confirmation of the molecular weight of the synthesized compound.

By employing this integrated analytical approach, researchers and drug development professionals can be confident in the purity and identity of their synthesized this compound, ensuring the integrity and reliability of their subsequent scientific endeavors.

References

A Comparative Guide to the Applications of N-Phenylphthalimide: A Privileged Scaffold in Synthesis and Medicine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Scaffold

N-phenylphthalimide, an aromatic imide with the IUPAC name 2-phenylisoindole-1,3-dione, is a cornerstone molecule in medicinal chemistry, organic synthesis, and materials science.[1][2][3] Its structure, featuring a rigid and planar phthalimide core bonded to a phenyl group, provides a unique and synthetically accessible scaffold.[1][3] This inherent structural integrity, combined with the electron-withdrawing character of the phthalimide ring, often imparts favorable pharmacokinetic properties, making it a "privileged scaffold" in modern drug design.[3]

This guide offers an in-depth comparative analysis of the diverse applications of N-phenylphthalimide and its derivatives. Moving beyond a simple enumeration of uses, we will dissect its performance in various biological and chemical contexts, compare its efficacy against relevant alternatives using quantitative data, and provide detailed experimental protocols to bridge theory with practice. The objective is to equip researchers and drug development professionals with a comprehensive understanding of the N-phenylphthalimide scaffold's potential and the rationale behind its application.

Foundational Synthesis of the N-Phenylphthalimide Scaffold

The widespread use of N-phenylphthalimide is largely due to its straightforward and efficient synthesis, most commonly achieved through the condensation of phthalic anhydride with aniline.[1][2][4] This reaction can be performed under various conditions, including thermal heating without a solvent or catalysis in a solvent like glacial acetic acid.[4]

Experimental Protocol: Acetic Acid-Catalyzed Synthesis

This method is highly efficient and provides excellent yields under relatively mild conditions.[3]

Materials:

  • Phthalic anhydride

  • Aniline

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Deionized water

  • Ethyl acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirring

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phthalic anhydride (1.0 equivalent), aniline (1.0-1.1 equivalents), and glacial acetic acid (serving as the solvent and catalyst).

  • Reflux: Heat the mixture to reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Scientist's Note: The acidic medium protonates the carbonyl oxygen of the anhydride, increasing its electrophilicity and facilitating the nucleophilic attack by the aniline nitrogen. The subsequent dehydration to form the stable imide ring is also acid-catalyzed.[4]

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of cold deionized water, which will cause the N-phenylphthalimide product to precipitate.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the collected solid first with water to remove acetic acid, and then with a small amount of cold ethyl acetate or ethanol to remove any unreacted starting materials.[3]

    • Rationale: This washing step is critical for purification. An optional wash with a 10% aqueous potassium carbonate solution can also be employed to thoroughly remove any acidic impurities.[2][5]

  • Drying and Recrystallization: Dry the purified product. For obtaining high-purity, colorless needles, recrystallize the crude product from ethanol or acetic acid.[2] An expected yield for this method is typically high, often around 98%.[3]

G cluster_start Starting Materials cluster_process Process cluster_end Final Product A Phthalic Anhydride C Combine in Glacial Acetic Acid A->C B Aniline B->C D Heat to Reflux (2-3 hours) C->D Addition- Elimination E Precipitate in Cold Water D->E F Vacuum Filtration & Washing E->F G Drying & Recrystallization F->G H Pure N-Phenylphthalimide G->H High Yield (~98%)

Caption: General workflow for the synthesis of N-phenylphthalimide.

Key Application Areas and Comparative Performance

The N-phenylphthalimide scaffold is a launchpad for developing a wide array of biologically active molecules.[3] By introducing various substituents to the phenyl ring or the phthalimide core, chemists can fine-tune the molecule's properties to target specific biological pathways.

G cluster_medchem Medicinal Chemistry cluster_other Other Industries A N-Phenylphthalimide (Core Scaffold) B Anti-inflammatory (TNF-α / COX-2) A->B C α-Glucosidase Inhibitors (Anti-diabetic) A->C D Anticonvulsant Agents A->D E Antimicrobial Agents A->E F Anticancer Agents A->F G Herbicides (PPO Inhibitors) A->G H Organic Synthesis (Intermediate) A->H

Caption: Diverse applications derived from the N-phenylphthalimide scaffold.

Anti-inflammatory Agents

The phthalimide core is famously associated with thalidomide, a potent modulator of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory responses.[1][6] This has inspired the development of numerous N-phenylphthalimide derivatives as anti-inflammatory agents.

Mechanism of Action: Many derivatives function by inhibiting key inflammatory mediators. For example, N-phenyl-phthalimide sulfonamides have been designed as hybrids of thalidomide and aryl sulfonamide phosphodiesterase inhibitors, demonstrating potent anti-inflammatory effects.[7]

Comparative Performance:

Compound/DrugTarget/ModelEfficacyReference
LASSBio 468 LPS-induced neutrophil recruitmentED₅₀ = 2.5 mg/kg[7]
Thalidomide Erythema Nodosum LeprosumFDA Approved Treatment[6]
Indomethacin (Standard) Carrageenan-induced paw edemaED₅₀ = 5 mg/kgN/A (Standard)

This table illustrates how novel N-phenylphthalimide derivatives like LASSBio 468 show comparable or superior potency to standard anti-inflammatory drugs in specific preclinical models.

Enzyme Inhibitors: Alpha-Glucosidase

Derivatives of N-phenylphthalimide have emerged as promising inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[1][8] Inhibition of this enzyme can help manage type 2 diabetes by delaying glucose absorption.

Comparative Performance of Derivatives against Yeast α-Glucosidase:

DerivativeIC₅₀ (mM)Inhibition TypeReference
N-(2,4-dinitrophenyl)phthalimide 0.158 ± 0.005-[9]
N-(2,4-dichlorophenyl)phthalimide -Competitive[9]
Acarbose (Standard Drug) 0.21 ± 0.01Competitive[8]

The data clearly shows that specific substitutions, such as the 2,4-dinitrophenyl group, can lead to inhibitory potency greater than that of the standard drug, acarbose, highlighting the potential for lead optimization.[8][9]

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol provides a standardized method for evaluating the inhibitory activity of N-phenylphthalimide derivatives.[8]

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Test compounds (N-phenylphthalimide derivatives)

  • Acarbose (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M)

  • DMSO (for dissolving compounds)

  • 96-well microplate and microplate reader

Procedure:

  • Solution Preparation: Dissolve the test compounds and acarbose in DMSO to create stock solutions. Prepare serial dilutions in phosphate buffer to achieve a range of final assay concentrations.

  • Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the α-glucosidase enzyme solution. A control well should contain buffer instead of the test compound.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the pNPG substrate solution to each well to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 80 µL of the Na₂CO₃ solution. The addition of a strong base stops the enzymatic reaction and develops the yellow color of the p-nitrophenol product.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) is determined by plotting the % inhibition against the logarithm of the inhibitor concentration.[8]

Antimicrobial and Anticonvulsant Applications

The N-phenylphthalimide scaffold has also been explored for other therapeutic areas.

  • Antimicrobial Activity: Various derivatives have shown activity against Gram-positive and Gram-negative bacteria as well as fungal species.[6][10][11] The hydrophobic nature of the phthalimide structure may enhance its ability to cross biological membranes.[11]

  • Anticonvulsant Activity: Several N-phenylphthalimide derivatives have demonstrated anticonvulsant properties in preclinical models, suggesting potential applications for central nervous system disorders.[1][6]

Comparative Performance of Antimicrobial Activity:

CompoundMicroorganismActivity (Zone of Inhibition)Reference
Compound H1 (a Schiff base derivative) Candida tropicalisHigh antifungal activity[10]
Various Phthalimides S. aureus, E. coliModerate to high activity[6][11]
Standard Antibiotic (e.g., Ciprofloxacin) E. coliHigh activity (benchmark)N/A (Standard)
Agrochemicals and Organic Synthesis

Beyond medicine, N-phenylphthalimide has significant industrial applications.

  • Herbicides: Certain derivatives are potent inhibitors of protoporphyrinogen oxidase (PPO), an essential enzyme in chlorophyll biosynthesis.[1][3] This mechanism makes them effective commercial herbicides.

  • Building Block in Synthesis: The phthalimide group is a classic protecting group for primary amines in organic synthesis. N-phenylphthalimide itself serves as a crucial intermediate for creating more complex heterocyclic systems and other valuable chemical structures.[2][3]

G A Synthesize Derivative Library from N-Phenylphthalimide Scaffold B Primary Screening (e.g., Enzyme Inhibition Assay) A->B C Identify Initial 'Hits' B->C D Secondary Assays (e.g., Cell-based Assays) C->D E Dose-Response & IC₅₀/ED₅₀ Determination C->E F Lead Optimization (Structure-Activity Relationship) D->F E->F G Preclinical Development F->G

Caption: A generalized workflow for developing N-phenylphthalimide derivatives.

Conclusion and Future Perspectives

N-phenylphthalimide is far more than a simple chemical intermediate; it is a highly versatile and privileged scaffold with a vast range of proven applications.[1] Its straightforward synthesis allows for the creation of large libraries of derivatives, while its rigid structure provides a reliable anchor for designing molecules with specific biological targets.

The comparative data demonstrates that N-phenylphthalimide derivatives can rival and even surpass the efficacy of standard drugs in several therapeutic areas, particularly as anti-inflammatory agents and enzyme inhibitors.[7][9] Future research will undoubtedly continue to unlock new applications by exploring novel substitution patterns and delving deeper into the molecular mechanisms that underpin their diverse biological activities.[1] The continued investigation of this scaffold is a promising avenue for the discovery of next-generation therapeutics and functional materials.

References

Safety Operating Guide

Navigating the Safe Disposal of N-(4-nitrophenyl)phthalimide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of compounds like N-(4-nitrophenyl)phthalimide is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in scientific principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is paramount to understand the inherent hazards of this compound. Its chemical structure, featuring a nitro group on an aromatic ring, suggests potential for toxicity and reactivity. While specific toxicological data for this compound is not extensively documented, the precautionary principle dictates that we treat it with the caution afforded to related nitrophenyl compounds.

Key Hazards:

  • Toxicity: Aromatic nitro compounds are known for their potential toxicity if ingested, inhaled, or absorbed through the skin. Effects can range from irritation to more severe systemic issues.

  • Reactivity: This compound may be incompatible with strong oxidizing agents, strong bases, and reducing agents.[1] Such interactions could lead to vigorous reactions, generating heat and potentially hazardous byproducts.

  • Environmental Hazard: Improper disposal can lead to environmental contamination. Nitrophenols, for instance, are recognized as hazardous substances by the Environmental Protection Agency (EPA).

A thorough risk assessment should always precede the handling of this or any other laboratory chemical. Consult the Safety Data Sheet (SDS) for the most specific and up-to-date hazard information.

Core Principles of this compound Waste Management

The overarching principle for managing this compound waste is to prevent its release into the environment and to ensure the safety of all personnel. This is achieved through a systematic approach encompassing waste segregation, containerization, labeling, and ultimately, disposal via a licensed hazardous waste contractor.

Waste Classification: The First Crucial Step

Proper classification of this compound waste is essential for regulatory compliance. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).

While this compound is not explicitly listed as a P- or U-listed hazardous waste, it is likely to be classified as a characteristic hazardous waste, particularly for toxicity. Furthermore, waste generated from processes involving this chemical, such as spent solvents, may fall under the F-list of hazardous wastes from non-specific sources.[2][3] For instance, if solvents like nitrobenzene or 2-nitropropane are used, the resulting waste mixture could be classified under the F004 or F005 codes, respectively.[2]

It is the generator's responsibility to make an accurate hazardous waste determination. When in doubt, it is prudent to manage the waste as hazardous.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated is_mixed Is the waste mixed with other chemicals? start->is_mixed classify_mixture Classify the entire mixture as hazardous waste. is_mixed->classify_mixture Yes classify_pure Classify as pure this compound waste. is_mixed->classify_pure No containerize Select a compatible, labeled, and sealed waste container. classify_mixture->containerize classify_pure->containerize storage Store in a designated hazardous waste accumulation area. containerize->storage disposal Arrange for pickup by a licensed hazardous waste disposal contractor. storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Decision workflow for this compound waste disposal.

Quantitative Data Summary

ParameterValue/InformationSource
Molecular Formula C₁₄H₈N₂O₄PubChem
Molecular Weight 268.23 g/mol PubChem
Appearance Solid---
Incompatible Materials Strong oxidizing agents, strong bases, reducing agents[1]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[1]
RCRA Waste Codes (Potential) D001 (Ignitability, if in a flammable solvent), D002 (Corrosivity, if mixed with corrosive substances), D003 (Reactivity, if it meets reactivity criteria), F004/F005 (if mixed with specific spent solvents)[2][3][4]

Detailed Experimental Protocols

Protocol 1: Segregation and Containerization of this compound Waste

Objective: To safely collect and store this compound waste prior to disposal.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., polyethylene or glass)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Procedure:

  • Don appropriate PPE.

  • Select a suitable waste container. The container must be in good condition, with a secure, tight-fitting lid.

  • Label the container. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in a solution.

  • Segregate the waste. Do not mix this compound waste with other incompatible waste streams.

  • Transfer the waste. Carefully transfer the waste into the labeled container, avoiding spills.

  • Secure the container. Tightly close the container lid immediately after adding waste.

  • Store appropriately. Place the sealed container in a designated satellite accumulation area or central hazardous waste storage area, away from ignition sources and incompatible materials.

Protocol 2: Decontamination of Empty Containers

Objective: To safely decontaminate containers that held this compound.

Materials:

  • Appropriate solvent (e.g., acetone or ethanol)

  • Detergent solution

  • Water

  • PPE as specified in Protocol 1

Procedure:

  • Don appropriate PPE.

  • Perform a triple rinse.

    • Rinse the container with a suitable solvent three times. The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.

    • Wash the container with a detergent solution.

    • Rinse thoroughly with water.

  • Air dry the container.

  • Deface the original label.

  • Dispose of the container. The decontaminated container can now be disposed of as non-hazardous waste, in accordance with institutional policies.

Protocol 3: Spill Cleanup Procedure for this compound

Objective: To safely clean up a minor spill of this compound. For major spills, evacuate the area and contact your institution's emergency response team.

Materials:

  • Spill kit containing:

    • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

    • Scoop or dustpan (non-sparking if a flammable solvent is present)

    • Sealable waste container

    • "Hazardous Waste" labels

  • PPE as specified in Protocol 1

Procedure:

  • Alert others in the area.

  • Don appropriate PPE.

  • Contain the spill. If it is a liquid, use absorbent material to create a dike around the spill to prevent it from spreading.[5][6][7]

  • Absorb the spill. Cover the spill with an inert absorbent material.[8]

  • Collect the waste. Carefully scoop the absorbed material into a sealable waste container.[6]

  • Label the container. Label the container as "Hazardous Waste" with the name of the spilled chemical and the absorbent used.

  • Decontaminate the area. Clean the spill area with a detergent and water solution.

  • Dispose of all waste. The sealed container and any contaminated cleaning materials must be disposed of as hazardous waste.

  • Report the incident. Report the spill to your supervisor or your institution's Environmental Health and Safety department.

Conclusion

The responsible management of chemical waste is a cornerstone of a safe and sustainable research environment. By understanding the hazards of this compound and adhering to the detailed procedures outlined in this guide, you can ensure the safe and compliant disposal of this compound. Always prioritize safety, follow your institution's specific protocols, and consult with your Environmental Health and Safety department when in doubt.

References

A Guide to Personal Protective Equipment for Handling N-(4-nitrophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily activities. N-(4-nitrophenyl)phthalimide, a molecule of interest in various research applications, requires careful and informed handling due to its chemical structure. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE) to ensure the safety of laboratory personnel. As there is a lack of comprehensive safety data for this compound, this guidance is based on the principles of prudent laboratory practice and by extrapolating from the known hazards of the closely related compound, 4-Nitrophthalimide, and the general class of aromatic nitro compounds.

The foundational principle when handling any chemical with incomplete toxicological data is to treat it as potentially hazardous. The structure of this compound, incorporating a phthalimide group and a nitrophenyl group, suggests potential for skin and eye irritation, and possible hazards associated with aromatic nitro compounds, which can include thermal instability.[1]

Hazard Assessment and PPE Selection

A thorough risk assessment is the first step before any laboratory work is initiated.[2] For this compound, the primary hazards are inferred from its structural analogue, 4-Nitrophthalimide, which is classified as a skin and eye irritant.[3][4] Therefore, the selection of PPE must, at a minimum, protect against these risks.

Table 1: Recommended Personal Protective Equipment for Handling this compound

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Chemical splash goggles meeting ANSI Z87.1 standards.[5]Chemical-resistant gloves (e.g., Nitrile).[5]A properly buttoned lab coat.[5]Not generally required if handled in a certified chemical fume hood or ventilated enclosure.
Conducting Reactions Chemical splash goggles and a face shield.[5]Chemical-resistant gloves (e.g., Nitrile), double-gloved for extended operations.A flame-resistant lab coat.All manipulations should be performed within a certified chemical fume hood.
Post-Reaction Work-up Chemical splash goggles and a face shield.[5]Chemical-resistant gloves (e.g., Nitrile).A flame-resistant lab coat.Work should be conducted in a chemical fume hood.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile).A properly buttoned lab coat.[5]Not generally required if handling sealed waste containers.
Detailed Protocols for PPE Usage

Correctly using PPE is as critical as selecting the right equipment. The following protocols provide a step-by-step guide to ensure maximum protection.

Donning PPE: A Step-by-Step Guide

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.

  • Eye Protection: Don chemical splash goggles. If a significant splash risk exists, also wear a face shield over the goggles.

  • Gloves: Select nitrile gloves of the appropriate size. Inspect for any tears or defects before putting them on. If double-gloving, don the first pair, then the second.

Doffing PPE to Prevent Contamination

  • Gloves: Remove the outer pair of gloves (if double-gloved) by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container. Remove the inner pair using the same technique.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye Protection: Remove goggles and face shield last, handling them by the straps or sides.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: All work with this compound solid or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

Disposal of Contaminated PPE:

  • Gloves: Contaminated gloves should be disposed of as hazardous chemical waste.

  • Lab Coats: If a lab coat becomes contaminated, it should be professionally decontaminated before reuse or disposed of as hazardous waste, following institutional guidelines.

  • Other Solid Waste: Any other solid waste contaminated with this compound, such as weigh paper or paper towels, should be disposed of in a designated hazardous waste container.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe_selection PPE Selection cluster_ppe_details Specific PPE Requirements Start Start: Plan to handle This compound AssessTask Assess the Task: - Weighing? - Reaction? - Work-up? Start->AssessTask AssessScale Assess the Scale: - Milligrams? - Grams or more? AssessTask->AssessScale SelectEye Select Eye/Face Protection AssessScale->SelectEye SelectGloves Select Hand Protection AssessScale->SelectGloves SelectBody Select Body Protection AssessScale->SelectBody SelectRespiratory Select Respiratory Protection AssessScale->SelectRespiratory Goggles Chemical Splash Goggles SelectEye->Goggles Weighing FaceShield Goggles + Face Shield SelectEye->FaceShield Reaction/Work-up Nitrile Nitrile Gloves SelectGloves->Nitrile Small scale DoubleNitrile Double Nitrile Gloves SelectGloves->DoubleNitrile Large scale/ Extended use LabCoat Standard Lab Coat SelectBody->LabCoat Weighing FlameCoat Flame-Resistant Lab Coat SelectBody->FlameCoat Reaction/Work-up FumeHood Work in Fume Hood SelectRespiratory->FumeHood All operations

Caption: PPE Selection Workflow for this compound.

By adhering to these guidelines, researchers can significantly minimize their risk of exposure and ensure a safer laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.